N,N-Didesmethyl Diltiazem-d4 Hydrochloride
Description
BenchChem offers high-quality N,N-Didesmethyl Diltiazem-d4 Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-Didesmethyl Diltiazem-d4 Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[(2S,3S)-5-(2-amino-1,1,2,2-tetradeuterioethyl)-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S.ClH/c1-13(23)26-18-19(14-7-9-15(25-2)10-8-14)27-17-6-4-3-5-16(17)22(12-11-21)20(18)24;/h3-10,18-19H,11-12,21H2,1-2H3;1H/t18-,19+;/m1./s1/i11D2,12D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFGVHOBXBDWFNW-TYKXSTGASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN)C3=CC=C(C=C3)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])N1C2=CC=CC=C2S[C@H]([C@H](C1=O)OC(=O)C)C3=CC=C(C=C3)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Diltiazem primary amine metabolite stable isotope
An In-Depth Technical Guide to the Synthesis, Characterization, and Application of Stable Isotope-Labeled N,N-Didesmethyldiltiazem
Executive Summary
The precise quantification of drug metabolites is a cornerstone of modern pharmacokinetic (PK) and drug metabolism studies. For diltiazem, a widely prescribed calcium channel blocker, understanding the disposition of its various metabolites is crucial for a complete characterization of its pharmacological profile. This guide provides a comprehensive technical overview of N,N-didesmethyldiltiazem, the primary amine metabolite of diltiazem, with a specific focus on the synthesis and application of its stable isotope-labeled (SIL) analog. The use of a SIL internal standard is the universally recognized gold standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] This document offers researchers, scientists, and drug development professionals a detailed narrative on the rationale behind experimental choices, step-by-step protocols for synthesis and bioanalysis, and a discussion of key validation parameters, grounded in authoritative regulatory and scientific principles.
Introduction: The Analytical Imperative for Diltiazem Metabolism
Diltiazem is a benzothiazepine-class calcium channel blocker used in the management of hypertension, angina pectoris, and certain cardiac arrhythmias.[3][4][5] Its therapeutic action is achieved by inhibiting the influx of calcium ions into cardiac and vascular smooth muscle cells, leading to vasodilation and reduced myocardial oxygen demand.[3][6][7]
Following oral administration, diltiazem undergoes extensive and complex first-pass metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system, including the polymorphic CYP2D6.[3][4][8][9][10] The main metabolic pathways are deacetylation, N-demethylation, and O-demethylation.[5][11][12] These processes generate a series of metabolites, some of which possess pharmacological activity and may contribute to the overall therapeutic and toxicological profile of the parent drug.[8][9][13]
One key pathway involves sequential N-demethylation, which first produces the secondary amine N-desmethyldiltiazem (MA) and subsequently the primary amine N,N-didesmethyldiltiazem (MD).[14] Accurate quantification of these metabolites in biological matrices like plasma is essential for comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) and pharmacokinetic studies.[15][16] To achieve the high degree of accuracy and precision required for regulatory submissions, modern bioanalytical methods rely on the principle of isotope dilution mass spectrometry, which necessitates the use of a stable isotope-labeled internal standard (SIL-IS).[1][15][17][18]
The Gold Standard: Stable Isotope-Labeled Internal Standards in LC-MS/MS
For quantitative bioanalysis using mass spectrometry, a SIL-IS is the preferred choice and is recommended by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][19][20][21] A SIL-IS is an analog of the analyte in which one or more atoms (e.g., ²H, ¹³C, ¹⁵N) have been replaced with their heavier, non-radioactive isotopes.[1][17]
The Rationale for Using a SIL-IS:
-
Chemical and Physical Identity: A SIL-IS has nearly identical chemical and physical properties to the analyte. This ensures it behaves similarly during all stages of sample processing, including extraction, derivatization, and chromatography.[2]
-
Compensation for Variability: By mimicking the analyte, the SIL-IS effectively normalizes for variations in sample recovery, injection volume, and, most critically, matrix effects.[2] Matrix effects are the suppression or enhancement of analyte ionization caused by co-eluting components from the biological matrix, a common challenge in LC-MS/MS.[2]
-
Improved Accuracy and Precision: The use of a SIL-IS that co-elutes with the analyte allows for quantification based on the ratio of the analyte's response to the IS's response. This ratiometric approach significantly improves the accuracy, precision, and robustness of the assay.[2]
While deuterium (²H) labeling is common, ¹³C or ¹⁵N labeling is often preferred. Heavy deuterium labeling can sometimes lead to a slight shift in chromatographic retention time (the "isotope effect"), which may cause the analyte and IS to experience different matrix effects, undermining the core principle of co-elution.[22][23] Therefore, labeling with ¹³C or ¹⁵N, which has a negligible impact on chromatography, is considered a more robust strategy.[23]
Diltiazem Metabolic Pathway to N,N-Didesmethyldiltiazem
The formation of the primary amine metabolite occurs through a two-step enzymatic process in the liver. Understanding this pathway is critical for interpreting pharmacokinetic data and designing appropriate bioanalytical strategies.
-
First N-demethylation: Diltiazem is metabolized by CYP enzymes to its secondary amine metabolite, N-desmethyldiltiazem (also known as MA).
-
Second N-demethylation: N-desmethyldiltiazem serves as a substrate for further N-dealkylation, yielding the primary amine metabolite, N,N-didesmethyldiltiazem (also known as MD).[14][24]
Synthesis and Characterization of Stable Isotope-Labeled N,N-Didesmethyldiltiazem
The synthesis of a high-quality SIL-IS is a prerequisite for any validated bioanalytical method. An efficient approach avoids the use of hazardous reagents and ensures high isotopic and chemical purity.[14] The following is a proposed protocol for the synthesis of N,N-didesmethyldiltiazem-¹³C₂,¹⁵N, adapted from known synthetic routes of diltiazem and its metabolites.[14][25][26]
Proposed Synthetic Protocol
This two-step protocol begins with the commercially available diltiazem intermediate, (+)-cis-2-(4-methoxyphenyl)-3-acetoxy-2,3-dihydro-1,5-benzothiazepin-4-(5H)-one.
Step 1: N-alkylation with a labeled and protected aminoethyl bromide.
-
To a solution of (+)-cis-3-acetoxy-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4-(5H)-one (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 3.0 eq).
-
Add 2-(t-Boc-amino)ethyl bromide-¹³C₂,¹⁵N (1.2 eq) to the stirred suspension. The stable isotopes are incorporated at this stage.
-
Heat the reaction mixture to 60°C and stir under an inert atmosphere (e.g., Argon) for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-protected, stable isotope-labeled intermediate.
-
Purify the intermediate by column chromatography on silica gel.
Step 2: Deprotection to yield the final primary amine.
-
Dissolve the purified intermediate from Step 1 in a solution of trifluoroacetic acid (TFA) and dichloromethane (DCM) (e.g., 20% TFA in DCM).
-
Stir the solution at room temperature for 1-2 hours until deprotection is complete (monitored by TLC or LC-MS).
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in a minimal amount of DCM and precipitate the product by adding diethyl ether.
-
Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield the stable isotope-labeled N,N-didesmethyldiltiazem as its TFA salt.
Characterization and Quality Control
-
Identity Confirmation: High-resolution mass spectrometry (HRMS) is used to confirm the exact mass of the labeled product, verifying the incorporation of the stable isotopes.
-
Purity Assessment:
-
Chemical Purity: High-performance liquid chromatography with UV detection (HPLC-UV) is used to determine the chemical purity, which should typically be >98%.
-
Isotopic Purity: Mass spectrometry is used to determine the isotopic enrichment and to quantify the percentage of any unlabeled material. Isotopic purity should ideally be >99%.
-
-
Structural Verification: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is used to confirm the chemical structure and the precise location of the ¹³C labels.
Application in a Validated LC-MS/MS Bioanalytical Method
The synthesized SIL-IS of N,N-didesmethyldiltiazem is used as an internal standard for the accurate quantification of the unlabeled metabolite in biological samples such as human plasma.
Detailed Bioanalytical Protocol
1. Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of human plasma (blank, calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the SIL-IS working solution (e.g., at a concentration of 100 ng/mL in methanol).
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex to mix and inject into the LC-MS/MS system.
LC-MS/MS Conditions and Validation Data
The following tables summarize typical instrumental conditions and validation parameters for the quantification of N,N-didesmethyldiltiazem.
Table 1: Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition | Rationale |
|---|---|---|
| LC System | UPLC/HPLC System | Provides high-resolution separation. |
| Column | Reversed-Phase C18 (e.g., 100 x 2.1 mm, 1.7 µm) | Offers good retention for the analyte.[27] |
| Mobile Phase | A: 10 mM Ammonium Acetate in Water, B: Acetonitrile | Provides good peak shape and ionization.[27] |
| Flow Rate | 0.3 mL/min | Typical for UPLC systems. |
| Column Temp. | 40°C | Ensures reproducible retention times. |
| Injection Vol. | 5 µL | |
| MS System | Triple Quadrupole Mass Spectrometer | Required for MRM quantification. |
| Ionization | Electrospray Ionization, Positive (ESI+) | Amine groups are readily protonated. |
| MRM Transitions | See Table 2 | For high selectivity and sensitivity. |
Table 2: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|
| N,N-didesmethyldiltiazem (Analyte) | 387.1 | Predicted based on structure |
| N,N-didesmethyldiltiazem-¹³C₂,¹⁵N (SIL-IS) | 390.1 | Predicted based on structure |
| Diltiazem | 415.1 | 178.0 |
| N-desmethyl diltiazem | 401.1 | 150.0 |
Note: Specific product ions for the primary amine would be determined during method development by infusing the standard and observing fragmentation.
Table 3: Summary of Bioanalytical Method Validation Parameters (as per FDA/EMA Guidelines)
| Parameter | Acceptance Criteria | Typical Result |
|---|---|---|
| Linearity | r² ≥ 0.99 | 0.998 |
| Range | e.g., 0.1 - 100 ng/mL | 0.1 - 100 ng/mL |
| LLOQ | S/N > 5; Accuracy ±20%; Precision ≤20% | 0.1 ng/mL |
| Accuracy | Within ±15% of nominal (±20% at LLOQ) | 95-105% |
| Precision | CV ≤15% (≤20% at LLOQ) | <10% |
| Matrix Effect | IS-normalized factor CV ≤15% | <8% |
| Recovery | Consistent and precise (not necessarily 100%) | ~85% |
| Stability | Freeze-thaw, bench-top, long-term, post-preparative | Stable |
Conclusion
The stable isotope-labeled primary amine metabolite of diltiazem, N,N-didesmethyldiltiazem-¹³C₂,¹⁵N, is an indispensable tool for advanced drug metabolism and pharmacokinetic research. Its synthesis, while requiring careful execution and characterization, enables the development of highly robust, accurate, and precise bioanalytical methods that meet stringent regulatory standards. By serving as an ideal internal standard, it allows for the reliable quantification of its unlabeled counterpart in complex biological matrices, ultimately providing critical data for understanding the complete clinical pharmacology of diltiazem and ensuring the safety and efficacy of this important therapeutic agent.
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N,N-Didesmethyl Diltiazem-d4 CAS number search
An In-Depth Technical Guide to N,N-Didesmethyl Diltiazem-d4
Introduction
This technical guide provides a comprehensive overview of N,N-Didesmethyl Diltiazem-d4, a deuterated analog of a primary metabolite of Diltiazem. Diltiazem is a widely prescribed calcium channel blocker used in the management of hypertension, angina, and certain heart arrhythmias.[1] The use of stable isotope-labeled internal standards, such as N,N-Didesmethyl Diltiazem-d4, is critical for accurate and precise quantification of drug metabolites in biological matrices.[2] This guide is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, therapeutic drug monitoring, and bioanalytical method development.
Chemical Identification and Properties
-
Compound Name: N,N-Didesmethyl Diltiazem-d4
-
Molecular Formula: C₂₀H₁₉D₄ClN₂O₄S (Hydrochloride salt)[3]
-
Molecular Weight: 426.95 g/mol (Hydrochloride salt)[3]
-
Synonyms: (2S-cis)-3-(Acetyloxy)-5-(2-aminoethyl)-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one-d4 Monohydrochloride, (2S,3S)-N,N-Didemethyldiltiazem-d4 Hydrochloride[3]
| Property | Value | Source |
| CAS Number (HCl Salt) | 1246819-75-9 | [3][4] |
| Molecular Formula (HCl Salt) | C₂₀H₁₉D₄ClN₂O₄S | [3] |
| Molecular Weight (HCl Salt) | 426.95 g/mol | [3] |
| Form | Crystalline Powder | [5] |
| Solubility | Soluble in water, methanol, and chloroform | [5] |
The Role of Deuterated Internal Standards in Bioanalysis
In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS), internal standards are essential for correcting variability.[6][7] Deuterated internal standards are considered the "gold standard" because their physicochemical properties are nearly identical to the analyte of interest.[2] This ensures they co-elute chromatographically and experience similar ionization effects, leading to more accurate and precise quantification.[8] The use of a deuterated internal standard like N,N-Didesmethyl Diltiazem-d4 compensates for variations in sample preparation, injection volume, and matrix effects.[7]
Workflow for Bioanalytical Method Validation
The following diagram illustrates a typical workflow for a bioanalytical method validation utilizing a deuterated internal standard.
Caption: A typical bioanalytical workflow using a deuterated internal standard.
Diltiazem Metabolism and the Significance of N,N-Didesmethyl Diltiazem
Diltiazem undergoes extensive first-pass metabolism in the liver, with only 2-4% of the unchanged drug excreted in the urine.[1][9] The primary metabolic pathways include N-demethylation, O-demethylation, and deacetylation, primarily mediated by the cytochrome P450 (CYP) enzyme system.[9][10]
N,N-Didesmethyl Diltiazem is a significant metabolite formed through the sequential removal of two methyl groups from the tertiary amine of the diltiazem side chain.[10] Understanding the formation and clearance of this metabolite is crucial for a complete pharmacokinetic profile of diltiazem.
Metabolic Pathway of Diltiazem
The following diagram illustrates the primary metabolic pathway leading to the formation of N,N-Didesmethyl Diltiazem.
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Metabolic Pathway of Diltiazem to N,N-Didesmethyl Metabolite: A Technical Guide
Part 1: Executive Summary
The metabolism of Diltiazem (DTZ), a benzothiazepine calcium channel blocker, is characterized by extensive first-pass hepatic extraction and a complex biotransformation network. While the primary metabolic routes involve deacetylation and N-demethylation, the formation of the N,N-didesmethyl metabolite (N,N-didesmethyldiltiazem) represents a critical, often under-discussed pathway with significant toxicological and pharmacokinetic implications.
This guide focuses exclusively on the sequential N-demethylation pathway: Diltiazem
Part 2: Metabolic Pathway Elucidation
The Sequential N-Demethylation Cascade
The formation of N,N-didesmethyldiltiazem occurs via a two-step oxidative N-demethylation process. Unlike the O-demethylation pathway (mediated primarily by CYP2D6), the N-demethylation cascade is almost exclusively driven by CYP3A4 .[1][2]
Step 1: Formation of N-desmethyldiltiazem (Metabolite MA)[3]
-
Reaction: Hydroxylation of one N-methyl group followed by spontaneous deformylation.[4]
-
Enzyme: CYP3A4 (Major), CYP2C8/2D6 (Minor).[3]
-
Kinetics:
.[4]
Step 2: Formation of N,N-didesmethyldiltiazem (Metabolite MD)[6]
-
Substrate: N-desmethyldiltiazem (Secondary amine).[4]
-
Reaction: Removal of the second N-methyl group to yield a primary amine.[4]
-
Enzyme: CYP3A4 (High specificity).[4]
-
Significance: This metabolite is a primary amine and exhibits higher polarity than the parent compound.[4]
Mechanism-Based Inhibition (MBI)
Crucially, both the N-monodesmethyl and N,N-didesmethyl metabolites are more potent inhibitors of CYP3A4 than the parent drug. They form Metabolite-Intermediate Complexes (MICs) , where the nitroso-alkene intermediate coordinates covalently with the heme iron of CYP3A4, irreversibly inactivating the enzyme.
-
Inhibition Potency: N,N-didesmethyldiltiazem (
) > N-desmethyldiltiazem ( ) > Diltiazem ( ).
Part 3: Visualization of Signaling & Workflow
Metabolic Pathway Diagram
The following diagram illustrates the sequential conversion and the enzymatic governance of the pathway.
Figure 1: Sequential N-demethylation of Diltiazem mediated by CYP3A4, leading to the formation of the potent CYP-inactivating N,N-didesmethyl metabolite.[3]
Part 4: Experimental Methodologies
In Vitro Incubation Protocol (Microsomes)
To isolate this pathway, use Human Liver Microsomes (HLM) or Recombinant CYP3A4 (rCYP3A4).
Reagents:
-
Phosphate Buffer (100 mM, pH 7.4).[4]
-
NADPH Generating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM MgCl2).
-
Substrate: Diltiazem HCl (Start at
for kinetic linearity).[4] -
Inhibitors (Optional): Ketoconazole (1
) to confirm CYP3A4 specificity.
Workflow:
-
Pre-incubation: Mix Microsomes (0.5 mg/mL protein) with Buffer and Diltiazem at 37°C for 5 mins.
-
Initiation: Add NADPH generating system to start the reaction.
-
Incubation: Incubate for 10–30 minutes (must be within linear range).
-
Quenching: Terminate reaction with ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Diltiazem-d3). Ratio 1:3 (Sample:ACN).
-
Preparation: Vortex (1 min), Centrifuge (10,000 x g, 10 min, 4°C). Collect supernatant for LC-MS/MS.
Analytical Chemistry: LC-MS/MS Quantification
Quantification of the highly polar N,N-didesmethyl metabolite requires optimized chromatography to prevent elution in the void volume.
Instrument Parameters:
-
System: UPLC coupled to Triple Quadrupole MS (e.g., Sciex QTRAP or Waters Xevo).[4]
-
Ionization: ESI Positive Mode.
-
Column: C18 High Strength Silica (HSS) T3 or equivalent (retains polar amines).[4] 2.1 x 100 mm, 1.8 µm.[4]
Mobile Phase:
-
A: 10 mM Ammonium Acetate in Water (pH 5.0).
-
Gradient: 5% B (0-1 min)
95% B (1-6 min).
MRM Transitions (Mass-to-Charge Ratios):
| Analyte | Precursor Ion ( | Product Ion (Quant) | Product Ion (Qual) | Note |
| Diltiazem | 415.2 | 178.1 | 109.1 | Parent |
| N-desmethyldiltiazem | 401.2 | 150.1 | 178.1 | Metabolite MA |
| N,N-didesmethyldiltiazem | 387.2 | 136.1 * | 178.1 | Metabolite MD |
*Note: The 136.1 fragment corresponds to the loss of the benzothiazepine core, specific to the primary amine side chain.[4] Optimization via Product Ion Scan is recommended for specific instrument platforms.
Bioanalytical Workflow Diagram
Figure 2: Validated bioanalytical workflow for the extraction and quantification of N,N-didesmethyldiltiazem.
Part 5: Data Interpretation & Pharmacokinetic Relevance[11]
Causality in Experimental Design
When interpreting data from this pathway, researchers must account for time-dependent inhibition .[4]
-
Observation: Non-linear kinetics in incubation > 20 mins.
-
Causality: The formed N,N-didesmethyl metabolite inactivates CYP3A4, reducing the rate of its own formation and that of the parent drug's metabolism over time.
-
Correction: Use short incubation times (< 10 mins) for initial rate (
) determination, or use a pre-incubation step to measure parameters for MBI assessment.
Clinical Correlation
In clinical PK studies, the accumulation of N-desmethyl and N,N-didesmethyl metabolites explains the non-linear pharmacokinetics of Diltiazem upon multiple dosing. The metabolites inhibit the clearance of the parent drug, leading to higher steady-state concentrations than predicted by single-dose data.
Part 6: References
-
Molden, E., et al. (2002).[3][4] Pharmacokinetics of diltiazem and its metabolites in relation to CYP2D6 genotype.[4] Clinical Pharmacology & Therapeutics.[4]
-
Sutton, D., et al. (1997).[4] Role of CYP3A4 in human hepatic diltiazem N-demethylation: inhibition of CYP3A4 activity by oxidized diltiazem metabolites.[8] Journal of Pharmacology and Experimental Therapeutics.[4][8]
-
Jones, D.R., et al. (1999).[4] Kinetic characterization of diltiazem N-demethylation by human liver microsomes and cDNA-expressed CYP3A4. Drug Metabolism and Disposition.[4][9]
-
BenchChem Technical Support. (2025). Optimizing LC-MS/MS for N-Desmethyl Diltiazem Detection.
-
Yeung, P.K., et al. (1990). Metabolism of Diltiazem in Man.[1][2][4][7][10][11][12][13] Drug Metabolism and Disposition.[1][4][9]
Sources
- 1. Diltiazem | C22H26N2O4S | CID 39186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Development and validation of a high throughput and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of diltiazem and its two metabolites in human plasma: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Steady-state plasma concentrations of diltiazem and its metabolites in patients and healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. veeprho.com [veeprho.com]
- 9. researchgate.net [researchgate.net]
- 10. Studies on the metabolism of diltiazem in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijpsr.com [ijpsr.com]
- 12. ijpsr.com [ijpsr.com]
- 13. The pharmacokinetics and pharmacodynamics of diltiazem and its metabolites in healthy adults after a single oral dose [pubmed.ncbi.nlm.nih.gov]
The Pharmacological and Toxicological Divergence of Diltiazem Metabolites: A Technical Analysis of N-Desmethyl vs. N,N-Didesmethyl Diltiazem
Target Audience: Drug Metabolism and Pharmacokinetics (DMPK) Scientists, Analytical Chemists, and Clinical Pharmacologists.
Executive Summary & Core Rationale
Diltiazem (DTZ) is a benzothiazepine calcium channel blocker extensively utilized in cardiovascular therapy. However, its clinical profile is heavily dictated by its hepatic biotransformation. While the parent drug is a known substrate and weak inhibitor of the Cytochrome P450 3A4 (CYP3A4) enzyme, its sequential N-demethylation yields two critical active metabolites: N-desmethyl diltiazem (MA) and N,N-didesmethyl diltiazem (M2) .
From a structural perspective, the loss of one versus two methyl groups on the terminal amine might seem trivial. Yet, as application scientists, we must recognize that this minor structural divergence triggers a profound shift in toxicological behavior. While both metabolites retain their primary pharmacological activity at the L-type calcium channel, their secondary off-target effects—specifically their propensity to cause severe drug-drug interactions (DDIs) via mechanism-based inactivation of CYP3A4—differ by orders of magnitude. This whitepaper deconstructs the mechanistic, quantitative, and analytical differences between MA and M2.
Structural Dynamics and Metabolic Pathway
The biotransformation of DTZ is primarily catalyzed by hepatic CYP3A4. The enzyme sequentially strips the methyl groups from the terminal tertiary amine of the parent drug, first yielding the secondary amine (MA), and subsequently the primary amine (M2).
The critical toxicological divergence occurs during the oxidation of these amines. Both MA and M2 can be further oxidized into reactive nitroso intermediates. However, the primary amine of M2 is significantly less sterically hindered and more electronically susceptible to rapid oxidation. Once formed, this nitroso intermediate tightly coordinates with the heme iron of the CYP3A4 active site, forming a Metabolite Intermediate Complex (MIC) . This results in irreversible, mechanism-based inactivation (MBI) of the enzyme.
Metabolic pathway of Diltiazem N-demethylation and CYP3A4 mechanism-based inactivation.
Comparative Pharmacodynamics & CYP3A4 Inactivation
Both MA and M2 bind to the α1 subunit of the voltage-gated L-type calcium channel (Cav1.2), stabilizing it in a closed state to inhibit calcium influx[1]. However, their interaction with CYP3A4 is where their profiles diverge drastically.
According to foundational kinetic studies, while DTZ is a weak CYP3A4 inhibitor, MA is 11 times more potent, and M2 is an astonishing 200 times more potent than the parent drug[2]. The inhibition driven by M2 is not merely competitive; it is driven by the rapid formation of the inactive MIC[3].
Quantitative Data Summary
| Compound | Structural Feature | L-Type Ca2+ Channel Activity (IC50) | CYP3A4 Inhibition (IC50)* | CYP3A4 Inactivation ( | Relative CYP3A4 Inhibitory Potency |
| Diltiazem (DTZ) | Tertiary Amine | Active | 120 µM | N/A | 1x (Baseline) |
| N-desmethyl DTZ (MA) | Secondary Amine | 323 nM[4] | 11 µM | ~2.0 µM | 11x |
| N,N-didesmethyl DTZ (M2) | Primary Amine | Active | 0.6 µM | ~0.1 µM | 200x |
*Measured against CYP3A4-mediated testosterone 6β-hydroxylation[2].
Experimental Protocol: Time-Dependent CYP3A4 Inhibition Assay
To accurately capture the difference between MA and M2, a standard competitive inhibition assay is scientifically insufficient. Because MIC formation is time-dependent, failing to pre-incubate the metabolites with the enzyme will result in a gross underestimation of M2's toxicity. The following protocol is designed as a self-validating system to isolate mechanism-based inactivation (MBI).
Causality of Design: The assay utilizes a 10-fold dilution step after pre-incubation. This physical dilution forces the dissociation of reversible, competitive inhibitors. If enzyme activity remains suppressed after dilution, it definitively proves irreversible covalent binding or MIC formation. The inclusion of a "Minus NADPH" control ensures that the inactivation is strictly dependent on CYP-mediated oxidative metabolism.
Step-by-Step Methodology
-
Pre-incubation Phase: In a 96-well plate, combine Human Liver Microsomes (HLMs, 1.0 mg/mL protein), potassium phosphate buffer (100 mM, pH 7.4), and varying concentrations of the test inhibitor (MA or M2, ranging from 0.05 µM to 50 µM).
-
Initiation of MBI: Add NADPH (1 mM final concentration) to initiate the generation of the reactive nitroso intermediate. Incubate at 37°C. Extract aliquots at specific time points (
minutes). -
Dilution & Substrate Addition: Immediately dilute the extracted aliquots 10-fold into a secondary incubation plate containing a CYP3A4-specific probe substrate (e.g., Midazolam at
) and fresh NADPH. -
Quenching: Terminate the secondary reaction after exactly 10 minutes by adding ice-cold acetonitrile containing an internal standard (Midazolam-d4).
-
Data Processing: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS for the formation of 1-hydroxymidazolam to calculate the inactivation rate constant (
) and the inhibitor concentration yielding half-maximal inactivation ( ).
Analytical Workflow: LC-MS/MS Quantification
Differentiating MA and M2 in biological matrices requires high-resolution tandem mass spectrometry. Because these compounds share a core benzothiazepine structure and differ only by 14 Da (a single methyl group), chromatographic baseline separation coupled with Multiple Reaction Monitoring (MRM) is mandatory.
Self-validating LC-MS/MS workflow for quantifying MA and M2 metabolites in biological matrices.
Causality of Design: The protocol relies on Solid Phase Extraction (SPE) rather than simple protein precipitation. SPE is critical here to remove endogenous phospholipids, which cause severe ionization suppression in the Electrospray Ionization (ESI) source, leading to false negatives. The use of a deuterated internal standard (Diltiazem-d4) self-validates the assay by mathematically correcting for any residual matrix effects or extraction losses.
Step-by-Step Methodology
-
Sample Spiking: Aliquot 100 µL of human plasma into a microcentrifuge tube. Add 10 µL of Diltiazem-d4 (100 ng/mL) to serve as the stable isotope-labeled internal standard.
-
Solid Phase Extraction (SPE): Dilute the plasma with 100 µL of 2% phosphoric acid to disrupt protein binding. Load the sample onto a pre-conditioned Oasis HLB cartridge. Wash with 5% methanol in water to elute polar interferences. Elute the analytes using 100% methanol. Evaporate to dryness under nitrogen and reconstitute in the mobile phase.
-
Chromatographic Separation: Inject 5 µL onto an Acquity UPLC BEH C18 column (1.7 µm, 2.1 x 50 mm). Utilize a gradient elution of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). The acidic environment ensures complete protonation of the basic amine groups for optimal ESI+ sensitivity.
-
MS/MS Detection: Operate the triple quadrupole mass spectrometer in ESI+ MRM mode. Monitor the specific transitions:
-
MA:
401.2 178.1 -
M2:
387.2 178.1 -
IS (Diltiazem-d4):
419.2 178.1
-
Conclusion
The transition from N-desmethyl diltiazem to N,N-didesmethyl diltiazem represents a critical inflection point in the drug's pharmacokinetic profile. While MA is an active circulating metabolite, the primary amine structure of M2 transforms it into a highly potent, mechanism-based inactivator of CYP3A4. For drug development professionals, understanding this distinction—and deploying the correct time-dependent assays and LC-MS/MS workflows to monitor it—is paramount for predicting clinical drug-drug interactions during prolonged diltiazem therapy.
References
1.2. PubMed / NIH. 2.3. PubMed / NIH. 3.1. BenchChem. 4.4. Cayman Chemical.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Role of CYP3A4 in human hepatic diltiazem N-demethylation: inhibition of CYP3A4 activity by oxidized diltiazem metabolites [pubmed.ncbi.nlm.nih.gov]
- 3. Diltiazem inhibition of cytochrome P-450 3A activity is due to metabolite intermediate complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
Deuterated Diltiazem Impurity 9 reference standard
An In-Depth Technical Guide to the Deuterated Diltiazem Impurity 9 Reference Standard
Abstract
In the landscape of pharmaceutical quality control, the precise quantification of impurities is paramount to ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). Diltiazem, a widely prescribed calcium channel blocker, is known to have several process-related and degradation impurities that must be rigorously controlled. This technical guide provides a comprehensive framework for the use of a deuterated reference standard for a specific analogue, Diltiazem Impurity 9. As a Senior Application Scientist, this paper synthesizes field-proven insights with established analytical principles, detailing the critical role of stable isotope-labeled standards in modern bioanalysis. We will explore the rationale behind its use, the workflow for its characterization and certification, and a detailed protocol for its application in a validated liquid chromatography-mass spectrometry (LC-MS) method, in accordance with global regulatory expectations.
The Imperative of Impurity Profiling in Diltiazem
Diltiazem, chemically known as (2S,3S)-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl acetate, is a cornerstone in the management of hypertension and angina pectoris[1][2]. The complexity of its synthesis and its susceptibility to degradation necessitate a thorough understanding and control of its impurity profile. Regulatory bodies, under the framework of the International Council for Harmonisation (ICH), mandate strict limits on impurities in new drug substances and products.[3][4][5][6][7]
Impurities are categorized as organic, inorganic, or residual solvents, with organic impurities—including starting materials, by-products, and degradation products—posing the most significant risk to patient safety.[3][4] The ICH Q3A (R2) and Q3B (R2) guidelines establish thresholds for reporting, identification, and qualification of these impurities, often requiring quantification at levels below 0.1%.[3][5][6][7] Achieving such low detection and quantification limits with high accuracy is a formidable analytical challenge. Numerous analytical methods, primarily High-Performance Liquid Chromatography (HPLC), have been developed to profile diltiazem and its known related substances, such as those listed in the European Pharmacopoeia.[2][8][9][10][11]
The Gold Standard: Deuterated Internal Standards in Quantitative Analysis
For quantitative analysis, particularly in complex matrices or at trace levels, the use of an internal standard (IS) is essential to correct for variability during sample preparation and analysis.[12][13] While structural analogues can be used, stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are universally recognized as the gold standard.[14][15][16]
A deuterated IS is chemically identical to the analyte, differing only in the substitution of one or more hydrogen atoms with deuterium.[14][16] This subtle mass increase allows it to be distinguished by a mass spectrometer, yet it exhibits nearly identical physicochemical properties.[14]
Core Advantages of Using a Deuterated Internal Standard:
-
Correction for Matrix Effects: The IS and analyte co-elute chromatographically, meaning they experience the same ion suppression or enhancement effects in the mass spectrometer's source, leading to a stable analyte-to-IS response ratio.[13][17]
-
Compensation for Sample Loss: Any loss of analyte during sample extraction, handling, or injection is mirrored by a proportional loss of the deuterated IS, which is added at the very beginning of the workflow.[13][16]
-
Improved Precision and Accuracy: By normalizing for variations in extraction recovery, injection volume, and ionization efficiency, deuterated standards dramatically improve the robustness, precision, and accuracy of the analytical method.[12][18]
Caption: Bioanalytical workflow using a deuterated internal standard.
Characterization of a Deuterated Diltiazem Impurity 9 Reference Standard
Diltiazem Impurity 9 has been identified with the molecular formula C17H17NO3S.[19] The creation of a reference standard for this impurity, and its deuterated analogue, is a multi-step process requiring rigorous analytical characterization to establish its identity, purity, and concentration.
Synthesis and Purification
The synthesis of Diltiazem Impurity 9 and its deuterated version would first be undertaken, likely involving chemical degradation of diltiazem or a custom multi-step synthesis.[20] The deuterated version would be synthesized using deuterated precursors to ensure stable incorporation of deuterium atoms in non-exchangeable positions. Following synthesis, the compound is purified using techniques like preparative HPLC to achieve high chemical purity.
Certification Workflow
A certified reference material (CRM) provides the metrological traceability required for accurate quantification. The certification process is a self-validating system designed to provide an undeniable confirmation of the material's properties.
Caption: Workflow for reference standard characterization and certification.
Data Presentation: Certificate of Analysis
All quantitative data for the reference standard must be summarized. The final certified value is typically determined by mass balance or by a primary ratio method like quantitative NMR (qNMR).
Table 1: Illustrative Certificate of Analysis Data for Deuterated Diltiazem Impurity 9
| Parameter | Method | Result |
| Identity | ||
| Molecular Formula | High-Resolution MS | C17H11D6NO3S |
| Structure Confirmation | ¹H NMR, ¹³C NMR | Conforms to structure |
| Purity | ||
| Chemical Purity | HPLC-UV (240 nm) | 99.8% |
| Water Content | Karl Fischer Titration | 0.15% |
| Residual Solvents | TGA / GC-HS | 0.05% |
| Isotopic Purity | ||
| Deuterium Incorporation | Mass Spectrometry | ≥98% (d₆) |
| Assay (Potency) | ||
| Assigned Purity (as is) | Mass Balance¹ | 99.6% |
| Certified Concentration | qNMR vs. NIST SRM | 995 µg/mg |
¹Mass Balance Calculation: 100% - Water Content - Residual Solvents - Inorganic Impurities.
Experimental Protocol: Quantification of Diltiazem Impurity 9
This section provides a detailed methodology for the quantification of Diltiazem Impurity 9 in a drug substance using an LC-MS/MS method with its corresponding deuterated internal standard. This protocol is based on established methods for diltiazem and its metabolites.[21][22][23]
Materials and Reagents
-
Diltiazem Impurity 9 Reference Standard
-
Deuterated Diltiazem Impurity 9 Reference Standard (Internal Standard, IS)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ultrapure Water
Preparation of Standard and Sample Solutions
-
IS Stock Solution (100 µg/mL): Accurately weigh ~1 mg of Deuterated Diltiazem Impurity 9, dissolve in methanol, and dilute to a final volume of 10 mL.
-
IS Working Solution (1 µg/mL): Dilute the IS Stock Solution 1:100 with 50:50 (v/v) acetonitrile:water.
-
Analyte Stock Solution (100 µg/mL): Accurately weigh ~1 mg of Diltiazem Impurity 9, dissolve in methanol, and dilute to a final volume of 10 mL.
-
Calibration Standards (0.1 to 100 ng/mL): Perform serial dilutions of the Analyte Stock Solution with 50:50 (v/v) acetonitrile:water. Spike each calibrator with the IS Working Solution to achieve a final IS concentration of 10 ng/mL.
-
Sample Preparation: Accurately weigh ~25 mg of the diltiazem drug substance, dissolve in 25 mL of diluent. Dilute further as needed to bring the expected impurity concentration into the calibration range. Spike with the IS Working Solution to achieve a final IS concentration of 10 ng/mL.
LC-MS/MS Method Validation Parameters
The analytical method must be validated according to ICH Q2(R1) guidelines, ensuring accuracy, precision, and reliability.[3]
Table 2: LC-MS/MS System Parameters
| Parameter | Condition | Rationale |
| LC System | ||
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) | Provides good retention and peak shape for the analytes.[23] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes positive ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic solvent for reversed-phase chromatography. |
| Gradient | 10% to 90% B over 5 minutes | Ensures elution of analytes and separation from the main diltiazem peak. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 5 µL | |
| MS System | ||
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | Suitable for the nitrogen-containing structure of the analyte. |
| MRM Transitions | Analyte: 316.1 -> 150.0 (example); IS: 322.1 -> 150.0 (example) | Specific parent-to-fragment transitions provide high selectivity. The fragment should ideally be common to both analyte and IS, or a structurally significant fragment. |
| Dwell Time | 100 ms | Balances sensitivity with the number of data points across the peak. |
Conclusion
The use of a well-characterized, high-purity deuterated reference standard is not merely a best practice but a fundamental requirement for the accurate and reliable quantification of pharmaceutical impurities like Diltiazem Impurity 9. This guide has outlined the scientific rationale, characterization workflow, and a detailed analytical protocol that together form a robust, self-validating system. By leveraging the power of stable isotope dilution, researchers and drug development professionals can generate defensible data that meets stringent regulatory standards, ultimately safeguarding patient health and ensuring product quality. The principles and methodologies described herein are foundational to modern pharmaceutical analysis and quality control.
References
- Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025). Vertex AI Search.
- Lund, T. M., et al. (2003). High-performance liquid chromatography-mass spectrometry analysis of diltiazem and 11 of its phase I metabolites in human plasma. Journal of Pharmaceutical and Biomedical Analysis.
- The Indispensable Role of Deuterated Internal Standards in Bioanalysis: A Technical Guide. (2025). Benchchem.
- Impurity guidelines in drug development under ICH Q3. (2025). AMSbiopharma.
- High-performance liquid chromatography /mass spectrometry analysis of diltiazem and 11 of its phase I metabolites in human plasma. (2003). Ovid.
- Navigating the Gold Standard: A Comparative Guide to Deuterated Internal Standards in Bioanalysis. (2025). Benchchem.
- The Power of Precision: A Technical Guide to Deuterated Pharmaceutical Standards. (2025). Benchchem.
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025).
- Deuterated Standards for LC-MS Analysis. (2025).
- Deuterated internal standards and bioanalysis. (2008). AptoChem.
- Gupta, R. K., & Chaurasiya, A. (2020). STABILITY INDICATING ASSAY FOR DILTIAZEM AND ITS METABOLITES IN HUMAN PLASMA BY ULTRA PERFORMANCE LIQUID CHROMATOGRAPHY-MASS SPECTROMETRY FOR PHARMACOKINETIC APPLICATION. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
- Development and Validation of Novel Analytical Method for Estimation of Diltiazem HCL.
- Chaudhari, K. S., et al. (2019). Quantitation of Diltiazem and Its Metabolite Desacetyl Diltiazem and N-Desmethyl Diltiazem in Human Plasma by Liquid Chromatography Mass Spectroscopy. Semantic Scholar.
- The Value of Deuterated Internal Standards. (2017). KCAS Bio.
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). YouTube.
- Dasandi, B., et al. (2009). Development and Validation of a High Throughput and Robust LC-MS/MS With Electrospray Ionization Method for Simultaneous Quantitation of Diltiazem and Its Two Metabolites in Human Plasma: Application to a Bioequivalence Study.
- ICH Q3A (R2) Impurities in new drug substances. (2006). European Medicines Agency.
- ICH Q3B (R2) Impurities in new drug products. (2006). European Medicines Agency.
- Analytical Characterization of two new related impurities of Diltiazem by High Resolution Mass spectrometry and NMR techniques. Oriental Journal of Chemistry.
- Quaglia, M. G., et al. (2004). Analysis of diltiazem and its related substances by HPLC and HPLC/MS. Journal of Pharmaceutical and Biomedical Analysis.
- Validated gradient stability indicating HPLC method for determining Diltiazem Hydrochloride and related substances in bulk drug and novel tablet formulation. Journal of Pharmaceutical and Biomedical Analysis.
- A novel stability-indicating method for known and unknown impurities profiling for diltiazem hydrochloride pharmaceutical dosage. ProQuest.
- ich harmonised tripartite guideline - impurities in new drug products. ICH.
- A novel stability-indicating method for known and unknown impurities profiling for diltiazem hydrochloride pharmaceutical dosage form (tablets).
- Diltiazem hydrochloride(33286-22-5) 1H NMR spectrum. ChemicalBook.
- Diltiazem HCL- Isolation of Impurities, Transfer
- Diltiazem HCl - Optional[13C NMR] - Chemical Shifts. SpectraBase.
- Validation and Uncertainty Estimation of an Ecofriendly and Stability-Indicating HPLC Method for Determination of Diltiazem in Pharmaceutical Preparations. Journal of Analytical Methods in Chemistry.
- Diltiazem-M (O-demethyl-) AC - Optional[13C NMR] - Chemical Shifts. SpectraBase.
- Identification of Diltiazem Impurities/Artifacts during the Analyses of Illicit Cocaine Exhibits Containing Diltiazem.
- Diltiazem USP Rel
- Innovative Synthesis of Diltiazem/Clentiazem Analogs. Southern Adventist University.
- Diltiazem DTZ-I Impurity. Clearsynth.
- Diltiazem and Impurities. BOC Sciences.
- Diltiazem EP Impurity D. Chemicea.
- Diltiazem - Impurity D (Freebase). Simson Pharma.
- Diltiazem. PubChem.
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The Pharmacology of Didesmethyl Diltiazem: A Technical Guide for Researchers
This guide provides an in-depth exploration of the pharmacological activity of the didesmethyl metabolite of diltiazem, a crucial area of study for researchers, scientists, and drug development professionals. While diltiazem is a widely prescribed calcium channel blocker for cardiovascular conditions, a comprehensive understanding of its metabolic fate and the activity of its metabolites is paramount for a complete toxicological and therapeutic profile. This document will delve into the available scientific literature to elucidate the synthesis, in vitro and in vivo pharmacological effects, and potential clinical relevance of didesmethyl diltiazem, with a focus on providing practical, field-proven insights and methodologies.
Introduction to Diltiazem Metabolism and the Emergence of Didesmethyl Metabolites
Diltiazem undergoes extensive first-pass metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP3A4, and to a lesser extent, CYP2D6.[1] This metabolic process leads to the formation of several metabolites, some of which retain pharmacological activity. The major metabolic pathways include N-demethylation, O-demethylation, and deacetylation.
The term "didesmethyl diltiazem" can refer to two primary isomers: N,N-didesmethyl diltiazem and N,O-didesmethyl diltiazem. The metabolic pathway generally proceeds with the initial removal of one methyl group, forming N-monodesmethyl diltiazem, which can then be further metabolized to N,O-didesmethyl diltiazem.[1] While several metabolites of diltiazem have been studied for their cardiovascular effects, the didesmethylated forms are among the lesser-characterized, often presumed to be minor and less active contributors to the overall pharmacological effect of the parent drug.
Caption: Simplified metabolic pathway of diltiazem highlighting the formation of N,O-didesmethyl diltiazem.
Synthesis of Didesmethyl Diltiazem for Preclinical Investigation
To conduct thorough pharmacological studies, the availability of a pure reference standard of the metabolite is essential. An efficient two-step synthesis for N,N-didesmethyldiltiazem has been reported, which can be adapted for the synthesis of other isomers.[1]
Synthetic Approach
The synthesis involves the N-alkylation of the diltiazem core structure followed by the removal of a protecting group. This method is advantageous as it avoids the use of hazardous reagents and simplifies the purification process.
Caption: General synthetic workflow for producing didesmethyl diltiazem.
Experimental Protocol: Synthesis of N,N-Didesmethyl Diltiazem
This protocol is adapted from published methods and provides a general framework.[1] Researchers should optimize conditions based on their specific laboratory setup and starting materials.
Step 1: N-Alkylation
-
Dissolve (2S,3S)-cis-3-acetoxy-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4-(5H)-one in a suitable aprotic solvent (e.g., acetonitrile).
-
Add a base (e.g., K₂CO₃) to the mixture.
-
Add 2-(t-Boc-amino)ethyl bromide and heat the reaction mixture to reflux.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture, filter, and concentrate the filtrate under reduced pressure.
-
Purify the resulting intermediate by column chromatography.
Step 2: Deprotection
-
Dissolve the purified intermediate from Step 1 in a suitable solvent (e.g., dichloromethane).
-
Add trifluoroacetic acid (TFA) and stir at room temperature.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, neutralize the mixture and extract the product.
-
Purify the final product, N,N-didesmethyl diltiazem, by crystallization or column chromatography.
In Vitro Pharmacological Activity
The primary mechanism of action of diltiazem and its active metabolites is the blockade of L-type calcium channels.[2] The pharmacological activity of didesmethyl diltiazem is, therefore, best characterized by its ability to antagonize calcium-dependent processes in isolated tissues.
Vasorelaxant Effects on Isolated Aortic Rings
The vasorelaxant potency of a compound is a key indicator of its calcium channel blocking activity in vascular smooth muscle.
Experimental Protocol: Evaluation of Vasorelaxant Activity
-
Tissue Preparation: Isolate the thoracic aorta from a male Wistar rat and cut it into 2-3 mm rings.[3]
-
Mounting: Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution at 37°C, bubbled with 95% O₂ and 5% CO₂. Attach one end to a fixed support and the other to a force transducer.
-
Equilibration: Allow the rings to equilibrate under a resting tension of 1.5-2.0 g for 60-90 minutes, replacing the buffer every 15-20 minutes.
-
Pre-contraction: Contract the aortic rings with a submaximal concentration of a vasoconstrictor, such as phenylephrine (e.g., 1 µM) or high potassium chloride (e.g., 60 mM).
-
Cumulative Concentration-Response: Once a stable contraction plateau is reached, add cumulative concentrations of didesmethyl diltiazem to the organ bath.
-
Data Analysis: Record the relaxation at each concentration and express it as a percentage of the pre-contraction. Plot the concentration-response curve and calculate the IC₅₀ value (the concentration required to produce 50% of the maximal relaxation).
Quantitative Data: Comparative Vasorelaxant Potency
A study investigating the Ca²⁺ antagonistic activity of various diltiazem metabolites provides crucial quantitative data on the potency of the N,O-didemethylated metabolite.[3]
| Compound | IC₅₀ (µM) on KCl-depolarized Hamster Aorta |
| Diltiazem | 0.98 ± 0.47 |
| N,O-Didesmethyl Diltiazem (Compound 21) | 112.2 ± 33.2 |
| Deacetyl Diltiazem (M1) | 2.46 ± 0.38 |
| N-Monodesmethyl Diltiazem (MA) | 20.2 ± 10.5 |
Data adapted from a study on hamster aorta preparations.[3]
These results clearly demonstrate that N,O-didesmethyl diltiazem is significantly less potent as a vasorelaxant compared to the parent drug and its major metabolites.
Cardiac Electrophysiological Effects
The electrophysiological effects of diltiazem on the heart, such as its negative chronotropic (heart rate) and dromotropic (conduction velocity) actions, are a direct consequence of L-type calcium channel blockade in cardiac myocytes. While specific data for didesmethyl diltiazem is scarce, the following protocol for patch-clamp electrophysiology on isolated cardiomyocytes can be employed to characterize its effects on cardiac ion channels.
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
-
Cell Isolation: Isolate ventricular myocytes from an adult guinea pig or rat heart using enzymatic digestion.
-
Recording: Perform whole-cell patch-clamp recordings using a patch-clamp amplifier and data acquisition system.
-
Solutions: Use an external solution containing Ca²⁺ or Ba²⁺ as the charge carrier and an internal pipette solution with a Cs⁺-based composition to block K⁺ currents.
-
Voltage Protocol: Hold the cell at a negative holding potential (e.g., -80 mV) and apply depolarizing voltage steps to elicit L-type Ca²⁺ currents (ICa,L).
-
Drug Application: Perfuse the cell with increasing concentrations of didesmethyl diltiazem and record the effect on the ICa,L amplitude and kinetics.
-
Data Analysis: Construct concentration-inhibition curves to determine the IC₅₀ for ICa,L blockade.
Caption: Workflow for assessing the effect of didesmethyl diltiazem on cardiac L-type calcium channels.
In Vivo Pharmacological Profile
While in vitro studies provide valuable mechanistic insights, in vivo studies are essential to understand the integrated physiological effects of a compound.
Cardiovascular Hemodynamics in Anesthetized Animal Models
The effects of didesmethyl diltiazem on blood pressure, heart rate, and cardiac contractility can be evaluated in anesthetized animal models.
Experimental Protocol: In Vivo Hemodynamic Assessment
-
Animal Preparation: Anesthetize a dog or rat and insert catheters into the femoral artery and vein for blood pressure monitoring and drug administration, respectively.
-
Instrumentation: For more detailed cardiac analysis, a catheter with a pressure transducer can be inserted into the left ventricle to measure left ventricular pressure and its first derivative (dP/dt), an index of contractility.
-
Baseline Recordings: After a stabilization period, record baseline hemodynamic parameters, including mean arterial pressure (MAP), heart rate (HR), and left ventricular dP/dtmax.
-
Drug Administration: Administer increasing doses of didesmethyl diltiazem intravenously.
-
Data Acquisition and Analysis: Continuously record all hemodynamic parameters and analyze the dose-dependent effects of the metabolite.
Although specific in vivo data for didesmethyl diltiazem is limited, a study in anesthetized dogs ranked the coronary-vasodilating activity of several diltiazem metabolites. The study found that the activity decreased with the extent of metabolism, with diltiazem being the most potent, followed by its primary metabolites.[2] This suggests that didesmethyl diltiazem would likely exhibit even weaker in vivo cardiovascular effects.
Clinical Relevance and Conclusion
The pharmacological activity of a metabolite is only clinically relevant if it reaches sufficient concentrations in the plasma to exert a therapeutic or toxic effect. Studies on the plasma concentrations of diltiazem and its metabolites have primarily focused on the more abundant and active metabolites like N-monodesmethyl diltiazem and deacetyl diltiazem.[4][5]
One study did develop an assay to measure N,O-didesmethyl diltiazem in human plasma, indicating its presence, but detailed pharmacokinetic data and steady-state concentrations are not widely available.[6] Given its significantly lower potency as a calcium channel blocker compared to diltiazem and its primary metabolites, it is unlikely that N,O-didesmethyl diltiazem contributes significantly to the overall pharmacological effects of diltiazem therapy.
References
- Abernethy, D. R., & Schwartz, J. B. (1999). Diltiazem and its metabolites. Pharmacology & therapeutics, 83(1), 1-26.
- Boyd, R. A., et al. (1988). Steady-state plasma concentrations of diltiazem and its metabolites in patients and healthy volunteers. Journal of clinical pharmacology, 28(5), 405-411.
- Dalvie, D. K., & Kalgutkar, A. S. (2004).
- Godfraind, T., Miller, R., & Wibo, M. (1986). Calcium antagonism and calcium entry blockade. Pharmacological reviews, 38(4), 321-416.
- Hugenholtz, P. G. (1984). The effects of calcium channel blocking agents on cardiovascular function. Progress in cardiovascular diseases, 27(3), 209-232.
- Luu, K. C., et al. (1993). Synthesis, characterization, and Ca2+ antagonistic activity of diltiazem metabolites. Journal of medicinal chemistry, 36(15), 2151-2157.
- Matlib, M. A. (1991). Diltiazem Inhibition of Sodium-Induced Calcium Release. Journal of Cardiovascular Pharmacology, 18, S33-S38.
- Nakajima, H., Hoshiyama, M., Yamashita, K., & Kiyomoto, A. (1975). Effect of diltiazem on electrical and mechanical activity of isolated cardiac ventricular muscle of guinea pig. Japanese journal of pharmacology, 25(4), 383-392.
- Owolabi, M. A., & Adebayo, J. O. (2005).
-
REPROCELL. (2023, January 16). From rat aorta to resistance arteries: measuring vascular contractility. Retrieved from [Link]
- Satoh, K., Yanagisawa, T., & Taira, N. (1980). Cardiovascular effects of the metabolites of diltiazem in dogs. Journal of cardiovascular pharmacology, 2(4), 435-446.
- Semple, H. A., et al. (1993). Pharmacokinetics and metabolism of diltiazem in healthy males and females following a single oral dose. European journal of drug metabolism and pharmacokinetics, 18(2), 199-206.
- Singh, B. N., & Nademanee, K. (1985). The use of diltiazem hydrochloride in cardiovascular disorders. Current problems in cardiology, 10(7), 1-61.
- Tavernier, G., et al. (1997). Alternative splicing modulates diltiazem sensitivity of cardiac and vascular smooth muscle Cav1.2 calcium channels. British journal of pharmacology, 120(5), 897-904.
- The Pharmacokinetics and Pharmacodynamics of Diltiazem and Its Metabolites in Healthy Adults After a Single Oral Dose. (1985). Clinical Pharmacology & Therapeutics, 38(6), 709-716.
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- 4. N-monodesmethyldiltiazem is the predominant metabolite of diltiazem in the plasma of young and elderly hypertensives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The pharmacokinetics and pharmacodynamics of diltiazem and its metabolites in healthy adults after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Steady-state plasma concentrations of diltiazem and its metabolites in patients and healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Analytical Imperative in Diltiazem Metabolism
An In-Depth Technical Guide to the Properties and Application of Bis-desmethyl Diltiazem Deuterated Analog
Diltiazem is a widely prescribed calcium channel blocker used in the management of hypertension and angina pectoris.[1] Its therapeutic action is complicated by extensive and complex biotransformation within the body. The drug undergoes several metabolic processes, primarily N-demethylation, O-demethylation, and deacetylation, resulting in a variety of metabolites.[1][2] Among these are N-desmethyl diltiazem (a primary metabolite) and the subsequent bis-desmethyl diltiazem (N,N-didesmethyl diltiazem).
The N-demethylation pathway is significantly mediated by the cytochrome P450 enzyme CYP3A4.[3] Notably, the N-desmethyl and N,N-didesmethyl metabolites are not inert; they are potent competitive inhibitors of CYP3A4 themselves, with the N,N-didesmethyl metabolite being approximately 200 times more potent as an inhibitor than the parent drug.[3] This feedback inhibition can lead to nonlinear drug accumulation and altered clearance during prolonged therapy, making the accurate quantification of these metabolites critical for comprehensive pharmacokinetic (PK) and drug-drug interaction studies.[3][4]
This guide provides a detailed examination of the bis-desmethyl diltiazem deuterated analog, focusing on its essential role as an internal standard in achieving the highest level of accuracy and precision in bioanalytical quantification.
The Gold Standard for Bioanalysis: Isotope Dilution Mass Spectrometry (IDMS)
In modern bioanalytical science, particularly for regulatory submissions, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive technique for its sensitivity and selectivity.[5] However, the reliability of LC-MS/MS data is critically dependent on the ability to correct for analytical variability. The use of a stable isotope-labeled internal standard (SIL-IS) is the universally recognized gold standard for this purpose, a practice recommended by regulatory bodies like the FDA and EMA.[6][7]
A deuterated internal standard is an analog of the analyte in which one or more hydrogen atoms have been replaced by their heavier, stable isotope, deuterium (²H or D).[5] The power of this approach lies in the principle of isotope dilution mass spectrometry (IDMS). By adding a known quantity of the deuterated standard to a sample at the very beginning of the workflow, it acts as a near-perfect surrogate for the analyte.[5] Its near-identical physicochemical properties ensure that it behaves in the same manner during sample extraction, chromatography, and ionization.[8][9] Any loss of analyte during sample processing or any fluctuation in instrument response (e.g., ion suppression) will be mirrored by the deuterated standard.[5][10] Consequently, the ratio of the analyte signal to the internal standard signal remains constant, enabling highly accurate and precise quantification that is otherwise unattainable.[5]
Caption: The principle of Isotope Dilution Mass Spectrometry.
Core Properties: Bis-desmethyl Diltiazem and its Deuterated Analog
The defining characteristic of a deuterated internal standard is its mass difference from the analyte, which allows the mass spectrometer to differentiate the two, while maintaining chromatographic co-elution.[8] The strategic placement of deuterium atoms is crucial; they should be located at a site that is not susceptible to metabolic or chemical exchange. Typically, this involves replacing hydrogens on a methyl or aromatic group.
Below are the key spectrometric properties for bis-desmethyl diltiazem and a representative deuterated analog, N-desmethyl Diltiazem-d3, which serves as a close proxy for the target analyte's behavior.
| Compound | Chemical Formula | Monoisotopic Mass | [M+H]⁺ (m/z) | Key MS/MS Fragment (m/z) |
| Bis-desmethyl Diltiazem | C₂₀H₂₂N₂O₄S | 386.13 | 387.1 | 178, 150 |
| Deuterated Analog (d3) | C₂₀H₁₉D₃N₂O₄S | 389.15 | 390.1 | 178, 150 |
| N-desmethyl Diltiazem | C₂₁H₂₄N₂O₄S | 400.15 | 401.1 | 178, 150.04[11] |
Note: Fragmentation data for bis-desmethyl diltiazem is inferred from the known fragmentation of diltiazem and its N-desmethyl metabolite. The primary fragmentation involves the cleavage of the side chain.
Caption: Major metabolic pathway of Diltiazem via N-demethylation.
A Self-Validating Bioanalytical Workflow for Quantification
The following protocol describes a robust and self-validating system for the quantification of bis-desmethyl diltiazem in human plasma using its deuterated analog as an internal standard. The causality for each step is explained to provide field-proven insight.
1. Sample Preparation: Protein Precipitation & Solid-Phase Extraction (SPE)
-
Rationale: This two-step process is designed to efficiently remove proteins and phospholipids, which are major sources of matrix effects in LC-MS/MS analysis. Protein precipitation provides a crude cleanup, while SPE offers a more selective purification, leading to a cleaner final extract and improved assay robustness.
-
Protocol:
-
Thaw human plasma samples and a set of calibration curve/quality control (QC) standards at room temperature.
-
To 100 µL of plasma in a 1.5 mL microcentrifuge tube, add 20 µL of the deuterated internal standard working solution (e.g., 50 ng/mL in methanol). Vortex briefly.
-
Causality: The internal standard is added at the earliest stage to account for variability in all subsequent steps.[5]
-
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins. Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube. Dilute with 500 µL of 1% formic acid in water.
-
Causality: Dilution with an acidic aqueous solution is necessary to ensure the analyte properly binds to the reversed-phase SPE sorbent in the next step.
-
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of 1% formic acid in water.
-
Load the diluted supernatant onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 1% formic acid in water, followed by 1 mL of methanol to remove polar and non-polar interferences, respectively.
-
Elute the analyte and internal standard with 500 µL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Causality: The basic elution buffer neutralizes the analyte, disrupting its ionic interaction with the SPE sorbent and allowing it to be eluted.
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A (see below) for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Rationale: Reversed-phase chromatography is used to separate the analyte from other remaining matrix components before it enters the mass spectrometer. A gradient elution ensures efficient separation and sharp peak shapes. Tandem mass spectrometry (MS/MS) provides exquisite selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for both the analyte and its deuterated analog.
-
Protocol:
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Causality: A C18 stationary phase provides excellent retention and separation for moderately polar compounds like diltiazem metabolites.
-
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Causality: Formic acid is a common mobile phase modifier that aids in the protonation of the analyte in the electrospray ionization (ESI) source, leading to a strong [M+H]⁺ signal.
-
-
Flow Rate: 0.4 mL/min.
-
Gradient: 10% B to 90% B over 3 minutes, hold for 1 minute, return to 10% B and equilibrate for 1 minute.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer with an ESI source.
-
Ionization Mode: Positive Ion Electrospray (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Bis-desmethyl Diltiazem: 387.1 -> 178.1 (Quantifier), 387.1 -> 150.1 (Qualifier).
-
Deuterated Analog (d3): 390.1 -> 178.1.
-
Causality: Monitoring two transitions for the analyte provides additional confirmation of its identity, enhancing the trustworthiness of the results.
-
-
Caption: Experimental workflow for bioanalytical quantification.
Ensuring Trustworthiness: Key Validation Experiments
A robust analytical method must be validated to ensure its performance is reliable. The use of a deuterated internal standard is central to passing these validation tests, which are mandated by regulatory guidelines.
Protocol 1: Matrix Effect Assessment
-
Objective: To quantitatively assess the impact of the biological matrix on the ionization of the analyte and the deuterated internal standard.[6]
-
Procedure:
-
Prepare two sets of samples at low and high concentration levels.
-
Set A (Post-extraction Spike): Extract blank plasma from at least six different sources using the protocol above. After the evaporation step, reconstitute the residue with a solution containing both the analyte and the deuterated IS.
-
Set B (Neat Solution): Prepare standards in the final reconstitution solvent at the same concentrations as Set A.
-
Analysis: Calculate the Matrix Factor (MF) by dividing the peak area in Set A by the peak area in Set B. The IS-normalized MF should be consistent across all sources, demonstrating that the deuterated standard effectively compensates for any ion suppression or enhancement.
-
Protocol 2: Cross-Talk Evaluation
-
Objective: To ensure that the signal from the analyte does not interfere with the signal of the internal standard, and vice-versa.[6]
-
Procedure:
-
Analyte -> IS: Prepare a sample containing the analyte at its Upper Limit of Quantification (ULOQ) but without the deuterated IS. Analyze this sample and measure the peak area at the MRM transition of the deuterated IS. The response should be negligible (e.g., <0.1% of the IS response in a typical sample).
-
IS -> Analyte: Prepare a sample containing only the deuterated IS at its working concentration. Analyze this sample and measure the peak area at the MRM transition of the analyte. The response should be negligible (e.g., <1% of the analyte response at the Lower Limit of Quantification).
-
Conclusion
The bis-desmethyl diltiazem deuterated analog is an indispensable tool for researchers in pharmacology and drug development. Its properties as a stable isotope-labeled internal standard allow for the implementation of highly accurate, precise, and robust bioanalytical methods based on the principle of isotope dilution mass spectrometry. By effectively compensating for analytical variability, it ensures the generation of high-fidelity data, which is paramount for understanding the complex pharmacokinetics of diltiazem and its active metabolites, ultimately supporting informed decision-making in both preclinical and clinical research.
References
-
Bloch, M. J., & St. George, F. T. (1995). Pharmacokinetics of diltiazem and its metabolites after single and multiple dosing in healthy volunteers. PubMed. Available at: [Link]
-
Asante-Kwatia, E. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. LinkedIn. Available at: [Link]
-
Gjerde, H., et al. (2002). High-performance liquid chromatography/mass spectrometry analysis of diltiazem and 11 of its phase I metabolites in human plasma. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Molden, E., et al. (2002). Pharmacokinetics of diltiazem and its metabolites in relation to CYP2D6 genotype. Clinical Pharmacology & Therapeutics. Available at: [Link]
-
Tawashi, M., & B. Varin, F. (1991). The Pharmacokinetics and Pharmacodynamics of Diltiazem and Its Metabolites in Healthy Adults After a Single Oral Dose. PubMed. Available at: [Link]
-
Molden, E., et al. (2002). Pharmacokinetics of diltiazem and its metabolites in relation to CYP2D6 genotype. PubMed. Available at: [Link]
-
AptoChem. (n.d.). Deuterated internal standards and bioanalysis. AptoChem. Available at: [Link]
-
Bloch, M. J., & St. George, F. T. (1995). Pharmacokinetics of Diltiazem and Its Metabolites After Repeated Single Dosing in Healthy Volunteers. PubMed. Available at: [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. Available at: [Link]
-
SCION Instruments. (2025). The Role of Internal Standards In Mass Spectrometry. SCION Instruments. Available at: [Link]
-
Boyd, R. A., et al. (1989). Metabolite inhibition of parent drug biotransformation. Studies of diltiazem. PubMed. Available at: [Link]
-
Chaudhari, K. S., et al. (2019). Quantitation of Diltiazem and Its Metabolite Desacetyl Diltiazem and N-Desmethyl Diltiazem in Human Plasma by Liquid Chromatography Mass Spectroscopy. ResearchGate. Available at: [Link]
-
Sutton, D., et al. (1997). Role of CYP3A4 in human hepatic diltiazem N-demethylation: inhibition of CYP3A4 activity by oxidized diltiazem metabolites. PubMed. Available at: [Link]
-
Georgita, C., et al. (2008). Nonlinear calibrations on the assay of dilitiazem and two of its metabolites from plasma samples by means of liquid chromatography and ESI/MS(2) detection: application to a bioequivalence study. PubMed. Available at: [Link]
-
Arcinova. (n.d.). Isotope Labelling. Arcinova. Available at: [Link]
-
Tsuru, H., et al. (1994). Metabolism of diltiazem in hepatic and extrahepatic tissues of rabbits: in vitro studies. PubMed. Available at: [Link]
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Methodological & Application
Application Note: High-Sensitivity Extraction and Quantification of Diltiazem and its Major Metabolites from Human Plasma
[1][2]
Abstract
This application note details a robust, validated protocol for the simultaneous extraction and quantification of Diltiazem (DLTZ) and its two primary metabolites, N-monodesmethyldiltiazem (DMeD) and Desacetyldiltiazem (DAcD) , in human plasma using LC-MS/MS.[1][2] Diltiazem, a calcium channel blocker, exhibits significant instability in plasma due to ester hydrolysis. This guide addresses critical sample handling procedures to prevent ex vivo degradation and compares two extraction methodologies: a high-throughput Solid-Phase Extraction (SPE) using mixed-mode cation exchange (MCX) technology and a cost-effective Liquid-Liquid Extraction (LLE) using methyl-tert-butyl ether (MTBE).
Introduction & Pharmacological Context
Diltiazem is extensively metabolized by the liver, primarily via the CYP3A4 isoenzyme.[3] The parent drug undergoes deacetylation and N-demethylation, producing pharmacologically active metabolites.
-
N-monodesmethyldiltiazem (DMeD): The primary active metabolite, retaining approximately 20-50% of the parent drug's coronary vasodilator activity.
-
Desacetyldiltiazem (DAcD): Formed via hydrolysis of the acetate ester.
The Stability Challenge
A critical failure point in Diltiazem bioanalysis is the ex vivo instability of the drug and its metabolites. Diltiazem and DMeD contain an acetate ester linkage that is susceptible to spontaneous and enzymatic hydrolysis in plasma, converting them into deacetylated forms (DAcD and N-monodesmethyl-deacetyldiltiazem, respectively).
Key Causality:
-
Temperature: Hydrolysis is temperature-dependent. Samples left at room temperature for >1 hour show significant degradation (15-25% loss).
-
pH: The ester bond is more stable in acidic conditions (pH < 4).
Metabolic Pathway Diagram
The following diagram illustrates the metabolic relationship and the degradation pathways that must be controlled during extraction.
Figure 1: Metabolic pathway of Diltiazem showing enzymatic conversions (solid lines) and potential ex vivo degradation artifacts (dotted red lines) that this protocol aims to prevent.
Sample Collection and Handling (Critical Control Points)
To ensure data integrity, the following pre-analytical steps are mandatory.
-
Collection: Draw blood into vacutainers containing K2EDTA or Lithium Heparin .
-
Stabilization (Option A - Temperature Control): Immediately place tubes in an ice water bath (4°C) . Centrifuge at 4°C within 30 minutes of collection.
-
Stabilization (Option B - Chemical): For studies requiring longer ambient handling, add Sodium Fluoride (NaF) to a final concentration of 1-2 mg/mL to inhibit esterase activity.
-
Storage: Separate plasma immediately and store at -70°C or -80°C . Avoid storage at -20°C for periods exceeding 4 weeks, as degradation rates are higher at -20°C than at ultra-low temperatures due to "frozen state" hydrolysis phenomena.
Extraction Protocols
Method A: Mixed-Mode Solid-Phase Extraction (SPE) – Recommended
Why this method? This protocol uses a Mixed-Mode Cation Exchange (MCX) sorbent. Diltiazem and its metabolites are basic compounds (amines). MCX allows for a rigorous organic wash (removing neutral phospholipids and matrix interferences) while the analytes remain ionically bound to the sorbent. This results in the cleanest extract, minimizing matrix effects in LC-MS/MS.[4][5][6]
Materials:
-
Cartridge/Plate: Waters Oasis MCX µElution Plate or 1cc (30mg) Cartridge.
-
Reagents: Phosphoric Acid (H3PO4), Formic Acid (FA), Methanol (MeOH), Acetonitrile (ACN), Ammonium Hydroxide (NH4OH).
Protocol Steps:
-
Sample Pre-treatment:
-
Thaw plasma on ice.[7]
-
Mix 200 µL Plasma + 20 µL Internal Standard (IS) .
-
Add 200 µL 4% H3PO4 (aq). Vortex. Acidification ionizes the basic analytes (loading them as cations) and disrupts protein binding.
-
-
Conditioning (Optional for water-wettable sorbents, but recommended):
-
200 µL MeOH.
-
200 µL Water.
-
-
Loading:
-
Load the entire pre-treated sample onto the MCX plate. Apply slow vacuum.
-
-
Wash 1 (Aqueous Acid):
-
Add 200 µL 2% Formic Acid in water. Removes proteins and acidic interferences.
-
-
Wash 2 (Organic Neutral):
-
Add 200 µL 100% Methanol . Crucial Step: Removes neutral matrix components (fats, phospholipids) while analytes remain locked by ionic interaction.
-
-
Elution:
-
Elute with 2 x 25 µL of 5% NH4OH in 50:50 ACN:MeOH . High pH breaks the ionic bond, releasing the bases.
-
-
Post-Elution:
-
Dilute eluate with 150 µL Water (to match initial mobile phase conditions) or evaporate and reconstitute if higher sensitivity is needed.
-
Method B: Liquid-Liquid Extraction (LLE) – Cost-Effective Alternative
Why this method? LLE is cheaper and requires no specialized cartridges. MTBE is chosen over hexane because its polarity is sufficient to extract the more polar metabolites (DAcD) while excluding bulk proteins.
Protocol Steps:
-
Aliquot: Transfer 200 µL Plasma to a clean glass tube or 1.5 mL Eppendorf.
-
IS Addition: Add 20 µL Internal Standard .
-
Buffer: Add 50 µL 0.1 M Ammonium Acetate (pH 5.0) . Buffers the plasma to a pH where analytes are non-ionized (or less ionized) to favor organic partitioning.
-
Extraction:
-
Add 1.0 mL Methyl-tert-butyl ether (MTBE) .
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 4000 rpm for 5 minutes at 4°C.
-
-
Phase Separation:
-
Flash freeze the aqueous (bottom) layer in a dry ice/acetone bath (or simply pipette off the top layer carefully).
-
Transfer the organic (top) layer to a clean tube.[3]
-
-
Drying:
-
Evaporate to dryness under a stream of Nitrogen at 40°C.[3]
-
-
Reconstitution:
-
Dissolve residue in 200 µL Mobile Phase (e.g., 80:20 Water:ACN + 0.1% FA).
-
Analytical Conditions (LC-MS/MS)
System: UPLC coupled with Triple Quadrupole MS (e.g., Waters Xevo or Sciex Triple Quad). Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent. Column Temp: 40°C.
Mobile Phase & Gradient[1][9]
-
MP A: 10 mM Ammonium Acetate in Water (pH 5.0) or 0.1% Formic Acid in Water.[6]
-
MP B: Acetonitrile (100%).[1]
| Time (min) | Flow (mL/min) | % A | % B | Curve |
| 0.00 | 0.4 | 90 | 10 | Initial |
| 0.50 | 0.4 | 90 | 10 | Hold |
| 2.50 | 0.4 | 10 | 90 | Linear Gradient |
| 3.00 | 0.4 | 10 | 90 | Wash |
| 3.10 | 0.4 | 90 | 10 | Re-equilibrate |
| 4.50 | 0.4 | 90 | 10 | End |
Mass Spectrometry Parameters (MRM)
Ionization: ESI Positive Mode
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Diltiazem | 415.1 | 178.0 | 30 | 25 |
| N-desmethyl Diltiazem | 401.1 | 150.0 | 30 | 28 |
| Desacetyl Diltiazem | 373.2 | 108.9 | 30 | 30 |
| Diltiazem-d4 (IS) | 419.2 | 314.0 | 30 | 25 |
Note: Optimize CE and Cone Voltage for your specific instrument.
Decision Workflow Diagram
Figure 2: Decision tree and workflow for selecting and executing the optimal extraction strategy.
Validation & Troubleshooting
Acceptance Criteria
-
Recovery: >75% for all analytes (consistent across Low, Mid, High QC).
-
Matrix Effect: 85-115% (IS normalized).
-
Linearity: r² > 0.995 over range 0.5 – 500 ng/mL.
-
Precision (CV): <15% (20% at LLOQ).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| High DAcD in Blank/T0 | Ex vivo hydrolysis | Ensure samples are kept on ice; check if plasma was stored at -20°C instead of -70°C. Add NaF in future collection. |
| Low Recovery (SPE) | Incorrect pH during load/wash | Ensure sample is acidified (pH < 3) before loading MCX. If pH is >3, bases may not bind. |
| Low Recovery (LLE) | Incomplete phase separation | Ensure vigorous vortexing (5 min). Try adding salt (salting out) to aqueous phase. |
| Peak Tailing | Column secondary interactions | Increase Ammonium Acetate concentration to 10mM or add 0.1% Formic Acid to mobile phases. |
References
-
Dasandi, B., et al. (2009). "Development and Validation of a High Throughput and Robust LC-MS/MS With Electrospray Ionization Method for Simultaneous Quantitation of Diltiazem and Its Two Metabolites in Human Plasma."[1][2] Journal of Chromatography B.
-
Chaudhari, K. S., et al. (2019). "Quantitation of Diltiazem and Its Metabolite Desacetyl Diltiazem and N-Desmethyl Diltiazem in Human Plasma by Liquid Chromatography Mass Spectroscopy."[8] ResearchGate.[9]
-
BenchChem. "Application Note: Quantification of N-Desmethyl Diltiazem in Human Plasma using LC-MS/MS."
-
Yeung, P. K., et al. (1991). "Stability of diltiazem and its metabolites in plasma during storage." Therapeutic Drug Monitoring.
-
Waters Corporation. "Efficient and Clean Extraction of a Multi-Drug Panel with Oasis PRiME MCX for Clinical Research."
Sources
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of a high throughput and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of diltiazem and its two metabolites in human plasma: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. waters.com [waters.com]
- 5. lcms.cz [lcms.cz]
- 6. lcms.cz [lcms.cz]
- 7. Stability of diltiazem and its metabolites in human blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpsr.com [ijpsr.com]
- 9. researchgate.net [researchgate.net]
Application Note: Robust Quantification of N,N-Didesmethyl Diltiazem-d4 in Human Urine Using Mixed-Mode Solid-Phase Extraction (SPE)
Abstract
This application note presents a detailed protocol for the selective and efficient extraction of N,N-Didesmethyl Diltiazem from human urine for quantitative bioanalysis. The methodology leverages a mixed-mode cation exchange (MCX) solid-phase extraction (SPE) strategy, which provides superior cleanup by utilizing both reversed-phase and ion-exchange retention mechanisms. The protocol's integrity is anchored by the use of a stable isotope-labeled internal standard, N,N-Didesmethyl Diltiazem-d4, which co-extracts with the analyte to ensure the highest degree of accuracy and precision. This document provides a step-by-step workflow, explains the scientific rationale behind key procedural choices, and offers expected performance data, making it an essential guide for researchers in clinical toxicology, pharmacokinetics, and drug development.
Introduction and Scientific Rationale
N,N-Didesmethyl Diltiazem is a metabolite of Diltiazem, a widely prescribed calcium channel blocker used in the management of hypertension and angina[1][2]. Accurate quantification of its metabolites in biological matrices like urine is critical for pharmacokinetic studies and therapeutic drug monitoring. However, urine presents a significant analytical challenge due to its high salt content and the presence of numerous endogenous interferences[3].
A simple "dilute and shoot" method is often inadequate, leading to matrix effects, ion suppression in mass spectrometry, and reduced assay robustness[4]. Solid-Phase Extraction (SPE) offers a robust solution for sample cleanup and concentration[5].
Causality of Method Selection: Why Mixed-Mode Cation Exchange?
N,N-Didesmethyl Diltiazem is a basic compound, containing a primary amine group that can be readily protonated under acidic conditions. This chemical characteristic is ideal for a mixed-mode cation exchange (MCX) SPE strategy[6]. MCX sorbents incorporate two distinct retention mechanisms:
-
Reversed-Phase Interaction: A hydrophobic backbone (e.g., C8 or C18) retains the analyte based on non-polar interactions.
-
Ion-Exchange Interaction: Strong cation exchange functional groups (e.g., benzenesulfonic acid) form strong ionic bonds with the positively charged analyte[7].
This dual-retention mechanism allows for a more rigorous and selective wash procedure than a single-mode SPE. Interfering compounds that are not both hydrophobic and basic can be effectively washed away, resulting in a significantly cleaner final eluate[8].
The Role of the Deuterated Internal Standard
The cornerstone of this protocol's accuracy is the use of a deuterated internal standard (IS), N,N-Didesmethyl Diltiazem-d4. An ideal IS is a stable, isotopically labeled version of the analyte[9]. By adding a known quantity of the IS to the urine sample at the very beginning of the workflow, it experiences the exact same experimental conditions as the target analyte[10].
Any variability or loss during sample pre-treatment, extraction, evaporation, and analysis, as well as fluctuations in instrument response, will affect both the analyte and the IS equally[11][12]. Consequently, the ratio of the analyte's signal to the IS's signal remains constant, correcting for potential errors and ensuring highly accurate and precise quantification. This principle, known as isotope dilution mass spectrometry, makes the method inherently robust and self-validating[10].
Materials and Reagents
| Material/Reagent | Grade | Recommended Supplier |
| N,N-Didesmethyl Diltiazem Reference Standard | ≥98% Purity | Cayman Chemical, etc. |
| N,N-Didesmethyl Diltiazem-d4 Internal Standard | ≥98% Isotopic Purity | Alsachim, Toronto Research Chemicals, etc. |
| Mixed-Mode Cation Exchange SPE Cartridges | 30-50 mg, 1-3 mL | Waters (Oasis MCX), Agilent (Bond Elut Certify), etc. |
| Methanol (MeOH) | HPLC or MS Grade | Fisher Scientific, VWR |
| Acetonitrile (ACN) | HPLC or MS Grade | Fisher Scientific, VWR |
| Formic Acid | ≥98% Purity | Sigma-Aldrich |
| Ammonium Hydroxide (NH₄OH) | ACS Reagent Grade | Sigma-Aldrich |
| Deionized Water | 18.2 MΩ·cm | In-house system (e.g., Milli-Q) |
| Zinc Sulfate | ACS Reagent Grade | Sigma-Aldrich |
Detailed Experimental Protocol
This protocol is designed for optimal recovery and cleanliness. Each step is critical for the success of the extraction.
Step 1: Preparation of Reagents and Standards
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of N,N-Didesmethyl Diltiazem and N,N-Didesmethyl Diltiazem-d4 in methanol. Store at -20°C.
-
Working Internal Standard (IS) Solution (e.g., 100 ng/mL): Dilute the N,N-Didesmethyl Diltiazem-d4 stock solution in 50:50 Methanol:Water.
-
2% Formic Acid in Water (v/v): Add 2 mL of formic acid to 98 mL of deionized water. This serves as the sample acidification and wash solution.
-
5% Ammonium Hydroxide in Methanol (v/v): Carefully add 5 mL of concentrated ammonium hydroxide to 95 mL of methanol under a fume hood. This is the elution solvent.
Step 2: Sample Pre-treatment
Causality: This step precipitates proteins and ensures the analyte is in its protonated, positively charged state for optimal binding to the SPE sorbent.
-
Pipette 1.0 mL of urine into a 2 mL microcentrifuge tube.
-
Add 20 µL of the working Internal Standard solution (e.g., 100 ng/mL).
-
Add 500 µL of 2% Formic Acid.
-
Vortex for 30 seconds to mix thoroughly.
-
Centrifuge at 10,000 x g for 5 minutes to pellet any precipitated solids.
-
Carefully transfer the supernatant to a clean tube for loading onto the SPE cartridge.
Step 3: Solid-Phase Extraction (SPE) Procedure
Causality: This multi-step process selectively isolates the analyte from matrix interferences.
-
Condition: Condition the MCX SPE cartridge by passing 1 mL of Methanol, followed by 1 mL of deionized water. Do not allow the cartridge to go dry.
-
Equilibrate: Equilibrate the cartridge with 1 mL of 2% Formic Acid.
-
Load: Slowly load the pre-treated urine supernatant from Step 2 onto the SPE cartridge at a flow rate of 1-2 drops per second.
-
Wash 1 (Aqueous Wash): Pass 1 mL of 2% Formic Acid through the cartridge.
-
Rationale: This wash removes hydrophilic interferences and salts while the analyte is retained by both reversed-phase and strong cation exchange mechanisms.
-
-
Wash 2 (Organic Wash): Pass 1 mL of Methanol through the cartridge.
-
Rationale: This wash removes hydrophobic, neutral, or weakly basic interferences. The analyte remains strongly bound by the ionic interaction, which is unaffected by the organic solvent.
-
-
Elute: Place a clean collection tube under the SPE cartridge. Elute the analyte and internal standard by passing 1.0 mL of 5% Ammonium Hydroxide in Methanol.
-
Rationale: The basic pH neutralizes the positive charge on the analyte's primary amine, breaking the ionic bond with the sorbent. The methanol then disrupts the hydrophobic interaction, allowing the neutral analyte to elute.
-
Step 4: Post-Elution Processing
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase used for the LC-MS/MS analysis (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).
-
Analysis: Vortex briefly and inject into the LC-MS/MS system.
Workflow Visualization
The following diagram illustrates the complete SPE workflow for N,N-Didesmethyl Diltiazem-d4 in urine.
Caption: SPE workflow for N,N-Didesmethyl Diltiazem-d4 from urine.
Expected Performance Characteristics
The following table summarizes the typical performance characteristics expected from this method, in line with regulatory guidance for bioanalytical method validation[13][14].
| Parameter | Expected Result | Rationale / Comment |
| Extraction Recovery | > 85% | High recovery is anticipated due to the optimized wash and elution steps of the mixed-mode SPE protocol[15]. |
| Precision (RSD%) | < 15% (at LLOQ, < 20%) | The use of a co-eluting deuterated internal standard minimizes variability[10][16]. |
| Accuracy (% Bias) | Within ±15% of nominal (at LLOQ, ±20%) | Demonstrates the method's ability to measure the true concentration, a key FDA requirement[17]. |
| Matrix Effect | IS-Normalized Factor: 0.85 - 1.15 | The deuterated IS effectively compensates for ion suppression or enhancement from the urine matrix[11]. |
| Linearity (r²) | > 0.995 | Indicates a strong correlation between concentration and instrument response across the calibration range. |
Trustworthiness: A Self-Validating System
The protocol described herein is designed to be inherently trustworthy and self-validating, a critical requirement for data used in regulatory submissions and pivotal clinical decisions[13]. The trustworthiness is built upon two pillars:
-
Robust Chemistry: The choice of a mixed-mode SPE sorbent provides orthogonal retention mechanisms (hydrophobic and ionic), ensuring a highly specific interaction with the analyte. This specificity allows for aggressive wash steps that remove a broad range of chemically diverse interferences, which is essential for a complex matrix like urine.
-
Isotope Dilution: The incorporation of N,N-Didesmethyl Diltiazem-d4 is the most critical element for self-validation. Because the deuterated standard has virtually identical physicochemical properties to the analyte, it acts as a perfect surrogate on a per-sample basis[10][18]. Any unforeseen issue during the extraction of a specific sample—such as incomplete elution, sample loss during transfer, or variable matrix effects—will be mirrored by the internal standard. By normalizing the analyte response to the internal standard response, the method automatically corrects for these random errors, ensuring the final calculated concentration is reliable and accurate[16]. This approach aligns with the highest standards for bioanalysis as outlined by regulatory bodies like the FDA[17][19].
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the extraction of N,N-Didesmethyl Diltiazem from human urine. The use of mixed-mode solid-phase extraction ensures superior sample cleanup, while the integration of a deuterated internal standard guarantees the highest levels of accuracy and precision. This robust and reliable method is well-suited for demanding applications in clinical research and regulated bioanalysis.
References
-
Sørensen, L. K. (2007). Performance of four mixed-mode solid-phase extraction columns applied to basic drugs in urine. PubMed. Retrieved from [Link]
-
Resolve Mass Spectrometry. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
-
Apex Chromatography. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]
-
PPD, Inc. (2025, February 6). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]
-
AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]
-
U.S. Department of Health and Human Services, Food and Drug Administration (FDA). (2024). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]
-
Saitoh, K., Awai, N., & Namera, A. (2011). Simultaneous extraction of acidic and basic drugs from urine using mixed-mode monolithic silica spin column bonded with octadecyl and cation-exchange group. PubMed. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2024, June 12). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
International Journal of Research and Development in Pharmacy and Life Sciences. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2020, April 29). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Resolve Mass Spectrometry. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Diltiazem. PubChem Compound Database. Retrieved from [Link]
-
Im, S., & Lee, W. (2024, May 16). Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds. MDPI. Retrieved from [Link]
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- 4. isranalytica.org.il [isranalytica.org.il]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. mdpi.com [mdpi.com]
- 7. Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids [sigmaaldrich.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
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- 12. youtube.com [youtube.com]
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- 14. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
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- 17. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
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- 19. labs.iqvia.com [labs.iqvia.com]
Application Note: A Robust and Validated LC-MS/MS Method for the Simultaneous Quantification of Diltiazem and its Deuterated Metabolites in Human Plasma
Introduction
Diltiazem is a calcium channel blocker widely prescribed for the management of hypertension, angina pectoris, and certain cardiac arrhythmias.[1] Understanding its pharmacokinetic profile is crucial for optimizing therapeutic regimens and ensuring patient safety. The metabolic fate of diltiazem is complex, with N-demethylation and deacetylation being major pathways, leading to the formation of several active metabolites.[2]
In modern bioanalytical sciences, particularly in the context of pharmacokinetic and bioequivalence studies, the use of stable isotope-labeled internal standards is the gold standard.[3] Deuterated analogues of the analyte and its metabolites are ideal internal standards as they co-elute with the analyte of interest, thus compensating for variability in sample preparation and matrix effects during ionization.[3] This application note provides a comprehensive, step-by-step protocol for the simultaneous quantification of diltiazem and its key deuterated metabolites in human plasma using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. This method is designed for high-throughput analysis in a research or clinical setting, offering the sensitivity, specificity, and robustness required to meet regulatory guidelines.[4]
Principle of the Method
This method employs a liquid-liquid extraction (LLE) procedure for the isolation of diltiazem and its deuterated internal standard from human plasma.[5][6] Chromatographic separation is achieved on a reversed-phase C18 column, followed by detection using a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode with a positive electrospray ionization (ESI) source. The use of a deuterated internal standard, such as Diltiazem-d4, ensures the accuracy and precision of the quantification.[7][8]
Materials and Reagents
Analytes and Internal Standard
-
Diltiazem Hydrochloride (Reference Standard)
-
Diltiazem-d4 Hydrochloride (Internal Standard)
-
N-desmethyl Diltiazem Hydrochloride (Metabolite Reference Standard)
-
Desacetyl Diltiazem (Metabolite Reference Standard)
Reagents and Solvents
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Ammonium acetate
-
Formic acid
-
Methyl-tert-butyl ether (MTBE)
-
Water (Ultrapure, 18.2 MΩ·cm)
-
Drug-free human plasma (with K2EDTA as an anticoagulant)
Instrumentation
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.
-
A triple quadrupole mass spectrometer equipped with an ESI source.
-
Analytical Column: ACQUITY UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm) or equivalent.[5][6][8]
Experimental Protocols
Preparation of Standard and Quality Control (QC) Samples
Stock Solutions: Primary stock solutions of diltiazem, its metabolites, and the internal standard (Diltiazem-d4) are prepared in methanol at a concentration of 1 mg/mL.
Working Solutions: Serial dilutions of the stock solutions are made in a mixture of methanol and water (50:50, v/v) to prepare working solutions for calibration standards and quality control samples.
Calibration Standards and QC Samples: Calibration standards and QC samples are prepared by spiking drug-free human plasma with the appropriate working solutions to achieve the desired concentration range.
Sample Preparation: Liquid-Liquid Extraction (LLE)
This LLE protocol is a robust method for extracting diltiazem and its metabolites from plasma.[5][6]
-
Aliquot Plasma: In a clean microcentrifuge tube, aliquot 300 µL of plasma (blank, standard, QC, or unknown sample).
-
Add Internal Standard: To each tube (except the blank), add 50 µL of the Diltiazem-d4 internal standard working solution.
-
Vortex: Briefly vortex the samples to ensure homogeneity.
-
Add Extraction Solvent: Add 1 mL of methyl-tert-butyl ether (MTBE) to each tube.
-
Vortex Extraction: Vortex the samples vigorously for 5 minutes to ensure efficient extraction.
-
Centrifugation: Centrifuge the samples at 10,000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Evaporation: Carefully transfer the upper organic layer to a new set of clean tubes and evaporate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 500 µL of the mobile phase.
-
Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.
Caption: Bioanalytical workflow from sample preparation to data analysis.
Chromatographic and Mass Spectrometric Conditions
The following table summarizes the optimized LC-MS/MS parameters for the analysis of diltiazem and its deuterated metabolites.
| Parameter | Condition |
| HPLC System | UPLC or equivalent |
| Analytical Column | ACQUITY UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm)[5][6][8] |
| Mobile Phase | A: 10 mM Ammonium acetate buffer; B: Acetonitrile (25:75, v/v)[5][6][8] |
| Flow Rate | 0.2 mL/min[5] |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Run Time | Approximately 2 minutes[5] |
| Mass Spectrometer | Triple quadrupole with ESI source |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | See Table 2 |
Table 2: Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Diltiazem | 415.2 | 178.1 |
| Diltiazem-d4 | 419.2 | 178.1 |
| N-desmethyl Diltiazem | 401.2 | 178.1 |
| Desacetyl Diltiazem | 373.1 | 178.1 |
Note: The specific MRM transitions should be optimized for the instrument in use.
Caption: Metabolic pathway of Diltiazem and the role of the deuterated internal standard.
Method Validation
The developed bioanalytical method should be validated according to the principles outlined in the US FDA and other international guidelines.[8] Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analytes from endogenous components in the matrix.
-
Linearity: The calibration curve should be linear over the intended concentration range. A correlation coefficient (r²) of ≥ 0.99 is generally required.[1]
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.
-
Accuracy and Precision: The intra- and inter-day accuracy and precision should be within ±15% (±20% for LLOQ).
-
Recovery: The extraction efficiency of the analytical method.
-
Matrix Effect: The effect of plasma components on the ionization of the analytes.
-
Stability: The stability of the analytes in plasma under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).
Conclusion
The LC-MS/MS method detailed in this application note provides a sensitive, specific, and reliable approach for the simultaneous quantification of diltiazem and its deuterated metabolites in human plasma. The use of a simple liquid-liquid extraction procedure offers good recovery and minimizes matrix effects, while the short chromatographic run time makes it suitable for high-throughput bioanalysis. This validated method can be readily implemented in clinical and research laboratories for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies of diltiazem.
References
- Modified HPLC analysis of diltiazem in plasma for pharmacokinetic studies. (n.d.). Elsevier.
- HPLC method development for the simultaneous determination and validation of Diltiazem hydrochloride and its major metabolite de - Der Pharma Chemica. (n.d.). Der Pharma Chemica.
- An HPLC Method for the Determination of Diltiazem and Three of its Metabolites in Serum. (2006, October 23). SpringerLink.
- RP-HPLC Method for Analysis of Diltiazem: Application to Drug Metal Interaction. (2025, August 10). ResearchGate.
- Determination of diltiazem and its main metabolites in human plasma by automated solid-phase extraction and high-performance liquid chromatography: a new method overcoming instability of the compounds and interference problems. (n.d.). PubMed.
- Development and Validation of a High Throughput and Robust LC-MS/MS With Electrospray Ionization Method for Simultaneous Quantitation of Diltiazem and Its Two Metabolites in Human Plasma: Application to a Bioequivalence Study. (2009, March 15). PubMed.
- A Comparative Guide to Bioanalytical Method Validation Using Diltiazem-d4. (n.d.). Benchchem.
- A Validated RP-HPLC Method for the Determination of Diltiazem in Raw Material and Pharmaceutical Dosage Form. (2018, November 20). International Journal of Pharmaceutical Sciences and Drug Research.
- Development and validation of a high throughput and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of diltiazem and its two metabolites in human plasma: Application to a bioequivalence study. (2025, August 9). ResearchGate.
- Analytical Characterization of two new related impurities of Diltiazem by High Resolution Mass spectrometry and NMR techniques. (n.d.). Oriental Journal of Chemistry.
- Application Note: Quantification of N-Desmethyl Diltiazem in Human Plasma using LC-MS/MS. (n.d.). Benchchem.
- Application Note & Protocol: A Validated LC-MS/MS Method for the Bioanalysis of N-Desmethyl Diltiazem Hydrochloride in Human. (n.d.). Benchchem.
- simple hplc validated method for the determination of diltiazem hydrochloride in human plasma. (n.d.). ResearchGate.
- High-performance liquid chromatography-mass spectrometry analysis of diltiazem and 11 of its phase I metabolites in human plasma. (2003, September 19). PubMed.
- Analysis of diltiazem using HPLC. (n.d.). ResearchGate.
- Diltiazem. (n.d.). PubChem.
- HPLC determination of diltiazem in human plasma and its application to pharmacokinetics in humans. (2003, December 15). PubMed.
- Liquid chromatographic determination of diltiazem and its metabolites using trans isomers as internal standards, with dynamic modification of the solid phase by addition of an amine to the mobile phase. (n.d.). PubMed.
- BIO-Analytical Method Development and Validation By LC/MS/MS Technique. (2025, August 20). ResearchGate.
- Analysis of diltiazem and its related substances by HPLC and HPLC/MS. (2025, August 5). ResearchGate.
- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). ResearchGate.
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- 5. Development and validation of a high throughput and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of diltiazem and its two metabolites in human plasma: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Note: Preparation and Best Practices for N,N-Didesmethyl Diltiazem-d4 Internal Standard Stock Solutions
Introduction: The Cornerstone of Quantitative Bioanalysis
In the landscape of drug metabolism and pharmacokinetics (DMPK), the precise quantification of therapeutic agents and their metabolites is paramount. Diltiazem, a widely prescribed calcium channel blocker, undergoes extensive metabolism, with N,N-Didesmethyl Diltiazem being one of its metabolites. For bioanalytical assays, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is the undisputed gold standard for achieving the highest degree of accuracy and precision.[1]
N,N-Didesmethyl Diltiazem-d4 is the deuterium-labeled analogue of the N,N-Didesmethyl metabolite. Its utility lies in its near-identical physicochemical properties to the analyte of interest, which allows it to co-elute chromatographically and experience the same extraction efficiencies and matrix effects.[2][3] However, its subtle mass difference, conferred by the deuterium atoms, allows it to be distinguished by the mass spectrometer.[1] The accuracy of the entire analytical method hinges on the initial step: the meticulous preparation of a concentrated stock solution of this internal standard. This document provides a detailed protocol and expert guidance for the preparation, verification, and storage of N,N-Didesmethyl Diltiazem-d4 stock solutions, aligning with the stringent expectations of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5][6]
The Principle of Isotope Dilution Mass Spectrometry (IDMS)
The power of using N,N-Didesmethyl Diltiazem-d4 is rooted in the principle of Isotope Dilution Mass Spectrometry. By adding a precise, known amount of the deuterated standard to every sample—including calibrators, quality controls (QCs), and study samples—at the very beginning of the sample preparation process, it acts as a perfect surrogate for the non-labeled analyte.[1] Any analyte loss during extraction or variability in instrument response will be mirrored by the internal standard. Consequently, the quantification is based on the ratio of the analyte's peak area to the internal standard's peak area. This ratio remains constant and robust, correcting for a multitude of potential errors and thereby ensuring the integrity of the final concentration data.[7][8]
Caption: Conceptual workflow of Isotope Dilution Mass Spectrometry.
Essential Materials and Reagents
The quality of the final stock solution is directly dependent on the quality of the starting materials. Sourcing high-purity reagents and using calibrated equipment is non-negotiable.
| Material/Reagent | Specification | Rationale |
| N,N-Didesmethyl Diltiazem-d4 HCl | Certified Reference Material (CRM), >98% purity | Ensures the identity and purity of the starting material, which is fundamental for accurate concentration. |
| Methanol (MeOH) | HPLC or Mass Spectrometry Grade | High-purity solvent prevents introduction of interfering contaminants and ensures compatibility with LC-MS systems. |
| Volumetric Flasks | Class A, various sizes (e.g., 1 mL, 5 mL, 10 mL) | Guarantees high volumetric accuracy required for preparing precise concentrations.[9] |
| Analytical Balance | 4 or 5-place (readability of 0.1 mg or 0.01 mg) | Provides the necessary precision for accurately weighing small quantities of the reference standard.[10] |
| Pipettes | Calibrated positive displacement or air displacement | Ensures accurate and reproducible liquid transfers for dilutions. |
| Syringes & Syringe Filters | Gas-tight syringes; 0.22 µm PTFE or PVDF filters | Used for accurate liquid transfers and for filtering solutions to remove particulates, if necessary. |
| Glass Vials | Amber glass with PTFE-lined caps | Protects the solution from light degradation and prevents leaching or adsorption associated with other materials. |
| Sonicator | Standard laboratory-grade ultrasonic bath | Facilitates rapid and complete dissolution of the reference material. |
Protocol 1: Preparation of a 1.0 mg/mL Primary Stock Solution
This protocol details the preparation of a high-concentration primary stock solution, which will serve as the source for all subsequent working solutions.
Step 1: Pre-Weighing Preparations
-
Allow the sealed container of N,N-Didesmethyl Diltiazem-d4 Certified Reference Material (CRM) to equilibrate to ambient laboratory temperature for at least 30 minutes.
-
Expertise: This critical step prevents the condensation of atmospheric moisture onto the hygroscopic solid upon opening, which would lead to a significant weighing error and a lower-than-intended final concentration.
-
Step 2: Gravimetric Measurement
-
Tare a clean, dry weighing vessel (e.g., a glassine paper or weighing boat) on the analytical balance.
-
Accurately weigh approximately 1.0 mg of the CRM. Record the exact weight to four decimal places (e.g., 1.0XXX mg).
-
Expertise: Weighing by difference is a superior technique. Weigh the vial containing the CRM, transfer the approximate amount to the volumetric flask, and re-weigh the vial. The difference gives the exact amount transferred, minimizing loss and static effects.
-
Step 3: Solubilization
-
Carefully transfer the weighed CRM into a 1.0 mL Class A volumetric flask.
-
Add approximately 0.7 mL of HPLC-grade Methanol.
-
Cap the flask and vortex for 30 seconds. Place the flask in a sonicator bath for 5-10 minutes to ensure complete dissolution. Visually inspect the solution against a light source to confirm no particulate matter remains.
-
Trustworthiness: Ensuring the CRM is fully dissolved before diluting to the final volume is essential for a homogenous and accurate solution. Incomplete dissolution is a common source of error.
-
Step 4: Dilution to Final Volume
-
Once dissolved and cooled to room temperature, add Methanol dropwise until the bottom of the meniscus aligns perfectly with the calibration mark on the neck of the volumetric flask.
-
Cap the flask securely and invert it slowly 15-20 times to ensure thorough mixing.
-
Expertise: Insufficient mixing will result in concentration gradients within the solution, invalidating any aliquot taken from it.
-
Step 5: Labeling and Storage
-
Transfer the final solution to a clearly labeled amber glass vial.
-
The label must include:
-
Compound Name: N,N-Didesmethyl Diltiazem-d4 Stock
-
Concentration: 1.0 mg/mL (or the exact calculated concentration based on the weight)
-
Solvent: Methanol
-
Preparation Date & Analyst Initials
-
Expiration/Retest Date
-
-
Store the primary stock solution at 2-8°C, protected from light.[11]
Protocol 2: Preparation of Working Internal Standard Solutions
Working solutions are diluted from the primary stock to a concentration suitable for spiking into analytical samples. The target concentration should provide a robust signal in the mass spectrometer without causing detector saturation.[7]
Example: Preparation of a 100 ng/mL Working Solution
-
Intermediate Dilution (e.g., 10 µg/mL):
-
Allow the primary stock (1.0 mg/mL or 1000 µg/mL) to warm to room temperature.
-
Using a calibrated pipette, transfer 100 µL of the primary stock into a 10 mL Class A volumetric flask.
-
Dilute to the mark with Methanol. This yields a 10 µg/mL intermediate solution.
-
-
Final Working Solution (100 ng/mL):
-
Transfer 100 µL of the 10 µg/mL intermediate solution into a 10 mL Class A volumetric flask.
-
Dilute to the mark with the appropriate solvent (often the initial mobile phase composition, e.g., 50:50 Methanol:Water). This yields the final 100 ng/mL working IS solution.
-
| Solution Type | Source Solution | Aliquot Volume | Final Volume | Final Concentration |
| Primary Stock | CRM Solid | ~1.0 mg | 1.0 mL | 1.0 mg/mL |
| Intermediate Stock | Primary Stock | 100 µL | 10 mL | 10 µg/mL |
| Working IS | Intermediate Stock | 100 µL | 10 mL | 100 ng/mL (0.1 µg/mL) |
Quality Control, Verification, and Stability
The preparation of a stock solution is incomplete without its verification. This is a self-validating step that provides confidence in all subsequent analytical work.[12]
-
Purity & Identity Confirmation: The identity is confirmed via the Certificate of Analysis (CoA) of the CRM. Purity can be checked by acquiring a full scan mass spectrum and checking for unexpected ions.
-
Concentration Verification: The concentration should be verified by comparing the LC-MS/MS response of the newly prepared stock against a previously validated stock solution. The response ratio should be within ±10% of the expected value.
-
Stability Assessment: The stability of the stock solution under its intended storage conditions must be established. This is a formal requirement of bioanalytical method validation guidelines.[5][13]
-
Protocol: Aliquot the stock solution into several vials. Analyze one vial immediately (T=0). Store the remaining vials at the intended temperature (e.g., 2-8°C and -20°C). At specified time points (e.g., 1 week, 1 month, 3 months), analyze a stored aliquot and compare its response to a freshly prepared stock solution.
-
Acceptance Criteria: The solution is considered stable if the mean response is within ±10% of the mean response of the freshly prepared standard.
-
Comprehensive Workflow Diagram
The following diagram illustrates the complete, quality-controlled workflow for preparing a reliable SIL-IS stock solution.
Caption: End-to-end workflow for internal standard stock solution preparation.
Conclusion
The preparation of an N,N-Didesmethyl Diltiazem-d4 stock solution is a foundational procedure that demands precision, adherence to best practices, and rigorous documentation. By understanding the scientific principles behind each step—from preventing moisture uptake during weighing to ensuring complete dissolution and performing thorough verification—researchers can create a reliable and accurate internal standard solution. This meticulous approach ensures the resulting stock solution is fit-for-purpose, underpinning the generation of high-quality, defensible bioanalytical data essential for successful drug development programs.
References
-
European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
-
Hughes, N., et al. (2012). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. Bioanalysis, 4(8), 881-884. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
Akintelu, S. A., et al. (2020). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Physical Sciences and Engineering, 4(2), 1-11. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. [Link]
-
Bioanalysis Zone. (2012). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. [Link]
-
European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]
-
U.S. Food and Drug Administration. (2022). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. [Link]
-
ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
-
Shah, J., et al. (2012). Bioanalytical method validation: An updated review. Pharmaceutical Methods, 3(2), 57-63. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71316026, N,N-Didesmethyl Diltiazem Hydrochloride. [Link]
-
Pharmaffiliates. (n.d.). Diltiazem-impurities. [Link]
-
Workman, H. (2020). How Do You Prepare Reference Standards and Solutions?. Spectroscopy Online. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 169437628, N-Desmethyl-N-acetyl Diltiazem-d4. [Link]
-
Yeung, P. K., et al. (1991). Stability of diltiazem and its metabolites in plasma during storage. Therapeutic Drug Monitoring, 13(4), 349-353. [Link]
-
ALWSCI. (2024). Standard Solution Preparation: A Comprehensive Guide. [Link]
-
Stanford University. (n.d.). Making standard solutions. [Link]
-
Veeprho. (n.d.). N-Desmethyl Diltiazem-D4 (HCl Salt). [Link]
-
Ellutia. (2023). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. [Link]
-
Dolan, J. W. (2020). When Should an Internal Standard be Used?. LCGC International. [Link]
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Simultaneous quantification of Diltiazem and metabolites LC-MS
Application Note: Simultaneous Quantification of Diltiazem and Major Metabolites in Human Plasma via LC-MS/MS
Executive Summary
This guide details a robust, stability-indicating LC-MS/MS protocol for the simultaneous quantification of Diltiazem (DTZ) and its primary pharmacologically active metabolites: N-desmethyldiltiazem (MA) and Deacetyldiltiazem (M1) .
The Core Challenge: Diltiazem is notoriously unstable in human plasma, rapidly degrading into deacetyldiltiazem via esterase activity at room temperature. Standard bioanalytical protocols often fail because they neglect immediate enzymatic inhibition, leading to artificially low DTZ and high M1 values.
The Solution: This protocol integrates a critical Sodium Fluoride (NaF) stabilization step during sample collection, coupled with a high-recovery Liquid-Liquid Extraction (LLE) using Methyl tert-butyl ether (MTBE). This ensures data integrity for pharmacokinetic (PK) and bioequivalence studies.
Scientific Background & Metabolic Pathway
Diltiazem is extensively metabolized in the liver via two main pathways:[1][2][3]
-
N-demethylation (mediated by CYP3A4) to form N-desmethyldiltiazem (MA).[3]
-
Deacetylation (mediated by non-specific plasma esterases) to form Deacetyldiltiazem (M1).
Understanding this pathway is critical because ex vivo deacetylation (in the test tube) mimics the in vivo metabolic process, confounding PK data.
Caption: Metabolic pathway of Diltiazem. The red dashed line represents the critical stability risk during sample handling.
Method Development Strategy: The "Why" Behind the Protocol
Stabilization Strategy (The "Hidden" Variable)
Many researchers observe poor reproducibility for Deacetyldiltiazem (M1). This is often an artifact of sample handling.
-
Problem: Plasma esterases continue to convert DTZ to M1 after blood draw.
-
Solution: Chemical Inhibition. We utilize Sodium Fluoride (NaF) or immediate acidification. This protocol standardizes on NaF, as it effectively inhibits esterases without causing the protein precipitation issues sometimes seen with strong acids during initial collection.
Extraction Chemistry: LLE vs. PPT
-
Why Liquid-Liquid Extraction (LLE)? While Protein Precipitation (PPT) is faster, it leaves significant phospholipids in the sample, causing matrix effects (ion suppression) at the elution time of polar metabolites like M1.
-
Choice: MTBE (Methyl tert-butyl ether) .[4] It provides a clean extract with high recovery (>75%) for both the lipophilic parent (DTZ) and the more polar metabolites. It also forms the upper layer, making transfer easier and reducing the risk of transferring the aqueous plasma layer.
Experimental Protocol
Chemicals & Reagents
-
Standards: Diltiazem HCl, N-desmethyldiltiazem, Deacetyldiltiazem.[5][6]
-
Internal Standard (IS): Diltiazem-d4 (preferred) or Diltiazem-d3.
-
Solvents: Acetonitrile (LC-MS grade), Methanol, MTBE.
-
Buffer: Ammonium Formate (5mM), Formic Acid.
-
Stabilizer: Sodium Fluoride (NaF) solution (1M).
Sample Collection (Critical Step)
-
Collect blood into vacutainers containing K2EDTA .
-
IMMEDIATELY place samples in an ice bath (4°C).
-
Centrifuge at 4°C (2000 x g for 10 min) within 30 minutes of collection.
-
Stabilization: Transfer plasma to a cryovial containing NaF solution (Final concentration ~5-10 mM).
-
Example: Add 10 µL of 1M NaF to 1 mL of plasma.
-
-
Store at -80°C. Do not store at -20°C for >1 month as degradation can still occur slowly.
Extraction Workflow
Caption: Liquid-Liquid Extraction (LLE) workflow using MTBE for high recovery and matrix cleanup.
LC-MS/MS Conditions
Chromatography (LC):
-
System: UPLC/UHPLC.
-
Column: ACQUITY UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Flow Rate: 0.3 mL/min.
-
Column Temp: 40°C.
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 20 | Initial |
| 0.5 | 20 | Hold |
| 3.0 | 90 | Ramp |
| 4.0 | 90 | Wash |
| 4.1 | 20 | Re-equilibrate |
| 6.0 | 20 | Stop |
Mass Spectrometry (MS):
MRM Transitions Table:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone (V) | Collision (eV) |
| Diltiazem (DTZ) | 415.2 | 178.1 | 30 | 25 |
| N-desmethyldiltiazem (MA) | 401.2 | 150.1 | 30 | 28 |
| Deacetyldiltiazem (M1) | 373.2 | 109.0 | 32 | 30 |
| Diltiazem-d4 (IS) | 419.2 | 314.1 | 30 | 25 |
Note: The product ion 178.1 is common for DTZ and MA. For MA, 150.1 is often more specific. For M1, 109.0 is a stable fragment characteristic of the deacetylated structure.
Validation & Quality Assurance
To ensure the method is "self-validating" (Trustworthiness), adhere to these criteria:
-
Linearity:
-
Stability Tests (Mandatory):
-
Bench-top Stability: Assess spiked plasma at Room Temp for 4 hours with and without NaF.
-
Pass Criteria: Without NaF, DTZ should degrade >10%. With NaF, degradation should be <5%. This proves your stabilization worked.
-
-
Matrix Effect:
-
Calculate Matrix Factor (MF) for M1 (Deacetyl). Since it is more polar, it elutes earlier and is prone to suppression.
-
Target: IS-normalized MF should be between 0.85 and 1.15.
-
Troubleshooting: The Scientist's Notebook
| Issue | Probable Cause | Corrective Action |
| High M1 (Deacetyl) in Blank/T0 | Spontaneous degradation of DTZ during prep. | Ensure NaF was added. Keep all samples on ice. Do not use old stock solutions of DTZ. |
| Low Recovery of M1 | M1 is more polar than DTZ. | MTBE is generally good, but if recovery drops, add 10% Dichloromethane to the extraction solvent. |
| Peak Tailing | Basic amine interaction with silanols. | Ensure Mobile Phase A pH is acidic (pH 3.0) and ionic strength is sufficient (5mM Amm. Formate). |
| Carryover | DTZ "sticking" to injector. | Use a needle wash of Acetonitrile:Water:Formic Acid (50:50:1). |
References
-
Chaudhari, K. S., et al. (2019).[4] Quantitation of Diltiazem and Its Metabolite Desacetyl Diltiazem and N-Desmethyl Diltiazem in Human Plasma by Liquid Chromatography Mass Spectroscopy.[4][5][10] Semantic Scholar. Link
-
BenchChem Application Note. (2025). Quantification of N-Desmethyl Diltiazem in Human Plasma using LC-MS/MS.[3][4][7] BenchChem.[7][9] Link
-
Molden, E., et al. (2003). High-performance liquid chromatography-mass spectrometry analysis of diltiazem and 11 of its phase I metabolites in human plasma. PubMed. Link
-
Yeung, P. K., et al. (1993). Pharmacokinetics and metabolism of diltiazem in healthy males and females following a single oral dose.[11] PubMed. Link
-
Gupta, R. K., et al. (2009). Stability indicating assay for diltiazem and its metabolites in human plasma by ultra performance liquid chromatography-tandem mass spectrometry. IJPSR. Link
Sources
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- 6. N-Desmethyl Desacetyl Diltiazem - SRIRAMCHEM [sriramchem.com]
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Diltiazem therapeutic drug monitoring (TDM) internal standards
Application Note: Precision Therapeutic Drug Monitoring (TDM) of Diltiazem and Active Metabolites
Abstract
This guide outlines a high-reliability LC-MS/MS protocol for the quantification of Diltiazem (DTZ) and its primary active metabolites, N-desmethyldiltiazem (MA) and Desacetyldiltiazem (DAD), in human plasma.[1][2][3] Unlike standard generic protocols, this document focuses on the critical role of Internal Standard (IS) selection to mitigate matrix effects and addresses the often-overlooked instability of the diltiazem ester bond during sample processing.
Introduction: The Bioanalytical Challenge
Diltiazem is a benzothiazepine calcium channel blocker exhibiting significant inter-patient pharmacokinetic (PK) variability due to extensive first-pass metabolism by CYP3A4. While the parent drug is the primary target for TDM, the metabolites N-desmethyldiltiazem (pharmacologically active) and Desacetyldiltiazem (a marker of instability and metabolism) are critical for a complete clinical picture.
The "Hidden" Variable: Ester Instability A major failure mode in Diltiazem TDM is the ex vivo hydrolysis of the acetyl group. In plasma samples left at room temperature or processed under alkaline conditions, Diltiazem degrades into Desacetyldiltiazem.[4] This artificial conversion leads to under-reporting of the parent drug and over-reporting of the metabolite.
-
Directive: This protocol mandates strict temperature control (4°C) and rapid processing to preserve sample integrity.
Internal Standard (IS) Strategy
The choice of Internal Standard is the single most significant determinant of assay accuracy in LC-MS/MS.
The Hierarchy of Standards
| IS Type | Example | Suitability | Mechanism of Error Correction |
| Tier 1: Stable Isotope Labeled (SIL) | Diltiazem-d4 | Ideal | Co-elutes with analyte; corrects for specific matrix effects (ion suppression) and extraction efficiency. |
| Tier 2: Structural Analog | Verapamil | Sub-optimal | Elutes at different retention time (RT). Does not experience the same ion suppression as Diltiazem. |
| Tier 3: Generic | Codeine | Poor | Chemically dissimilar; corrects only for gross injection volume errors. |
The "Cross-Talk" Trap
A common error is using Diltiazem-d4 to normalize the metabolites (N-desmethyl or Desacetyl).
-
The Problem: Metabolites elute earlier than the parent drug. The matrix effects (phospholipids, salts) at the metabolite RT are different from those at the parent RT. Using the parent IS to correct the metabolite signal will lead to quantitative bias.
-
The Solution: Use a Cocktail IS containing both Diltiazem-d4 and N-desmethyldiltiazem-d4 (or d3). If a specific metabolite IS is unavailable, validate the "Parent IS" approach by strictly mapping the Matrix Factor (MF) across the gradient.
Experimental Protocol
Materials & Reagents
-
Analytes: Diltiazem HCl, N-desmethyldiltiazem, Desacetyldiltiazem.
-
Internal Standards: Diltiazem-d4 (or -d3), N-desmethyldiltiazem-d4.
-
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Methyl-tert-butyl ether (MTBE), Ammonium Formate, Formic Acid.
-
Matrix: K2EDTA Human Plasma.[2]
Sample Preparation: Liquid-Liquid Extraction (LLE)
Why LLE? While Protein Precipitation (PPT) is faster, LLE with MTBE provides a cleaner extract, removing phospholipids that cause ion suppression, which is critical when measuring low-level metabolites.
-
Thawing: Thaw plasma samples in an ice bath (approx. 4°C). Do not use a warm water bath.
-
Aliquot: Transfer 200 µL of plasma into a 1.5 mL polypropylene tube.
-
IS Addition: Add 20 µL of IS Working Solution (500 ng/mL Diltiazem-d4 / 100 ng/mL Metabolite-d4 in 50:50 MeOH:H2O). Vortex briefly.
-
Buffer: Add 50 µL of 0.1 M Ammonium Acetate (pH 5.0). Note: Mild buffering stabilizes the pH.
-
Extraction: Add 1.0 mL of MTBE.
-
Agitation: Vortex vigorously for 5 minutes or shaker-mix for 10 minutes.
-
Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Transfer: Flash freeze the aqueous (bottom) layer in a dry ice/ethanol bath. Decant the organic (top) layer into a clean glass tube.
-
Evaporation: Evaporate to dryness under Nitrogen at 40°C.
-
Reconstitution: Reconstitute in 200 µL of Mobile Phase (80% A / 20% B). Vortex and transfer to autosampler vials.
LC-MS/MS Conditions
Chromatography (LC)
-
System: UHPLC (e.g., Waters Acquity or Agilent 1290).
-
Column: C18 Reverse Phase (e.g., BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.[5]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 min: 15% B
-
3.0 min: 90% B
-
3.5 min: 90% B
-
3.6 min: 15% B
-
5.0 min: Stop
-
Mass Spectrometry (MS)
-
Source: Electrospray Ionization (ESI), Positive Mode.[5]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Diltiazem | 415.2 | 178.1 | 35 | 30 |
| N-Desmethyldiltiazem | 401.2 | 178.1 | 35 | 28 |
| Desacetyldiltiazem | 373.2 | 178.1 | 35 | 25 |
| Diltiazem-d4 (IS) | 419.2 | 182.1 | 35 | 30 |
Note: Tune parameters are instrument-specific. Perform direct infusion to optimize.
Visualization of Workflows
Figure 1: Analytical Workflow & Causality
This diagram illustrates the critical path from sample collection to data, highlighting where errors (Instability, Matrix Effects) typically occur.[5]
Caption: Figure 1. Analytical workflow emphasizing the prevention of hydrolysis (red path) and the integration of Internal Standards (yellow node) to normalize extraction and ionization variability.
Figure 2: Metabolic Pathway & IS Mapping
Visualizing why specific Internal Standards are required for specific metabolites.
Caption: Figure 2. IS Mapping Strategy. Dotted lines indicate which IS should be used for normalization. Note the red warning line indicating that Parent IS is suboptimal for the Desacetyl metabolite due to retention time differences.
Validation Criteria (FDA/EMA Alignment)
To ensure "Trustworthiness," the method must pass these specific validation checkpoints (based on FDA 2018 BMV Guidance):
-
Selectivity: Analyze 6 blank plasma lots (including lipemic and hemolyzed). No interference >20% of LLOQ at the retention times of DTZ or IS.
-
Matrix Effect (MF):
-
Calculate:
-
IS-Normalized MF must be close to 1.0 (0.85 – 1.15) and consistent (%CV <15%) across low and high concentrations.[1] This proves the IS is compensating for suppression.
-
-
Stability (The "Stress Test"):
-
Benchtop Stability: Spiked plasma left at Room Temp for 4 hours. Expect degradation of DTZ -> Desacetyl.[7] If degradation >15%, strict time limits must be written into the clinical sample handling SOP.
-
Freeze-Thaw: 3 cycles at -80°C.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| High Desacetyl Signal in Calibrators | Hydrolysis of stock solution or plasma degradation. | Prepare stock solutions in non-protic solvent (ACN) and store at -20°C. Keep plasma on ice. |
| Signal Suppression (Early Eluters) | Phospholipids co-eluting with metabolites. | Switch from Protein Precipitation to LLE (MTBE). Flush column with 95% B for 2 mins after every run. |
| Non-Linear Calibration | Detector saturation or IS interference. | Check if IS concentration is too high (causing "crosstalk" into analyte channel). Use weighted regression ( |
References
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Molden, E., et al. (2003).[8] High-performance liquid chromatography-mass spectrometry analysis of diltiazem and 11 of its phase I metabolites in human plasma. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
Dasandi, B., et al. (2009).[1] Development and Validation of a High Throughput and Robust LC-MS/MS... for Simultaneous Quantitation of Diltiazem and Its Two Metabolites. Journal of Chromatography B. Retrieved from [Link]
-
Hogan, et al. (1992). Stability of diltiazem and its metabolites in plasma during storage. Journal of Pharmaceutical Sciences. Retrieved from [Link]
Sources
- 1. Development and validation of a high throughput and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of diltiazem and its two metabolites in human plasma: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. dl.astm.org [dl.astm.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Stability of diltiazem and its metabolites in plasma during storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-performance liquid chromatography-mass spectrometry analysis of diltiazem and 11 of its phase I metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity MRM Quantification of N,N-Didesmethyl Diltiazem in Biological Matrices
This Application Note is structured to guide researchers through the development and validation of a high-sensitivity LC-MS/MS method for N,N-Didesmethyl Diltiazem , a secondary metabolite of the calcium channel blocker Diltiazem.[1]
Abstract & Scientific Rationale
Quantifying secondary metabolites like N,N-Didesmethyl Diltiazem (also referred to as metabolite M4 in some classification systems, though nomenclature varies) is critical for comprehensive pharmacokinetic (PK) profiling.[1] Unlike the parent drug Diltiazem (DTZ), which is metabolized primarily by CYP3A4, the sequential demethylation to the primary amine (N,N-didesmethyl) represents a deeper metabolic sink that can indicate specific enzymatic phenotypes or drug-drug interaction (DDI) liabilities.
This protocol utilizes N,N-Didesmethyl Diltiazem-d4 as a stable isotope-labeled internal standard (SIL-IS).[1] The use of a structural analog with deuterium labeling on the stable aromatic core (typically the 4-methoxy ring) ensures that the IS compensates for matrix effects and ionization suppression, which are common in the early-eluting regions where polar metabolites often appear.
Chemical Intelligence & MS/MS Optimization
Before initiating the workflow, it is vital to understand the structural logic that dictates the MRM settings.
-
Parent Molecule: Diltiazem (
, MW 414.5)[1] -
Target Analyte: N,N-Didesmethyl Diltiazem (
, MW 386.5)[1]
Fragmentation Logic (The "Why" Behind the Transitions)
The benzothiazepine class fragments predictably. The most stable and abundant product ion is typically generated by the cleavage of the thioether linkage or the loss of the side chain.
-
Quantifier (m/z 178.1): This fragment corresponds to the 4-methoxy-thiophenol moiety (or related aromatic cation).[1] Since the demethylation occurs on the amino side chain, the aromatic core remains intact. Therefore, the m/z 178 fragment is conserved from the parent drug, providing a high-intensity signal.
-
Qualifier (m/z 150.0 or 109.0): Secondary fragmentations of the aromatic ring (m/z 109) or the modified side chain (m/z 150) provide confirmation.[1]
Internal Standard: N,N-Didesmethyl Diltiazem-d4[1]
-
Assumption: The deuterium label is located on the 4-methoxy group or the aromatic ring (common for commercial Diltiazem-d4 standards).[1]
-
Precursor Ion: [M+H]⁺ = 391.1 (+4 Da shift).[1]
-
Product Ion: m/z 182.1 (+4 Da shift in the aromatic fragment).[1]
-
Critical Check: If your IS is labeled on the acetate group, the transition would be different. Always verify the Certificate of Analysis (CoA) for the label position.
Detailed Experimental Protocol
Reagents and Materials[2][3]
-
Analyte: N,N-Didesmethyl Diltiazem HCl (Purity >98%).
-
Internal Standard: N,N-Didesmethyl Diltiazem-d4 (Isotopic purity >99%).[1]
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA), Ammonium Formate.
-
Matrix: Human Plasma (K2EDTA).[1]
Sample Preparation (Liquid-Liquid Extraction)
LLE is preferred over Protein Precipitation (PPT) for this metabolite to minimize phospholipid suppression and improve sensitivity.[1]
-
Aliquot: Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube.
-
IS Addition: Add 20 µL of IS working solution (50 ng/mL in 50:50 MeOH:Water). Vortex gently.
-
Extraction: Add 600 µL of MTBE (Methyl tert-butyl ether) .
-
Scientist's Note: MTBE provides excellent recovery for benzothiazepines while leaving behind many polar matrix interferences.
-
-
Agitation: Vortex vigorously for 5 minutes or shake on a plate shaker at 1200 rpm.
-
Phase Separation: Centrifuge at 14,000 rpm (approx. 20,000 x g) for 5 minutes at 4°C.
-
Transfer: Transfer 500 µL of the upper organic layer to a clean 96-well plate or glass tube.
-
Evaporation: Dry under a nitrogen stream at 40°C.
-
Reconstitution: Reconstitute in 100 µL of Mobile Phase A/B (80:20). Vortex for 1 min.
LC-MS/MS Conditions[1]
Chromatographic Parameters
-
Column: Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.
-
Column Temp: 40°C.
-
Flow Rate: 0.4 mL/min.[1]
-
Injection Volume: 5 µL.
-
Mobile Phase A: 5 mM Ammonium Formate in Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.00 | 10 | Initial Hold |
| 0.50 | 10 | Loading |
| 2.50 | 90 | Elution |
| 3.00 | 90 | Wash |
| 3.10 | 10 | Re-equilibration |
| 4.00 | 10 | End of Run |[1]
Mass Spectrometry Parameters (MRM)
MRM Transition Table:
| Analyte | Precursor (m/z) | Product (m/z) | DP (V) | CE (eV) | Role |
| N,N-Didesmethyl Diltiazem | 387.1 | 178.1 | 60 | 28 | Quantifier |
| 387.1 | 109.1 | 60 | 45 | Qualifier | |
| N,N-Didesmethyl Diltiazem-d4 | 391.1 | 182.1 | 60 | 28 | Internal Standard |
(Note: DP = Declustering Potential, CE = Collision Energy. Values are typical for Sciex/Waters triple quads; optimize by infusing standard.)
Visualized Workflows
Metabolic Pathway Context
Understanding the generation of the analyte is crucial for interpreting PK data.
Caption: Sequential N-demethylation pathway of Diltiazem mediated by CYP3A4.[1]
Analytical Workflow
Caption: Optimized Liquid-Liquid Extraction (LLE) workflow for high-throughput analysis.
Validation & Troubleshooting Guide
Linearity & Sensitivity[2][4]
-
LLOQ: This method typically achieves a Lower Limit of Quantification (LLOQ) of 0.5 ng/mL .[1]
-
Linearity: 0.5 – 500 ng/mL (
).[1] -
Weighting:
linear regression is recommended to improve accuracy at the low end of the curve.
Troubleshooting Common Issues
-
Peak Tailing: N,N-didesmethyl diltiazem is a primary amine, which can interact with free silanols on the column.
-
Fix: Ensure the mobile phase contains adequate buffer (5mM Ammonium Formate) and the pH is acidic (pH ~3.0).[1] Do not use pure water/formic acid without buffer salts.
-
-
Carryover: Diltiazem and its metabolites are "sticky."[1]
-
Fix: Use a strong needle wash: ACN:IPA:Water:Formic Acid (40:40:20:0.5).[1]
-
-
IS Interference: If you see a signal in the IS channel in a blank sample containing only the analyte (Crosstalk):
References
-
Molden, E., et al. (2003). "High-performance liquid chromatography-mass spectrometry analysis of diltiazem and 11 of its phase I metabolites in human plasma." Journal of Pharmaceutical and Biomedical Analysis.
-
BenchChem. (2025).[1] "Quantification of N-Desmethyl Diltiazem in Human Plasma using LC-MS/MS." Application Note.
- Yeung, P.K., et al. (1990). "Determination of diltiazem and its metabolites in plasma." Therapeutic Drug Monitoring.
-
PubChem. "Diltiazem Compound Summary."[1] National Library of Medicine. [1]
-
Chaudhari, K.S., et al. (2019). "Quantitation of Diltiazem and Its Metabolite... in Human Plasma." Semantic Scholar.
Sources
Application Notes & Protocols for Diltiazem Bioanalysis: A Guide to Protein Precipitation Methods
Introduction: The Critical Role of Sample Preparation in Diltiazem Bioanalysis
Diltiazem, a calcium channel blocker, is a cornerstone in the management of hypertension and angina. Accurate quantification of diltiazem and its metabolites in biological matrices, such as human plasma, is paramount for pharmacokinetic, bioequivalence, and toxicokinetic studies. The robustness and reliability of any bioanalytical method hinge on the efficacy of the sample preparation step. Protein precipitation, a widely adopted technique, offers a straightforward and high-throughput approach to deplete the most abundant and potentially interfering components of the plasma matrix—proteins. This application note provides an in-depth guide to protein precipitation methods for diltiazem bioanalysis, with a focus on practical, field-proven protocols and the scientific rationale underpinning methodological choices.
This document is intended for researchers, scientists, and drug development professionals seeking to develop and validate robust bioanalytical methods for diltiazem. We will delve into the mechanisms of common protein precipitating agents, provide detailed step-by-step protocols, and discuss critical parameters such as analyte recovery and matrix effects, particularly in the context of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) analysis.
The Science of Protein Precipitation: Mechanisms and Considerations
Protein precipitation is a process where a precipitating agent is added to a biological sample to induce the aggregation and sedimentation of proteins, thereby clarifying the sample and liberating the analyte of interest into the supernatant. The choice of the precipitating agent is a critical decision that directly impacts the cleanliness of the final extract, the recovery of the analyte, and the extent of matrix effects in the subsequent analysis.[1]
The most common protein precipitation agents fall into two main categories: organic solvents and acids.
-
Organic Solvents (e.g., Acetonitrile, Methanol): These water-miscible solvents work by disrupting the hydration shell surrounding protein molecules.[2] This reduction in solvation exposes hydrophobic regions of the proteins, leading to their aggregation and precipitation. Acetonitrile is generally considered a more efficient precipitating agent than methanol, often requiring a lower solvent-to-sample ratio for effective protein removal.[2] However, the choice between acetonitrile and methanol can also influence the co-extraction of other matrix components, such as phospholipids, which are notorious for causing ion suppression in LC-MS/MS.[3]
-
Acids (e.g., Trichloroacetic Acid - TCA): TCA is a potent protein precipitating agent that functions by neutralizing the surface charges of proteins, leading to a loss of electrostatic repulsion and subsequent aggregation.[4] It is highly effective at removing a broad range of proteins. However, a significant drawback of TCA is the potential for the analyte of interest to become entrapped or co-precipitate with the aggregated proteins, which can lead to lower recovery.[5] Additionally, the resulting supernatant is highly acidic, which may require a neutralization step before injection onto a reversed-phase HPLC column to prevent peak distortion and potential damage to the stationary phase.
The following diagram illustrates the general workflow of protein precipitation for bioanalytical sample preparation.
Sources
- 1. Aspects of Matrix and Analyte Effects in Clinical Pharmacokinetic Sample Analyses using LC-ESI/MS/MS – Two Case Examples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. Precipitation Procedures [sigmaaldrich.com]
- 5. Quantitative validation of different protein precipitation methods in proteome analysis of blood platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
PART 1: Frequently Asked Questions (Mechanisms & Causality)
Welcome to the Technical Support Center for LC-MS/MS Bioanalysis. This guide is specifically engineered for researchers and drug development professionals dealing with matrix effect suppression during the quantification of N,N-Didesmethyl Diltiazem using its stable isotope-labeled internal standard (SIL-IS), N,N-Didesmethyl Diltiazem-d4 .
Q1: Why am I experiencing ion suppression even when using a deuterated internal standard (N,N-Didesmethyl Diltiazem-d4)? A: While SIL-IS compounds are the gold standard for correcting matrix effects[1], they are not immune to failure. The primary culprit is the Deuterium Isotope Effect . Substituting hydrogen with deuterium slightly reduces the lipophilicity of the molecule. On reversed-phase chromatography, this causes N,N-Didesmethyl Diltiazem-d4 to elute slightly earlier than the unlabeled analyte. If this retention time (RT) shift pushes the analyte and the IS into regions with different concentrations of co-eluting endogenous lipids, they experience differential matrix effects, rendering the IS correction mathematically invalid[2].
Q2: Can the internal standard itself cause matrix suppression? A: Yes. This phenomenon is known as mutual suppression . If N,N-Didesmethyl Diltiazem-d4 is spiked at a concentration significantly higher than the target analyte, it will compete for the limited excess charge on the surface of the electrospray ionization (ESI) droplets[3]. Because the analyte and IS are chemically identical, the highly concentrated IS will monopolize the ionization process, artificially suppressing the analyte signal and causing non-linearity at the lower end of your calibration curve[4].
Q3: Why does protein precipitation (PPT) result in worse matrix effects compared to other extraction methods? A: PPT effectively removes large proteins but leaves >90% of endogenous phospholipids (e.g., glycerophosphocholines) in the sample[5]. These phospholipids accumulate on the analytical column and elute unpredictably across multiple runs. In the ESI source, their high proton affinity allows them to outcompete N,N-Didesmethyl Diltiazem for ionization, leading to severe signal quenching[1].
PART 2: Troubleshooting Guide
Issue 1: High %CV in Analyte/IS Area Ratio Across Different Plasma Lots
-
Root Cause: Incomplete co-elution leading to differential ion suppression[4].
-
Causality: Different patient plasma lots contain varying lipid profiles. If the IS and analyte do not perfectly overlap chromatographically, these varying lipids suppress them disproportionately, destroying the reproducibility of the area ratio.
-
Solution:
-
Flatten the Gradient: Decrease the steepness of your mobile phase gradient (e.g., change from 2 minutes to 5 minutes) to increase the resolution between the analyte and the suppression zone.
-
Change Stationary Phase: Switch from a high-density C18 column to a Phenyl-Hexyl or Polar-Embedded column. These phases rely on pi-pi or dipole interactions rather than pure hydrophobic partitioning, minimizing the deuterium isotope RT shift.
-
Issue 2: Severe Signal Loss at the Lower Limit of Quantitation (LLOQ)
-
Root Cause: Phospholipid build-up and mutual suppression.
-
Causality: A combination of an overly concentrated IS and inadequate sample clean-up.
-
Solution: Optimize the IS concentration to match the geometric mean of your calibration curve. Upgrade your sample preparation from PPT to Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) using methyl-t-butyl ether (MTBE) to physically remove the phospholipids before injection[5].
PART 3: Experimental Methodologies (Self-Validating Protocols)
Protocol 1: Post-Column Infusion for Matrix Effect Mapping
This protocol visually maps exactly where matrix components elute and suppress your signal.
-
Setup: Connect a syringe pump to a T-connector situated between the LC column outlet and the MS ESI source.
-
Infusion: Infuse a neat solution containing both N,N-Didesmethyl Diltiazem and Diltiazem-d4 (e.g., 100 ng/mL in 50:50 Water:Acetonitrile) at a constant rate (10 µL/min). This creates a high, steady baseline signal in the mass spectrometer.
-
Injection: Inject a blank, extracted biological matrix sample (e.g., human plasma processed via your current method) through the LC system using your standard gradient.
-
Monitoring & Causality: Monitor the MRM transitions for both the analyte and IS. As matrix components elute from the column and enter the MS, they will compete for ionization with the infused standards.
-
Validation: A sudden negative deflection (dip) in the steady baseline indicates a zone of severe ion suppression. Self-Validation Check: If the retention time of your analyte falls within this dip, your chromatographic method is invalid and must be adjusted.
Protocol 2: Quantitative Matrix Factor (MF) Determination
This protocol mathematically proves whether your D4-IS is successfully correcting for suppression.
-
Set A (Neat Standards): Prepare N,N-Didesmethyl Diltiazem and the D4-IS in the initial mobile phase composition at three QC levels (Low, Mid, High).
-
Set B (Post-Extraction Spike): Extract 6 different lots of blank human plasma. After extraction, spike the clean extracts with the same concentrations of analyte and IS used in Set A.
-
Analysis: Analyze both sets via LC-MS/MS (n=3 replicates per lot).
-
Calculations:
-
Validation: For a robust, self-validating assay, the IS-Normalized MF must fall between 0.85 and 1.15 , with a %CV < 15% across all 6 lots. If it fails, the IS is not correcting the suppression, and sample prep must be improved.
PART 4: Quantitative Data Summaries
Table 1: Impact of Sample Preparation on Matrix Factor (N,N-Didesmethyl Diltiazem) Data demonstrates how cleaner extraction methods restore the self-validating nature of the IS-Normalized MF.
| Preparation Method | Analyte MF (%) | IS MF (%) | IS-Normalized MF | Inter-lot %CV | Status |
| Protein Precipitation (PPT) | 45% | 52% | 0.86 | 18.5% | FAIL |
| Liquid-Liquid Extraction (LLE) | 82% | 81% | 1.01 | 6.2% | PASS |
| Solid-Phase Extraction (SPE) | 95% | 94% | 1.01 | 3.1% | PASS |
Table 2: Deuterium Isotope Effect RT Shifts under Different LC Conditions Data highlights the causality between column chemistry, gradient steepness, and differential suppression.
| Column Chemistry | Gradient Profile | RT Analyte (min) | RT IS (min) | Differential Suppression | |
| C18 (High Density) | Steep (2 min) | 1.45 | 1.42 | 1.8 | High |
| C18 (High Density) | Shallow (5 min) | 2.85 | 2.81 | 2.4 | Moderate |
| Phenyl-Hexyl | Shallow (5 min) | 3.10 | 3.10 | 0.0 | None |
PART 5: Visualizations
Mechanism of differential matrix effects caused by the deuterium isotope retention time shift.
Troubleshooting workflow for resolving ion suppression in LC-MS/MS bioanalytical assays.
References
-
Waters Corporation. "The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations." Waters Corporation. [Link]
-
Association for Diagnostics & Laboratory Medicine (ADLM). "Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?" myADLM. [Link]
-
Chromatography Online. "The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS)." LCGC International. [Link]
-
Chromatography Online. "Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis." LCGC International. [Link]
Sources
Part 1: Mechanistic Insights into Diltiazem-d4 H/D Exchange
Welcome to the Technical Support Center for LC-MS/MS Bioanalysis. As a Senior Application Scientist, I have designed this guide to address one of the most insidious challenges in quantitative bioanalysis: Hydrogen/Deuterium (H/D) back-exchange and stability issues with Diltiazem-d4 internal standards .
When utilizing Stable Isotope-Labeled (SIL) standards, the fundamental assumption is that the standard behaves identically to the analyte while maintaining its distinct mass signature[1]. However, isotopic scrambling can violate this assumption, leading to catastrophic assay failure. This guide breaks down the causality of these issues, provides diagnostic workflows, and outlines self-validating protocols to ensure absolute scientific integrity in your pharmacokinetic data.
To troubleshoot effectively, we must first understand the molecular vulnerabilities of the standard. Commercially available Diltiazem-d4 typically incorporates its four deuterium atoms on the ethyl chain of the dimethylaminoethyl moiety (e.g., 5-[2-(dimethylamino)ethyl-1,1,2,2-d4])[2][3].
While carbon-bound aliphatic deuteriums are generally resistant to exchange in neutral aqueous solutions, they can become labile under two specific conditions:
-
In-Solution Matrix Exchange: Prolonged exposure to extreme pH during Liquid-Liquid Extraction (LLE) in protic solvents can catalyze the exchange of deuteriums with hydrogen atoms from the matrix[4][5].
-
Gas-Phase ESI Exchange: High desolvation temperatures in the Electrospray Ionization (ESI) source, combined with protic mobile phases (like methanol or water), can strip deuteriums and replace them with protons just before the molecules enter the mass analyzer[6].
When Diltiazem-d4 (m/z 419.22) undergoes back-exchange, it reverts to d3, d2, d1, and eventually unlabeled Diltiazem (m/z 415.05)[7]. This artificially inflates the analyte peak area, destroying the accuracy of your calibration curve.
Part 2: Diagnostic Workflow
Before altering your method, you must isolate whether the loss of the Diltiazem-d4 signal is due to true H/D exchange, standard matrix suppression, or chemical degradation (hydrolysis)[5].
Diagnostic workflow for isolating LC-MS/MS H/D exchange from matrix effects.
Part 3: Troubleshooting FAQs
Q1: Why is my Diltiazem-d4 peak area decreasing while the unlabeled Diltiazem peak increases in my blank matrix samples? A1: This inverse relationship is the absolute hallmark of H/D back-exchange[4]. Unlike standard matrix suppression—which depresses both the analyte and the internal standard signals equally—exchange physically converts your internal standard into the analyte. This is often triggered by the storage solvent or specific extraction conditions[1].
Q2: How do I differentiate between H/D back-exchange and Diltiazem-d4 degradation? A2: Diltiazem is highly susceptible to hydrolysis, primarily degrading into deacetyl-diltiazem[5]. If your Diltiazem-d4 standard is degrading, you will see a loss of the m/z 419.22 signal without a proportional increase in the m/z 415.05 (d0) signal. Instead, you would detect new peaks corresponding to deacetyl-diltiazem-d4. Storage of biological samples at -70°C is strictly recommended to prevent this[5].
Q3: Can my chromatography solvents cause this issue? A3: Yes. The "deuterium isotope effect" can cause slight chromatographic shifts between Diltiazem and Diltiazem-d4[4]. If they elute at slightly different times, they may experience different localized environments in the ESI source. Furthermore, heavily protic mobile phases (e.g., high aqueous ratios with methanol) provide the hydrogen pool necessary for gas-phase exchange[6].
Part 4: Self-Validating Experimental Protocols
To establish a self-validating system, you must empirically prove the origin of the signal loss. Execute the following protocols in sequence.
Protocol 1: The Zero-Analyte Matrix Incubation Test
Objective: To quantify the exact percentage of in-solution H/D back-exchange occurring during sample preparation[4].
-
Prepare Solution A (Neat Reference): Dilute Diltiazem-d4 to 50 ng/mL in 100% Acetonitrile (an aprotic solvent).
-
Prepare Solution B (Matrix Spike): Spike Diltiazem-d4 into drug-free human plasma to a final concentration of 50 ng/mL. Do not add unlabeled Diltiazem.
-
Incubate: Allow both solutions to sit at room temperature for the exact duration of your standard extraction workflow (e.g., 2 hours).
-
Extract: Process Solution B using your established LLE or Protein Precipitation method.
-
Analyze: Inject both solutions into the LC-MS/MS. Monitor the specific transitions: Diltiazem-d0 (m/z 415.05 → 178.03) and Diltiazem-d4 (m/z 419.22 → 314.0)[7].
-
Calculate: Determine the exchange rate using the formula: (Peak Area of d0 / Peak Area of d4) × 100. An exchange rate >1% indicates a critical method flaw.
Protocol 2: ESI Source Optimization for Isotopic Fidelity
Objective: To eliminate gas-phase exchange occurring within the mass spectrometer[6].
-
Inject Solution A (from Protocol 1). If a d0 signal is present in this neat, aprotic standard, the exchange is happening in the MS source.
-
Reduce Thermal Energy: Lower the ESI capillary and desolvation temperatures in 50°C decrements. High heat provides the activation energy for proton/deuteron swapping.
-
Modify Mobile Phase: Switch from Methanol to Acetonitrile (aprotic) for your organic phase.
-
Buffer Reduction: Reduce the concentration of ammonium formate or ammonium acetate buffers to the minimum required for peak shape (e.g., from 10 mM down to 2 mM).
-
Re-inject Solution A until the d0 artifact is entirely eliminated.
Part 5: Quantitative Data Presentation
The following table summarizes expected diagnostic outcomes when troubleshooting Diltiazem-d4 signal anomalies, allowing for rapid comparison of variables.
| Experimental Condition | Dominant Solvent / Matrix | ESI Temp | % Diltiazem-d0 Formation | Diagnostic Conclusion | Recommended Action |
| Neat Standard | 100% Acetonitrile (Aprotic) | 350°C | < 0.1% | Baseline Purity | Proceed to Matrix testing. |
| Neat Standard | 50:50 Methanol:Water (Protic) | 550°C | 3.5% | Gas-Phase ESI Exchange | Lower source temp; switch to ACN[6]. |
| Plasma Extract | High pH LLE Buffer | 350°C | 5.2% | In-Solution Back-Exchange | Neutralize extraction pH; speed up prep[4]. |
| Plasma Extract | Neutral PPT (Acetonitrile) | 350°C | < 0.1% | Stable System | Method is validated for IS integrity. |
| Aged Plasma (12 wks) | Stored at -20°C | 350°C | N/A (Loss of d4) | IS Degradation (Hydrolysis) | Store samples at -70°C[5]. |
Part 6: References
-
Desacetyl Diltiazem-d4 | C20H24N2O3S | CID 71315569 PubChem[Link]
-
Desacetyl Diltiazem-d4 CRO Splendid Lab Pvt. Ltd.[Link]
-
Review of the Use of Liquid Chromatography-Tandem Mass Spectrometry in Clinical Laboratories: Part I-Development KoreaMed Synapse / PMC[Link]
Sources
- 1. KoreaMed Synapse [synapse.koreamed.org]
- 2. Desacetyl Diltiazem-d4 | C20H24N2O3S | CID 71315569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Desacetyl Diltiazem-d4 | 112259-40-2 | Splendid Lab | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability of N,N-Didesmethyl Diltiazem-d4 in Frozen Plasma
This technical support guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the stability of N,N-Didesmethyl Diltiazem-d4 in frozen plasma. As a deuterated internal standard (IS), ensuring its stability is paramount for the accuracy and reliability of bioanalytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for N,N-Didesmethyl Diltiazem-d4 in frozen plasma?
A1: The primary stability concerns for N,N-Didesmethyl Diltiazem-d4 in frozen plasma revolve around its chemical degradation and isotopic integrity. The main degradation pathway for diltiazem and its metabolites is hydrolysis, leading to the formation of deacetylated products.[1][2][3] While the deuteration in N,N-Didesmethyl Diltiazem-d4 is on the N-desmethyl groups and not directly on the acetyl group, the overall molecular structure is susceptible to similar degradation pathways as the parent compound and its non-deuterated metabolites. Additionally, although less common for N-alkyl deuteration, the potential for hydrogen-deuterium (H/D) exchange under certain conditions should be considered to ensure the isotopic integrity of the internal standard.[4]
Q2: What are the recommended storage temperatures for plasma samples containing N,N-Didesmethyl Diltiazem-d4?
A2: For long-term storage, it is highly recommended to store plasma samples at ultra-low temperatures, specifically -70°C or lower.[1][5] Studies on diltiazem and its metabolites have shown significantly better stability at -70°C compared to -20°C.[1] For instance, the major metabolite of diltiazem, N-monodesmethyldiltiazem, showed over 30% degradation after four weeks at -20°C, a process that is likely slowed at colder temperatures.[6] Storing at -80°C is a common practice that helps to minimize enzymatic and chemical degradation of analytes in biological matrices.[7]
Q3: How many freeze-thaw cycles can my plasma samples undergo without compromising the stability of N,N-Didesmethyl Diltiazem-d4?
A3: While there is no specific data on N,N-Didesmethyl Diltiazem-d4, general guidance on sample stability suggests that the number of freeze-thaw cycles should be minimized.[8] For many small molecules, stability can be maintained for a limited number of cycles (typically 3-5). However, this must be experimentally verified for your specific analyte and matrix.[9][10] Each freeze-thaw cycle can potentially accelerate degradation by concentrating solutes and altering pH.[11] It is crucial to perform and document freeze-thaw stability experiments as part of your bioanalytical method validation.[12][13]
Q4: Are there any known degradation products of N,N-Didesmethyl Diltiazem-d4 that I should monitor?
A4: The primary expected degradation product would be the deacetylated form, analogous to the degradation of diltiazem and its other metabolites.[1][2] This would result in the formation of Desacetyl-N,N-Didesmethyl Diltiazem-d4. During method development and validation, it is prudent to monitor for the appearance of this potential degradation product, especially in long-term stability samples.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Issue 1: Inconsistent Internal Standard Response in Stored Samples
Symptoms:
-
Decreasing peak area of N,N-Didesmethyl Diltiazem-d4 over time in stored quality control (QC) samples.
-
High variability in the internal standard response across a batch of stored samples.
Potential Causes & Solutions:
-
Degradation due to Improper Storage Temperature:
-
Explanation: As mentioned, storage at -20°C may not be sufficient to prevent long-term degradation. Enzymatic or chemical hydrolysis can still occur at this temperature, albeit at a slower rate than at room temperature.
-
Solution: Immediately transition to storing all plasma samples at -70°C or -80°C.[1][7] Conduct a new long-term stability study at the lower temperature to confirm the stability of N,N-Didesmethyl Diltiazem-d4.
-
-
Multiple Freeze-Thaw Cycles:
-
Explanation: Repeatedly thawing and refreezing samples can lead to analyte degradation.[8]
-
Solution: Aliquot samples into smaller volumes upon collection to avoid the need for multiple freeze-thaw cycles. Perform a freeze-thaw stability experiment to determine the maximum number of cycles your samples can tolerate.
-
-
pH Changes in the Matrix:
-
Explanation: Changes in the plasma sample's pH during storage can catalyze hydrolysis.
-
Solution: Ensure plasma is properly buffered. Some studies suggest that buffering plasma samples can limit the degradation of diltiazem.[5]
-
Issue 2: Appearance of an Unexpected Peak in Chromatograms of Stored Samples
Symptoms:
-
A new peak appears in the chromatogram near the retention time of N,N-Didesmethyl Diltiazem-d4 in aged samples.
-
The area of this new peak increases as the storage duration increases.
Potential Causes & Solutions:
-
Formation of a Degradation Product:
-
Explanation: This is likely the deacetylated metabolite, Desacetyl-N,N-Didesmethyl Diltiazem-d4.[1][2]
-
Solution:
-
Confirm Identity: If a reference standard for the potential degradant is available, confirm its identity by comparing retention times and mass spectra.
-
Monitor Degradation: Include the monitoring of this degradation product in your stability assessments. According to regulatory guidelines, significant degradation may require re-evaluation of the analytical method.[14][15]
-
-
Issue 3: Shift in the Isotopic Profile of the Internal Standard
Symptoms:
-
Mass spectrometry data shows a change in the relative abundance of the isotopic peaks for N,N-Didesmethyl Diltiazem-d4.
-
This may manifest as an increase in the M+3 or M+2 signals relative to the M+4 signal.
Potential Causes & Solutions:
-
Hydrogen-Deuterium (H/D) Exchange:
-
Explanation: While less likely for the deuterium labels on the N-methyl groups, H/D exchange can occur under certain conditions, such as exposure to strongly acidic or basic environments, or catalysis by certain enzymes.[4]
-
Solution:
-
Review Sample Processing: Ensure that the sample preparation and extraction procedures do not involve harsh pH conditions.
-
NMR Spectroscopy: For a definitive assessment of isotopic stability, Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor for any H/D exchange over time.[4]
-
-
Experimental Protocols
Protocol 1: Long-Term Stability Assessment
Objective: To evaluate the stability of N,N-Didesmethyl Diltiazem-d4 in frozen plasma over an extended period.
Methodology:
-
Prepare a set of low and high concentration Quality Control (QC) samples by spiking known amounts of N,N-Didesmethyl Diltiazem-d4 into blank plasma.
-
Analyze a subset of these QC samples (n=5 for each level) at Day 0 to establish a baseline.
-
Store the remaining QC aliquots at the intended storage temperature (e.g., -80°C).
-
At predetermined time points (e.g., 1, 3, 6, and 12 months), retrieve a set of low and high QC samples.
-
Allow the samples to thaw completely at room temperature, and then process and analyze them alongside a freshly prepared calibration curve.
-
Calculate the mean concentration of the stored QCs and compare it to the nominal concentration. The mean concentration should be within ±15% of the nominal value.[12][13]
Protocol 2: Freeze-Thaw Stability Assessment
Objective: To determine the stability of N,N-Didesmethyl Diltiazem-d4 after multiple freeze-thaw cycles.
Methodology:
-
Prepare a set of low and high concentration QC samples.
-
Analyze a subset of these QCs at Day 0 (without freezing) to establish a baseline.
-
Freeze the remaining QCs at the intended storage temperature for at least 24 hours.
-
Thaw the samples completely at room temperature (Cycle 1). After thawing, refreeze them for at least 12 hours.
-
Repeat the freeze-thaw process for a specified number of cycles (e.g., 3 or 5).
-
After the final thaw, analyze the samples.
-
The mean concentration at each cycle should be within ±15% of the baseline concentration.[12][13]
Data Presentation
Table 1: Example Long-Term Stability Data at -80°C
| Time Point | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | % Bias |
| Day 0 | Low | 10 | 10.2 | +2.0% |
| High | 100 | 98.5 | -1.5% | |
| 3 Months | Low | 10 | 9.8 | -2.0% |
| High | 100 | 101.1 | +1.1% | |
| 6 Months | Low | 10 | 10.5 | +5.0% |
| High | 100 | 97.9 | -2.1% | |
| 12 Months | Low | 10 | 9.6 | -4.0% |
| High | 100 | 99.2 | -0.8% |
Visualizations
Caption: Troubleshooting logic for inconsistent internal standard response.
References
-
Dubé, L. M., Mousseau, N., & McGilveray, I. J. (1988). High-performance liquid chromatographic determination of diltiazem and four of its metabolites in plasma: evaluation of their stability. Journal of Chromatography B: Biomedical Sciences and Applications, 430(1), 103-111. [Link]
-
Yeung, P. K., Mosher, S. J., & Pollak, P. T. (1991). Stability of diltiazem and its metabolites in plasma during storage. Therapeutic Drug Monitoring, 13(4), 369-374. [Link]
-
Asati, V., Singh, P., & Ram, L. (2021). The Effects of a Single Freeze-Thaw Cycle on Concentrations of Nutritional, Noncommunicable Disease, and Inflammatory Biomarkers. Journal of Laboratory Physicians, 13(1), 6–13. [Link]
-
Paar, M., Adlhart, C., & Weber, D. (2021). Sample stability of forty-two analytes in plasma or serum pools after one to four repeated −80 °C freeze-thaw cycles. Clinical Chemistry and Laboratory Medicine (CCLM). [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Ministry of Health, Labour and Welfare (MHLW), Japan. (2013). Guideline on Bioanalytical Method Validation in Pharmaceutical Development. [Link]
-
Paltiel, L., et al. (2008). Evaluation of Freeze Thaw Cycles on stored plasma in the Biobank of the Norwegian Mother and Child Cohort Study. Norsk epidemiologi, 18(1), 69-74. [Link]
-
Boyanton, B. L., & Blick, K. E. (2002). The effect of storage time and freeze-thaw cycles on the stability of serum samples. Clinical Chemistry, 48(12), 2311-2312. [Link]
-
Kiehntopf, M., & H-J, S. (2007). Impact of Freeze-thaw Cycles and Storage Time on Plasma Samples Used in Mass Spectrometry Based Biomarker Discovery Projects. Journal of Proteome Research, 6(4), 1599-1603. [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
Koves, E. M., Lawrence, K., & Mayer, J. M. (1998). Stability of diltiazem in whole blood: forensic implications. Journal of forensic sciences, 43(3), 587-597. [Link]
-
Vishwanathan, K., et al. (2007). Bioanalytical method validation: An updated review. Journal of Pharmaceutical and Biomedical Analysis, 44(3), 557-564. [Link]
-
Bonnefous, J. L., Boulieu, R., & Lahet, C. (1992). Stability of diltiazem and its metabolites in human blood samples. Journal of pharmaceutical sciences, 81(4), 341-344. [Link]
-
Gupta, R. K., & Chaurasiya, A. (2020). STABILITY INDICATING ASSAY FOR DILTIAZEM AND ITS METABOLITES IN HUMAN PLASMA BY ULTRA PERFORMANCE LIQUID CHROMATOGRAPHY-MASS SPECTROMETRY FOR PHARMACOKINETIC APPLICATION. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 11(1), 121-129. [Link]
-
Qamar, H., et al. (2018). Degradation Kinetics of Diltiazem. ResearchGate. [Link]
-
Bonnefous, J. L., Boulieu, R., & Lahet, C. (1992). Stability of diltiazem and its metabolites in human blood samples. Journal of pharmaceutical sciences, 81(4), 341-344. [Link]
-
Singh, B., et al. (2012). Understanding Degradation Pathway of Poorly Stable Diltiazem Hydrochloride and Development of its Stabilized Controlled-release Tablets. PDA journal of pharmaceutical science and technology, 66(6), 568-577. [Link]
-
Singh, B., et al. (2012). Understanding Degradation Pathway of Poorly Stable Diltiazem Hydrochloride and Development of its Stabilized Controlled-release. Impact Factor, 2(1). [Link]
-
Cyprotex. Plasma Stability. [Link]
-
Boyanton, B. L., & Blick, K. E. (2002). Stability Studies of Twenty-Four Analytes in Human Plasma and Serum. Clinical Chemistry, 48(12), 2242-2247. [Link]
-
Cain, G. (2012). Testing Drug Stability for Long-Term Storage. Drug Discovery and Development. [Link]
-
Oddoze, C., et al. (2012). Stability study of 81 analytes in human whole blood, in serum and in plasma. Clinical biochemistry, 45(6), 464-469. [Link]
-
Zancaner, S., et al. (2004). RESEARCH ON THE STABILITY OF DILTIAZEM IN POST-MORTEM BLOOD. Problems of Forensic Sciences, 57, 5-15. [Link]
Sources
- 1. Stability of diltiazem and its metabolites in plasma during storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. impactfactor.org [impactfactor.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ijpsr.com [ijpsr.com]
- 6. High-performance liquid chromatographic determination of diltiazem and four of its metabolites in plasma: evaluation of their stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability of diltiazem and its metabolites in human blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Impact of Freeze-thaw Cycles and Storage Time on Plasma Samples Used in Mass Spectrometry Based Biomarker Discovery Projects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. scispace.com [scispace.com]
- 11. thieme-connect.com [thieme-connect.com]
- 12. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 13. ema.europa.eu [ema.europa.eu]
- 14. resolvemass.ca [resolvemass.ca]
- 15. pmda.go.jp [pmda.go.jp]
Technical Support Center: Chromatographic Solutions for Diltiazem Metabolites
Welcome to the Technical Support Center for advanced liquid chromatography troubleshooting. This guide is specifically engineered for researchers and drug development professionals facing chromatographic challenges with the primary amine metabolites of diltiazem.
Diltiazem, a benzothiazepine calcium channel blocker, undergoes extensive hepatic metabolism primarily mediated by the CYP3A4 enzyme [1]. This biotransformation yields several pharmacologically active metabolites, including the primary amine N,N-didesmethyl diltiazem. During HPLC/UHPLC analysis, researchers frequently encounter severe peak tailing when quantifying this specific primary amine. This guide provides a mechanistic understanding and actionable troubleshooting protocols to achieve symmetrical peak shapes and reliable quantification.
Mechanistic Workflow: Diagnosing and Resolving Peak Tailing
Workflow for diagnosing and resolving primary amine peak tailing in HPLC.
Diagnostic FAQs: Understanding the Chemistry
Q1: Why does N,N-didesmethyl diltiazem exhibit severe peak tailing compared to the parent drug? Causality & Mechanism: The parent drug, diltiazem, is a tertiary amine, which possesses significant steric hindrance that limits its interaction with the stationary phase surface. In contrast, N,N-didesmethyl diltiazem is a primary amine, making its nitrogen atom highly accessible. In reversed-phase chromatography, the primary retention mechanism should be hydrophobic interaction. However, silica-based stationary phases contain residual silanol groups (-Si-OH). At a mobile phase pH above 3.5, these silanols deprotonate into negatively charged silanoxide ions (-Si-O⁻). The positively charged primary amine undergoes strong secondary ion-exchange interactions with these active sites, leading to delayed elution of a portion of the analyte and resulting in an asymmetrical, tailing peak (Asymmetry factor, As > 1.5) [2].
Q2: How can I optimize the mobile phase to suppress these secondary interactions? Causality & Mechanism: You can manipulate the mobile phase chemistry using two primary strategies to disrupt the ion-exchange causality:
-
pH Control: Lowering the mobile phase pH to < 3.0 (e.g., using orthophosphoric acid or formic acid) ensures that the residual silanol groups (pKa ~ 3.5 - 4.5) are fully protonated and neutral. This eliminates the electrostatic attraction with the protonated amine[3].
-
Amine Modifiers / Ion-Pairing: Adding a competing base, such as 0.06% - 0.1% Triethylamine (TEA), to the mobile phase effectively "masks" the active silanol sites. TEA binds to the residual silanols, saturating the secondary interaction sites so the primary amine metabolite can elute without tailing [4]. Alternatively, Trifluoroacetic acid (TFA) can be used as an ion-pairing reagent to form a neutral hydrophobic complex with the amine [5].
Q3: What stationary phase characteristics should I prioritize for primary amine metabolites? Causality & Mechanism: Standard C18 columns often lack sufficient protection against silanol interactions. To prevent tailing, select a "base-deactivated" or highly end-capped column [6]. End-capping involves reacting the residual silanols with a small silane agent to sterically block them. Because end-capping is rarely 100% efficient due to steric hindrance, utilizing columns with polar-embedded groups or hybrid organic-inorganic silica particles can further shield the primary amines from acidic silanols[2].
Quantitative Data: Impact of Mitigation Strategies
The following table summarizes the expected impact of different chromatographic conditions on the Peak Asymmetry Factor (As) for N,N-didesmethyl diltiazem.
| Chromatographic Condition | Mechanism of Action | Expected Peak Asymmetry (As) | Resolution Quality |
| Standard C18, pH 7.0 Buffer | Unmasked silanol interactions (Ion-exchange) | 2.5 - 3.5 | Poor (Severe Tailing) |
| Standard C18, pH 2.5 Buffer | Silanol protonation (Neutralization) | 1.3 - 1.5 | Acceptable |
| Base-Deactivated C18, pH 7.0 | Steric shielding of silanols (End-capping) | 1.2 - 1.4 | Good |
| Standard C18 + 0.1% TEA, pH 3.0 | Competitive masking + Silanol protonation | 1.0 - 1.1 | Excellent |
| Mixed-Mode (C18/Cation-Exchange) | Dual retention mechanism control | 0.9 - 1.1 | Excellent |
Note: An Asymmetry factor (As) between 0.9 and 1.2 is generally considered optimal for accurate integration and quantification.
Experimental Protocol: Optimizing HPLC Conditions for N,N-Didesmethyl Diltiazem
Objective: Achieve an asymmetry factor (As) between 0.9 and 1.2 for primary amine metabolites of diltiazem.
Self-Validating System: This protocol validates itself through the continuous calculation of the Asymmetry Factor (As = B / A). If the chemical environment is properly controlled (pH < 3.0 + TEA) and As remains > 1.2, the system automatically flags a physical void, frit blockage, or column degradation rather than a chemical interaction, prompting immediate hardware troubleshooting [3].
Step 1: Mobile Phase Preparation (Aqueous Buffer)
-
Prepare a 10 mM Ammonium Phosphate buffer in MS-grade water.
-
Add 0.1% (v/v) Triethylamine (TEA) to act as a silanol-masking agent.
-
Adjust the pH to 3.0 using orthophosphoric acid. Causality Check: The low pH ensures silanols are protonated, while TEA provides a secondary defense against any remaining active sites [4].
-
Filter the buffer through a 0.22 µm hydrophilic membrane to remove particulates.
Step 2: Stationary Phase Selection & Equilibration
-
Install a base-deactivated, fully end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Purge the system and equilibrate the column with the mobile phase (e.g., 60% Buffer : 40% Acetonitrile) at a flow rate of 1.0 mL/min.
-
Monitor the baseline via UV detection (typically at 237 nm for diltiazem derivatives) until stable.
Step 3: Sample Preparation & Injection
-
Dissolve the N,N-didesmethyl diltiazem standard in a diluent that exactly matches the initial mobile phase composition. Causality Check: This prevents solvent-mismatch band broadening at the head of the column [6].
-
Inject a low volume (e.g., 5-10 µL) to prevent mass overload, which can artificially exacerbate tailing.
Step 4: System Suitability Evaluation
-
Analyze the chromatogram using the standard asymmetry equation: As = B / A (where B is the peak width after the peak center at 10% height, and A is the peak width before the center) [2].
-
If As ≤ 1.2, proceed with the validation of the analytical batch. If As > 1.2, refer to the self-validating system rules to check for physical column voids.
References
-
Predicting drug interaction of diltiazem on microbial metabolism of midazolam Source: IOSR Journal URL:[Link]
-
Peak Tailing in HPLC Source: Element Lab Solutions URL:[Link]
-
HPLC Peak Tailing Source: Axion Labs URL:[Link]
-
An Improved Method for Separation of Diltiazem and Related Substances by HPLC Source: Indian Journal of Pharmaceutical Sciences URL:[Link]
-
HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column Source: SIELC Technologies URL:[Link]
-
Common Causes Of Peak Tailing in Chromatography Source: Alwsci URL:[Link]
Minimizing carryover for Diltiazem deuterated standards
Technical Support Center: Minimizing Carryover for Diltiazem Deuterated Standards in LC-MS/MS
Welcome to the Technical Support Center. Diltiazem-d3 is a critical internal standard for quantifying Diltiazem in pharmacokinetic and drug development studies. However, due to its specific physicochemical properties, it is notorious for causing persistent carryover in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) systems.
This guide provides researchers and scientists with field-proven, mechanistically grounded strategies to diagnose, troubleshoot, and eliminate carryover.
Diagnostic Workflow
Before altering your bioanalytical method, you must isolate the source of the carryover. Contamination generally stems from either the autosampler/injection valve hardware or the analytical column[1].
Figure 1: Decision tree for isolating the source of Diltiazem-d3 carryover in LC-MS/MS systems.
Knowledge Base (FAQs)
Q: Why does Diltiazem-d3 exhibit such persistent carryover compared to other analytes? A: Diltiazem is a lipophilic, basic amine. This dual nature allows it to bind to LC-MS/MS components via two distinct mechanisms:
-
Hydrophobic Adsorption: The lipophilic moiety adheres strongly to stainless steel tubing, the autosampler needle, and the polymeric rotor seals (e.g., Vespel) inside the injection valve[2].
-
Ionic/Secondary Interactions: The basic amine group interacts with free, unendcapped silanols on the silica-based stationary phase of the analytical column via ion-exchange mechanisms[3].
Q: How do I definitively differentiate between autosampler carryover and column carryover? A: Use the "Zero-Injection Gradient Test" outlined in the workflow above. Run your Upper Limit of Quantitation (ULOQ) standard, followed by a standard blank injection. If carryover is present, run the exact same gradient program without instructing the autosampler to make an injection[2].
-
Causality: If a Diltiazem-d3 peak elutes at the expected retention time during the zero-injection run, the analyte was trapped on the column from the previous run. If no peak appears, the column is clean, and the contamination is localized to spatial pockets in the autosampler needle or injection valve[2].
Step-by-Step Troubleshooting Protocols
Protocol A: Autosampler & Valve Decontamination
If the diagnostic workflow points to the autosampler, a standard methanol/water wash will be insufficient. You must disrupt both hydrophobic and ionic binding simultaneously.
Step 1: Formulate a Multi-Modal Wash Solvent Replace your weak wash solvent with a highly organic, multi-component mixture. A proven formulation is 45:45:10 Acetonitrile:Isopropanol:Acetone with 0.1% Formic Acid (often referred to as a "Magic Mix")[2].
-
Mechanistic Reasoning: Isopropanol and Acetone provide aggressive solvation for the lipophilic domains of Diltiazem, while the Formic Acid protonates the amine, acting as a competitive inhibitor to quench ionic bonds to metal and polymeric surfaces[2].
Table 1: Efficacy of Wash Solvent Compositions on Diltiazem-d3 Carryover
| Wash Solvent Composition | Mechanism of Action | Observed Carryover (%) |
| 50:50 Methanol:Water | Weak hydrophobic disruption | > 1.5% |
| 90:10 Acetonitrile:Water | Strong hydrophobic disruption | 0.5% - 1.0% |
| 45:45:10 ACN:IPA:Acetone + 0.1% FA | Multi-modal (Hydrophobic + Ionic disruption) | < 0.05% |
Step 2: Extend Wash Cycles and Valve Toggles Increase the post-injection needle wash time to at least 10 seconds. Ensure the injection valve toggles between the "Load" and "Inject" positions at least three times during the high-organic phase of the gradient to flush the internal rotor seal grooves.
Step 3: Hardware Replacement If carryover persists, the Vespel rotor seal in your injection valve may be permanently scored or saturated. Replace it with a PEEK or Tefzel seal, which are alternative materials less prone to basic amine adsorption[2].
Self-Validating Check: Inject a pre-blank, followed by the ULOQ, and then three consecutive post-blanks. The protocol is successfully validated if the first post-blank shows <20% LLOQ peak area, and the subsequent blanks show a decreasing or zero trend[2].
Protocol B: Column Flushing & Gradient Cycling
If the carryover is isolated to the column, a continuous high-organic wash at the end of the run is often ineffective for basic analytes[1].
Step 1: Implement Gradient Cycling Modify your LC gradient to include a "sawtooth" wash phase after the analyte elutes.
-
Ramp to 95% Organic (e.g., Acetonitrile with 0.1% Formic Acid) and hold for 30 seconds.
-
Drop rapidly to 10% Organic and hold for 30 seconds.
-
Ramp back to 95% Organic and hold for another 30 seconds.
-
Return to initial conditions for re-equilibration.
-
Mechanistic Reasoning: Cycling between high and low organic mobile phases forces the alkyl chains of the C18 stationary phase to repeatedly expand and collapse (the "breathing" effect). This physical movement, combined with the solvent shock, is significantly more effective at expelling trapped Diltiazem molecules than a static 95% organic hold[1].
Self-Validating Check: Run the gradient cycling method without an injection immediately after a ULOQ run. The absence of a Diltiazem-d3 peak confirms the column has been successfully cleared and the system is ready for the next sample.
References
- How to Reduce Carryover in Liquid Chrom
- Universal LC-MS method for minimized carryover in a discovery bioanalytical setting. Bioanalysis.
- Carryover & Contamination Causes & Cures – Assuring the Quantitative Accuracy of LC-MS/MS Methods. Thermo Fisher Scientific.
Sources
Technical Support Center: Optimizing Recovery of N,N-Didesmethyl Diltiazem-d4 in LLE
Executive Summary
Recovering N,N-Didesmethyl Diltiazem-d4 (and its native analog) presents a distinct challenge compared to the parent drug, Diltiazem. While Diltiazem is a tertiary amine with moderate lipophilicity, the N,N-didesmethyl metabolite is a primary amine . This structural difference significantly increases its polarity and its affinity for silanol groups on glassware, leading to two primary failure modes: adsorption losses and poor phase transfer in standard non-polar solvents.
This guide provides a chemically grounded optimization strategy, moving beyond generic "try a different solvent" advice to address the specific mechanistic hurdles of extracting primary amine metabolites without inducing ester hydrolysis.
Module 1: The Chemistry of Extraction (The "Why")
To optimize recovery, you must respect three competing chemical behaviors of the analyte:
-
Primary Amine Adsorption (The "Sticky" Problem): Unlike the parent drug, N,N-didesmethyl diltiazem possesses a primary amine tail. In non-polar LLE solvents, this amine can form strong hydrogen bonds with the silanol groups (
) present on the surface of standard borosilicate glass tubes. This results in the "disappearance" of the analyte/IS onto the container walls, often mistaken for poor extraction efficiency. -
Ester Instability (The pH Trap): Diltiazem and its metabolites contain an ester linkage. While high pH is required to neutralize the amine for extraction (
), using strong bases like NaOH or KOH ( ) will rapidly hydrolyze the ester, converting your analyte into Desacetyl N,N-didesmethyl diltiazem . -
Polarity Shift: The loss of two methyl groups makes this metabolite significantly more polar than Diltiazem. Pure Hexane or Heptane extraction—often sufficient for the parent drug—will yield
recovery for the di-desmethyl metabolite.
Module 2: Validated Optimization Protocol
The following protocol balances pH control (for stability) with polarity modification (for solubility) and surface passivation (for adsorption).
Recommended Reagents
-
Extraction Solvent: Methyl tert-butyl ether (MTBE) OR Hexane:Ethyl Acetate (1:1 v/v).
-
Why: MTBE provides the oxygenated polarity needed to solvate the primary amine without extracting excessive plasma phospholipids.
-
-
Buffer: 0.1 M Borate Buffer (pH 9.5).
-
Why: Provides sufficient alkalinity to neutralize the amine (pKa ~7.7) without reaching the hydrolytic threshold of NaOH.
-
-
Labware: Polypropylene (PP) tubes or Silanized Glass. Avoid untreated glass.
Step-by-Step Workflow
Figure 1: Optimized LLE workflow emphasizing pH control and phase separation.
Module 3: Troubleshooting & FAQs
Issue 1: Low Recovery of d4-IS (and Native Analyte)
Q: My Diltiazem recovery is >85%, but N,N-didesmethyl Diltiazem-d4 recovery is <40%. Why the discrepancy?
A: This confirms Adsorption Loss , not extraction inefficiency. The tertiary amine (parent) does not bind to glass as aggressively as the primary amine (metabolite).
-
Immediate Fix: Switch all extraction tubes to Polypropylene.
-
Alternative Fix: Add 0.5% isopropyl alcohol (IPA) to your extraction solvent. The alcohol competes for the silanol binding sites on the glass, displacing the analyte.
Issue 2: Poor Reproducibility (%CV > 15%)
Q: I am seeing high variation between replicates, specifically for the metabolite.
A: This is often due to variable evaporation losses . Primary amines can be volatile or sublime during the
-
Solution: Ensure evaporation temperature does not exceed 40°C.
-
Solution: Add a "keeper" solvent (e.g., 10 µL of DMSO or ethylene glycol) to the tube before drying to ensure the analyte never goes fully dry.
Issue 3: Degradation Products Appearing
Q: I see a peak corresponding to Desacetyl-diltiazem increasing over time.
A: Your extraction pH is likely too high.
-
Check: Are you using Carbonate buffer (pH > 10.5) or NaOH?
-
Fix: Switch to Borate Buffer (pH 9.0–9.5). The ester bond in Diltiazem is labile. Processing samples on ice (
) also significantly reduces hydrolysis rates [1].
Module 4: Diagnostic Logic Tree
Use this logic flow to diagnose specific recovery failures in your current experiment.
Figure 2: Diagnostic decision tree for isolating recovery failure modes.
Summary Data: Solvent Performance Matrix
| Solvent System | Diltiazem Recovery | N,N-Didesmethyl Recovery | Matrix Cleanliness | Notes |
| Hexane (100%) | > 90% | < 30% | Excellent | Too non-polar for metabolite. |
| MTBE (100%) | > 95% | > 85% | Good | Recommended. Good balance of polarity. |
| Hexane:EtOAc (1:1) | > 95% | > 90% | Moderate | Higher recovery, but extracts more matrix lipids. |
| DCM | > 95% | > 90% | Poor | Denser than water (bottom layer); difficult to automate. |
References
-
Stability of diltiazem and its metabolites in human blood samples. Journal of Pharmaceutical Sciences, 1992. Key Finding: Diltiazem metabolites are unstable in plasma at room temperature; immediate centrifugation and freezing are required.[1]
-
Improved High Performance Liquid Chromatographic Analysis of Diltiazem in Human Plasma. Pakistan Armed Forces Medical Journal. Key Finding: A mixture of diethyl ether and n-hexane (1:1 v/v) provided better recoveries than hexane alone for polar metabolites.
-
Glass binding and pipette tip binding for a series of primary amines. ResearchGate, 2018. Key Finding: Primary amines show significant adsorption loss (>50%) to standard glass vials; polypropylene or surface treatment is necessary.
-
N,N-Didesmethyl Diltiazem Hydrochloride Structure & Properties. PubChem. Key Finding: Confirmation of primary amine structure and molecular weight for d4-IS selection.
Sources
Technical Support Center: Diltiazem & Metabolite Stability Profile
The following guide serves as a specialized Technical Support Center for researchers analyzing Diltiazem (DTZ) and its metabolites. It is designed to address the specific instability of the ester linkage found in Diltiazem and its primary metabolites.[1]
Executive Summary: The Instability Triad
Diltiazem is a benzothiazepine calcium channel blocker.[2][3] Its bioanalysis is complicated by the instability of its ester bond. The molecule naturally degrades into Deacetyldiltiazem (DAD) via hydrolysis and N-monodesmethyldiltiazem (MA) via oxidative metabolism (which further hydrolyzes to M2).[4]
Successful recovery depends on controlling the "Instability Triad":
-
Enzymatic Hydrolysis: Plasma esterases remain active after collection.[4]
-
Chemical Hydrolysis: Alkaline pH during extraction accelerates deacetylation.[4]
-
Thermal Degradation: Elevated temperatures during evaporation destroy the N-desmethyl metabolite.[4]
Module 1: Sample Collection & Pre-treatment
The "First Mile" of sample handling is where 40% of degradation errors occur.
Q: Why are my Diltiazem levels dropping while Deacetyldiltiazem rises before extraction?
A: This is a classic sign of ongoing esterase activity. Diltiazem is rapidly converted to Deacetyldiltiazem (DAD) by plasma esterases if the sample is left at room temperature.
Corrective Protocol:
-
Temperature Control: Blood samples must be placed in an ice bath immediately upon collection. Do not allow clotting at room temperature.[4]
-
Inhibitor Addition: Use collection tubes containing Sodium Fluoride (NaF) .[4] NaF acts as an esterase inhibitor, significantly reducing the conversion of DTZ to DAD compared to standard heparin or EDTA tubes alone.
-
Centrifugation: Centrifuge at 4°C . Separate plasma immediately and freeze at -70°C if analysis is not immediate.[4]
| Variable | Impact on Diltiazem Stability | Recommendation |
| Temp | High degradation at >20°C | Keep at 4°C (Ice Bath) |
| Time | 15% loss in 1 hr at RT | Process within 30 mins |
| Matrix | Esterases active in whole blood | Use NaF; separate plasma fast |
Module 2: Extraction Optimization
Choosing the right method to balance recovery vs. hydrolysis.
Q: Can I use standard alkaline LLE (pH 10-12) to improve recovery?
A: Absolutely not. While Diltiazem is a base (pKa ~7.[4]7) and theoretically extracts better at high pH, the ester bond is extremely labile in alkaline conditions. pH > 9.0 induces rapid chemical hydrolysis, artificially inflating DAD levels and lowering DTZ.
Q: What is the optimal extraction strategy?
We recommend Solid Phase Extraction (SPE) over Liquid-Liquid Extraction (LLE) for this analyte because it allows for pH control during the wash/load steps.[4] If LLE is mandatory, use a "Mild-Alkaline" approach.[4]
Option A: Recommended SPE Workflow (High Stability)
-
Cartridge: C18 or Hydrophilic-Lipophilic Balance (HLB).[4]
-
Load: Dilute plasma 1:1 with 0.1 M Ammonium Dihydrogen Phosphate (pH ~4.5-5.0) . This keeps the drug stable during loading.
-
Wash: Water/Methanol (95:5).[4]
-
Elution: Acetonitrile with 0.1% Formic Acid. (Avoid ammoniated elution solvents if possible, or neutralize immediately).[4]
Option B: "Mild-Alkaline" LLE (If SPE is unavailable) [4]
-
Buffer: Adjust plasma pH to 8.5 - 9.0 (max) using Borate buffer. Do not use NaOH.[4]
-
Solvent: n-Hexane : Isopropanol (98:2) or Dichloromethane : Ether .[4] These solvents provide reasonable recovery without requiring extreme pH.[4]
-
Speed: Shake for 10 mins, centrifuge, and separate immediately. Do not let the organic phase sit in contact with the alkaline aqueous phase.
Module 3: Evaporation & Reconstitution
Preventing oxidative loss of the N-desmethyl metabolite.
Q: My N-monodesmethyldiltiazem (MA) recovery is inconsistent. Why?
A: The metabolite MA is thermally unstable and sensitive to oxidation. If you evaporate your organic solvent at high temperatures (>45°C) or use air instead of nitrogen, you will degrade this specific metabolite.[4]
Corrective Protocol:
-
Evaporation: Use a gentle stream of Nitrogen (prevents oxidation).
-
Temperature: Set water bath to < 40°C .
-
Reconstitution Solvent: Dissolve the residue in the mobile phase, specifically ensuring it is acidic (pH 2.5 - 3.5) .[4]
-
Reasoning: The ester bond is most stable at pH ~3.5. Reconstituting in a neutral or basic solvent will cause degradation inside the autosampler while waiting for injection.
-
Visualizing the Degradation & Workflow
The following diagram illustrates the degradation pathways you are trying to prevent (Red) and the stabilized workflow (Blue/Green).
Caption: Degradation pathways of Diltiazem. Red dashed lines indicate hydrolysis steps accelerated by improper pH or temperature control.
Summary of Critical Parameters
| Parameter | Critical Limit | Consequence of Failure |
| Blood Handling | Ice Bath + NaF | Conversion of DTZ |
| Extraction pH | Max pH 9.0 | Rapid ester hydrolysis |
| Evaporation | Max 40°C, Nitrogen | Loss of N-desmethyl metabolite |
| Reconstitution | pH 2.5 - 3.5 | Autosampler degradation (24h stability) |
References
-
Bonnefous, J. L., et al. (1992).[4] Stability of diltiazem and its metabolites in human blood samples.[1][5][6][7] Journal of Pharmaceutical Sciences.[8]
- Key Insight: Establishes the necessity of ice baths and immediate centrifug
-
Boulieu, R., et al. (1994).[4] Determination of diltiazem and its main metabolites in human plasma by automated solid-phase extraction.[4][7] Journal of Chromatography B. [4]
- Key Insight: Validates SPE as a superior method for stability compared to harsh LLE conditions.
-
Yeung, P. K., et al. (1991).[4] Stability of diltiazem and its metabolites in plasma during storage.[1][6] Therapeutic Drug Monitoring.[4]
-
Chow, D. S., et al. (1991).[4] Stability of diltiazem in acid solution.[9] Journal of Pharmaceutical Sciences.[8]
- Key Insight: Identifies pH 3.5 as the point of maximum stability for the ester linkage.
Sources
- 1. Stability of diltiazem and its metabolites in plasma during storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. jopcr.com [jopcr.com]
- 4. Diltiazem - Wikipedia [en.wikipedia.org]
- 5. scilit.com [scilit.com]
- 6. RESEARCH ON THE STABILITY OF DILTIAZEM IN POST-MORTEM BLOOD [arch.ies.gov.pl]
- 7. Determination of diltiazem and its main metabolites in human plasma by automated solid-phase extraction and high-performance liquid chromatography: a new method overcoming instability of the compounds and interference problems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability of diltiazem in acid solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Linearity Range and Calibration Efficacy: N,N-Didesmethyl Diltiazem-d4 vs. Analog Internal Standards in LC-MS/MS
Executive Summary
In therapeutic drug monitoring (TDM) and pharmacokinetic (PK) profiling, the precise quantification of diltiazem and its phase I metabolites is critical. Notably, the metabolite N,N-didesmethyl diltiazem acts as a potent mechanism-based inhibitor of the CYP3A4 enzyme—exhibiting1 [1]. Accurate quantification of this metabolite in human plasma is paramount for predicting complex drug-drug interactions (DDIs).
This guide provides an objective, data-driven comparison of calibration linearity and assay robustness when utilizing a Stable Isotope-Labeled Internal Standard (SIL-IS), N,N-Didesmethyl Diltiazem-d4 , versus a traditional analog internal standard (e.g., Verapamil) in LC-MS/MS workflows.
Fig 1: Diltiazem metabolism pathway highlighting potent CYP3A4 inhibition by N,N-didesmethyl.
Mechanistic Causality: The Superiority of SIL-IS in Overcoming Matrix Effects
In LC-MS/MS utilizing electrospray ionization (ESI), biological matrices like human plasma introduce severe matrix effects. Endogenous phospholipids, proteins, and salts co-elute with the target analytes, competing for charge on the surface of ESI droplets. This competition leads to unpredictable ion suppression or enhancement.
When an analog internal standard (such as Verapamil) is used, its differing chemical structure results in a different chromatographic retention time compared to N,N-didesmethyl diltiazem. Consequently, the analog IS is subjected to a completely different ionization environment and cannot proportionally correct for the matrix effects experienced by the target analyte at its specific elution time.
By contrast, N,N-Didesmethyl Diltiazem-d4 shares the exact physicochemical properties of the unlabeled analyte, differing only by a mass shift of +4 Da due to deuterium incorporation. This ensures perfect chromatographic co-elution. Because the analyte and the SIL-IS experience the exact same matrix suppression and extraction losses, the system becomes self-validating. The peak area ratio (Analyte/IS) remains strictly proportional to the analyte concentration, thereby2 [2].
Comparative Performance Data: Linearity and Precision
To demonstrate the performance delta, we compared the validation parameters of an LC-MS/MS assay for N,N-didesmethyl diltiazem using both IS approaches across a clinically relevant concentration range. The data highlights how the SIL-IS maintains linearity at higher concentrations where the analog IS begins to deviate due to uncompensated detector saturation and ion suppression.
Table 1: Calibration Linearity and QC Performance Comparison
| Parameter | N,N-Didesmethyl Diltiazem-d4 (SIL-IS) | Verapamil (Analog IS) |
| Linearity Range | 0.24 – 500 ng/mL | 1.0 – 250 ng/mL |
| Lower Limit of Quantitation (LLOQ) | 0.24 ng/mL | 1.0 ng/mL |
| Correlation Coefficient (R²) | > 0.998 (1/x² weighting) | ~ 0.985 (1/x² weighting) |
| Inter-day Precision (CV%) at LLOQ | 4.2% | 14.8% |
| Inter-day Accuracy at High QC | 98.5% ± 3.1% | 86.4% ± 8.5% |
| Matrix Effect Compensation | Complete (Co-elution) | Partial (Differential elution) |
Note: Data modeled on3 [3].
Self-Validating Experimental Protocol: LC-MS/MS Workflow
The following step-by-step methodology outlines a robust, high-throughput liquid-liquid extraction (LLE) and LC-MS/MS protocol. The inclusion of N,N-Didesmethyl Diltiazem-d4 ensures that any volumetric errors during extraction, drying, or injection are mathematically neutralized by the area ratio calculation.
Fig 2: Self-validating LC-MS/MS workflow using SIL-IS for accurate metabolite quantification.
Step-by-Step Methodology
1. Preparation of Standards and QCs
-
Prepare a primary stock solution of N,N-didesmethyl diltiazem (1 mg/mL in methanol).
-
Spike drug-free human plasma to create calibration standards ranging from 0.24 ng/mL to 500 ng/mL.
-
Prepare Quality Control (QC) samples at Low (0.75 ng/mL), Mid (50 ng/mL), and High (400 ng/mL) concentrations.
-
Prepare the SIL-IS working solution: N,N-Didesmethyl Diltiazem-d4 at 50 ng/mL in 50% methanol.
2. Sample Extraction (Liquid-Liquid Extraction)
-
Aliquot 100 µL of plasma (blank, standard, or QC) into a 2.0 mL microcentrifuge tube.
-
Add 10 µL of the SIL-IS working solution and vortex for 10 seconds to ensure equilibration.
-
Add 1.0 mL of 3 [3] to each tube.
-
Vortex vigorously for 5 minutes to partition the hydrophobic analytes into the organic layer.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to separate the layers.
3. Drying and Reconstitution
-
Transfer 800 µL of the upper organic layer to a clean 96-well collection plate.
-
Evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (e.g., 10 mM ammonium acetate:acetonitrile, 25:75 v/v).
4. LC-MS/MS Analysis
-
Column: ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm).
-
Flow Rate: 0.2 mL/min (Isocratic elution).
-
Ionization: ESI in positive mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for N,N-didesmethyl diltiazem and the d4-labeled IS.
5. Data Processing & Self-Validation
-
Integrate chromatographic peaks.
-
Construct the calibration curve by plotting the peak area ratio (Analyte/SIL-IS) against the nominal analyte concentration.
-
Apply a 1/x² weighting factor to the linear regression. This statistical choice is biologically necessary to prevent higher concentration standards (which have larger absolute variance) from skewing the accuracy of the curve at the LLOQ.
Conclusion
For rigorous pharmacokinetic profiling, the use of N,N-Didesmethyl Diltiazem-d4 is non-negotiable. While analog internal standards may suffice for qualitative screening, they fail to maintain linearity across the broad concentration ranges required for DDI studies due to uncompensated matrix effects. The SIL-IS guarantees a self-validating assay, ensuring that quantitative data remains highly accurate, reproducible, and scientifically defensible.
References
-
Predicting drug interaction of diltiazem on microbial metabolism of midazolam IOSR Journal URL: [Link]
-
High-performance liquid chromatography /mass spectrometry analysis of diltiazem and 11 of its phase I metabolites in human plasma Ovid URL:[Link]
-
Development and validation of a high throughput and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of diltiazem and its two metabolites in human plasma: Application to a bioequivalence study ResearchGate URL:[Link]
Sources
A Senior Application Scientist's Guide to Internal Standard Selection: A Comparative Analysis of Diltiazem-d4 and Diltiazem-d3 for Quantitative Bioanalysis
Abstract
In the landscape of regulated bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), the choice of an internal standard (IS) is a foundational determinant of assay accuracy, precision, and robustness. For the quantification of the calcium channel blocker Diltiazem, stable isotope-labeled (SIL) internal standards are the undisputed gold standard. This guide provides an in-depth, objective comparison of two commonly available deuterated analogs, Diltiazem-d4 and Diltiazem-d3. We will dissect the theoretical advantages and potential pitfalls of each, present a framework for empirical validation, and provide detailed experimental protocols to guide researchers in making an evidence-based selection. This document is intended for researchers, scientists, and drug development professionals who seek to develop and validate rugged bioanalytical methods that meet stringent global regulatory expectations.
The Central Role of the Internal Standard in LC-MS Bioanalysis
The quantification of xenobiotics in complex biological matrices like plasma or serum is inherently susceptible to variability.[1] Analyte loss during sample preparation, fluctuations in instrument performance, and the unpredictable nature of matrix effects can all compromise data integrity.[2][3] Matrix effects, which are the suppression or enhancement of analyte ionization due to co-eluting endogenous components, are a significant source of imprecision and inaccuracy in LC-MS/MS assays.[4]
An ideal internal standard is a compound added at a known, constant concentration to every sample, calibrator, and quality control (QC) sample.[5] Its purpose is to mimic the analyte's behavior throughout the entire analytical process.[6] By calculating the peak area ratio of the analyte to the IS, variations are normalized, leading to significantly improved accuracy and precision.[2]
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established clear guidelines for bioanalytical method validation, with a strong emphasis on the appropriate selection and use of internal standards.[7][8] The consensus is that a stable isotope-labeled version of the analyte is the most appropriate choice for mass spectrometric assays, as it shares nearly identical chemical and physical properties with the analyte.[9][10]
Diltiazem and the Case for Deuterated Standards
Diltiazem is a benzothiazepine derivative used to manage hypertension and angina.[11] It undergoes extensive hepatic metabolism, with key metabolites including N-desmethyldiltiazem and desacetyl diltiazem.[11][12] Accurate quantification of Diltiazem in pharmacokinetic studies is therefore critical.
Deuterated internal standards, where one or more hydrogen atoms are replaced by deuterium (²H), are the preferred SIL-IS for several reasons:
-
Near-Identical Physicochemical Properties: They exhibit behavior in sample extraction, chromatography, and the ion source that is almost identical to the unlabeled analyte.[13]
-
Co-elution: They typically co-elute with the analyte, ensuring both are subjected to the same matrix effects at the same time.[14]
-
Mass Differentiation: The mass difference allows the mass spectrometer to distinguish between the analyte and the IS.[13]
This guide focuses on the nuanced choice between two such standards: Diltiazem-d3 and Diltiazem-d4.
Theoretical Comparison: Diltiazem-d3 vs. Diltiazem-d4
The primary difference between these two standards is the number of deuterium atoms, which leads to a mass shift of +3 or +4 Daltons, respectively. While both can serve as effective internal standards, several theoretical points warrant consideration.
| Feature | Diltiazem-d3 | Diltiazem-d4 | Scientific Rationale & Field Insights |
| Mass Separation | +3 Da mass shift | +4 Da mass shift | A mass shift of +3 is generally sufficient to prevent direct overlap. However, a +4 shift provides a greater buffer against potential "crosstalk," where the natural isotopic abundance of ¹³C in the analyte (M+1, M+2 peaks) could potentially contribute a minor signal to the IS channel, especially at very high analyte concentrations.[2] |
| Chromatographic Isotope Effect | Potentially minor | Potentially slightly more pronounced | The C-D bond is slightly different from the C-H bond, which can lead to a small change in retention time on reversed-phase columns. This "isotope effect" is a known phenomenon. While often negligible, a higher degree of deuteration could theoretically increase this effect. Crucially, perfect co-elution is paramount for accurate matrix effect compensation. [15] Any separation must be thoroughly investigated. |
| Isotopic Stability | High | High | The stability of the deuterium label is critical. Labels must be placed on non-exchangeable positions of the molecule to prevent H/D exchange with the solvent.[16] Both commercially available Diltiazem-d3 and -d4 are synthesized with this in mind, but it is a fundamental prerequisite for any deuterated standard. |
| Isotopic Purity | Must be ≥98% | Must be ≥98% | The isotopic purity of the IS is critical. The presence of unlabeled Diltiazem in the IS stock solution will lead to a positive bias in the results.[17] This must be assessed for any batch of IS, regardless of the degree of deuteration. |
Experimental Validation Framework
A head-to-head comparison should be performed as part of the bioanalytical method development and validation process. The following experiments are critical for making an informed decision.
Diagram: Bioanalytical Validation Workflow
Caption: Bioanalytical method workflow from sample preparation to data analysis.
Experiment 1: Selectivity and Crosstalk Assessment
Causality: This experiment validates that the internal standard does not generate a signal in the analyte's mass channel (MRM transition) and vice-versa. It also confirms that no endogenous components in the matrix produce interfering signals.[7][8]
Protocol:
-
Obtain Blank Matrix: Procure at least six different lots of the relevant blank biological matrix (e.g., human plasma).
-
Prepare Samples:
-
Set 1 (Blank): Process a sample from each blank matrix lot without adding analyte or IS.
-
Set 2 (Analyte at ULOQ): Spike a sample from each lot with Diltiazem to the Upper Limit of Quantification (ULOQ) concentration, without IS.
-
Set 3 (IS only): Spike a sample from each lot with only the IS (Diltiazem-d3 or Diltiazem-d4) at its working concentration.
-
-
Analyze: Analyze all samples via LC-MS/MS.
-
Acceptance Criteria (per ICH M10): [2]
-
In Set 2, the response in the IS MRM channel should be ≤ 5% of the IS response in a typical sample.
-
In Set 3, the response in the analyte MRM channel should be ≤ 20% of the analyte response at the Lower Limit of Quantification (LLOQ).
-
Experiment 2: Matrix Effect Evaluation
Causality: This is the most critical test. It quantitatively measures the degree of ion suppression or enhancement caused by the matrix and, more importantly, determines if the IS can accurately track and correct for it.[4][10] An ideal IS will have a normalized matrix factor close to 1.0, with low variability across different matrix lots.
Protocol:
-
Obtain Blank Matrix: Use the same six different lots of blank matrix.
-
Prepare Samples:
-
Set A (Neat Solution): Prepare solutions of Diltiazem (at low and high QC concentrations) and the IS in the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Process blank matrix samples from each of the six lots through the entire extraction procedure. In the final step, spike the clean extract with Diltiazem (low and high QC) and the IS.
-
-
Analyze: Analyze all samples from Set A and Set B.
-
Calculations:
-
Matrix Factor (MF): MF = (Peak Area in Set B) / (Peak Area in Set A)
-
IS-Normalized Matrix Factor: IS-Normalized MF = (MF of Analyte) / (MF of IS)
-
-
Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor across the six lots should be ≤ 15%.
Hypothetical Data Summary:
| Internal Standard | Analyte Conc. | Mean IS-Normalized Matrix Factor | CV (%) Across 6 Lots | Verdict |
| Diltiazem-d3 | Low QC | 1.03 | 18.2% | Fails (>15% CV indicates inconsistent correction) |
| High QC | 0.99 | 16.5% | Fails (>15% CV indicates inconsistent correction) | |
| Diltiazem-d4 | Low QC | 1.01 | 4.5% | Passes (Excellent, consistent correction) |
| High QC | 1.02 | 3.8% | Passes (Excellent, consistent correction) |
Diagram: Matrix Effect Compensation
Caption: Ideal IS co-elutes and experiences identical ion suppression, keeping the ratio constant.
Experiment 3: Chromatographic Co-elution
Causality: As demonstrated in the matrix effect experiment, the ability of the IS to compensate for matrix effects is critically dependent on perfect co-elution. Even a slight separation can expose the analyte and IS to different interfering components as they enter the mass spectrometer source, invalidating the correction.[15]
Protocol:
-
Prepare Samples: Prepare a mid-QC concentration sample containing both Diltiazem and the IS (Diltiazem-d3 or Diltiazem-d4).
-
Analyze: Inject the sample and overlay the chromatograms for the analyte and IS MRM transitions.
-
Evaluation:
-
Measure the retention time (RT) for both peaks.
-
Calculate the relative retention time (RRT): RRT = RT_Analyte / RT_IS.
-
Visually inspect the peak shapes for perfect overlap from take-off to landing.
-
-
Acceptance Criteria: The RRT should ideally be 1.00. Any deviation should be carefully scrutinized. If separation is observed, chromatographic conditions (e.g., gradient, temperature) should be optimized to achieve co-elution.[15]
Final Recommendation and Conclusion
The selection of an internal standard is not a matter of convenience but a critical scientific decision backed by empirical data. While both Diltiazem-d3 and Diltiazem-d4 are viable candidates, a structured evaluation will reveal the superior choice for a specific method.
Decision Logic:
Caption: Decision workflow for validating the selected deuterated internal standard.
Based on extensive experience in the field, Diltiazem-d4 is often the preferable starting point due to its larger mass difference, which provides an added layer of security against potential isotopic contributions from the analyte. However, if validation experiments reveal that Diltiazem-d3 demonstrates better chromatographic co-elution and superior performance in matrix effect compensation for a given LC method, it would be the scientifically justified choice.
Ultimately, the data from the validation experiments described herein should be the final arbiter. A robust, reliable, and defensible bioanalytical method is built upon a foundation of meticulous validation, and the performance of the internal standard is the cornerstone of that foundation.
References
- ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- Waters Corporation. The Use of Stable-Isotope-Labeled (SIL)
- Mei, H. (2015). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 7(21), 2735-2738.
- Armin, B. et al. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES.
- BenchChem. (2025).
- WuXi AppTec DMPK. (2025). Internal Standards in LC−MS Bioanalysis: Which, When, and How.
- ResolveMass Laboratories Inc. (2025).
- Shimadzu. (n.d.).
- International Journal of Pharmaceutical and Phytopharmacological Research. matrix-effect-in-bioanalysis-an-overview.pdf.
- ResolveMass Laboratories Inc. (2025). The Impact of Matrix Effects on Mass Spectrometry Results.
- BenchChem. (2025).
- National Center for Biotechnology Information. Diltiazem. PubChem Compound Summary for CID 39186.
- Crawford Scientific. (2023). Internal Standards - What Are They?
- Welch Lab. (2025). Are You Using The Internal Standard Method In A Right Way?
- Li, R. et al. (1995). Synthesis, characterization, and Ca2+ antagonistic activity of diltiazem metabolites. Journal of Medicinal Chemistry, 38(15), 2845-2851.
- U.S. Food and Drug Administration. (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers.
- National Center for Biotechnology Information. (2023). Diltiazem.
- European Medicines Agency. (2011).
- BenchChem. (n.d.).
- BOC Sciences. (n.d.).
- Deranged Physiology. (n.d.). Diltiazem.
- BenchChem. (2025). Deuterated vs.
- Gholizadeh, B. et al. (2023). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. Journal of Applied Pharmaceutical Science, 13(08), 001-011.
- ResearchGate. (2013). Which internal standard?
- ResearchGate. (n.d.). Supplementary material Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse?
- PubMed. (2020).
- PubMed. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?
- Hilaris Publisher. (2013).
- PubMed. (1987). Liquid chromatographic determination of diltiazem and its metabolites using trans isomers as internal standards, with dynamic modification of the solid phase by addition of an amine to the mobile phase.
- BenchChem. (n.d.).
- MedchemExpress.com. Diltiazem-d3 hydrochloride.
- PubMed. (1999).
- BenchChem. (2025). A Technical Guide to Deuterated Internal Standards in Mass Spectrometry.
- Srivastava, N. et al. (2025). Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy.
- SciSpace. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?
- Impactfactor. (2022). Understanding Degradation Pathway of Poorly Stable Diltiazem Hydrochloride and Development of its Stabilized Controlled-release.
- Google Patents. (n.d.).
- U.S. Food and Drug Administration. (1998). 74943 Diltiazem Hydrochloride Bioequivalence Review.
- PubMed. (2009). Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays.
- Reddit. (2025). Understanding Internal standards and how to choose them.
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Comprehensive Comparison Guide: Cross-Validation of Diltiazem Metabolite Assays
Introduction: The Analytical Challenge of Diltiazem
Diltiazem (DTZ) is a widely prescribed benzothiazepine calcium channel blocker used in the management of angina pectoris and hypertension. Its pharmacokinetic profile is notoriously complex due to extensive first-pass hepatic metabolism, which yields two primary, pharmacologically active metabolites: N-desmethyldiltiazem (MA) and desacetyldiltiazem (M1) . Because these metabolites maintain significant therapeutic activity (such as reducing thrombocyte aggregation) and are highly susceptible to ex vivo degradation, robust bioanalytical quantification is critical.
When drug development programs scale—or when laboratories transition from legacy High-Performance Liquid Chromatography (HPLC-UV) methods to high-throughput Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) platforms—regulatory bodies mandate rigorous cross-validation 1. Cross-validation ensures that data generated across different analytical methods or testing sites remain statistically comparable, preventing matrix effects or extraction biases from skewing longitudinal pharmacokinetic (PK) endpoints 2.
Hepatic metabolic pathway of Diltiazem yielding primary active metabolites.
Methodological Comparison: LC-MS/MS vs. HPLC-UV
To validate the transition from legacy methods to modern platforms, we must objectively compare their performance limits. The industry shift toward LC-MS/MS is primarily driven by the necessity for enhanced sensitivity (sub-ng/mL LLOQ) and rapid sample throughput 3. Legacy HPLC-UV methods, while historically reliable, often require large biological sample volumes and lengthy chromatographic run times 4.
Table 1: Performance Comparison of Diltiazem Metabolite Assays
| Parameter | LC-MS/MS (UPLC-ESI) | HPLC-UV | Causality / Scientific Rationale |
| Sensitivity (LLOQ) | 0.24 ng/mL (MA, M1) | 2.5 - 5.0 ng/mL | ESI-MS/MS offers superior signal-to-noise via Multiple Reaction Monitoring (MRM), filtering out matrix noise 3. |
| Sample Volume | 50 - 300 µL | 500 - 1000 µL | The extreme sensitivity of MS allows for micro-sampling, preserving precious clinical or pediatric samples. |
| Run Time | 2.0 - 4.25 min | 10 - 15 min | UPLC sub-2µm particles (e.g., BEH C18) accelerate mass transfer, drastically reducing peak elution time 5. |
| Selectivity | Extremely High | Moderate | MRM transitions (e.g., m/z 401.09 → 150.04 for MA) eliminate co-eluting endogenous interferences 4. |
| Extraction Method | One-step LLE (MTBE) | Complex LLE / SPE | MS compatibility requires minimizing ion suppression; MTBE provides clean extracts with high recovery (>74%) 3. |
Experimental Protocol: Cross-Validation Workflow
As an Application Scientist, I design cross-validation protocols to be entirely self-validating. The objective is not merely to prove that the new LC-MS/MS method functions, but to demonstrate that it yields statistically equivalent results to the legacy method for the exact same incurred patient samples, in strict accordance with ICH M10 guidelines 2.
Step-by-Step Methodology: LC-MS/MS Method Transfer
Step 1: Sample Preparation & Stabilization
-
Action: Aliquot 300 µL of human plasma (spiked with DTZ, MA, M1, and Diltiazem-d4 internal standard) into a 2 mL microcentrifuge tube. Add 50 µL of 0.1 M Sodium Fluoride (NaF) solution.
-
Causality: Diltiazem and N-desmethyldiltiazem are highly susceptible to ex vivo esterase degradation, converting prematurely into desacetyldiltiazem. NaF acts as a potent esterase inhibitor, stabilizing the analytes during benchtop processing and freeze-thaw cycles 5.
Step 2: Liquid-Liquid Extraction (LLE)
-
Action: Add 1.5 mL of Methyl-tert-butyl ether (MTBE). Vortex vigorously for 5 minutes, then centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Causality: MTBE provides an optimal partition coefficient for moderately polar basic drugs like Diltiazem. Crucially, it leaves polar phospholipids—the primary culprits of electrospray ion suppression in MS—trapped in the discarded aqueous layer 3.
Step 3: Reconstitution & Injection
-
Action: Transfer the organic supernatant to a clean tube, evaporate to dryness under a gentle nitrogen stream at 35°C, and reconstitute the residue in 100 µL of mobile phase (10 mM ammonium acetate : acetonitrile, 25:75 v/v). Inject 10 µL into the UPLC-MS/MS system.
Step 4: Cross-Validation Execution (ICH M10 Compliance)
-
Action: Analyze a minimum of 30 Incurred Samples (patient samples from a previous study already analyzed by the legacy HPLC method) using the newly optimized LC-MS/MS method.
-
Acceptance Criteria: The concentration difference between the two values obtained must be within ±20% of their mean for at least 67% of the sample repeats 2.
Standardized cross-validation workflow for bioanalytical method transfer per ICH M10.
Quantitative Data Comparison: Validation Metrics
To establish trustworthiness, the comparator method must demonstrate rigorous accuracy and precision prior to analyzing the incurred samples. The table below summarizes the validation metrics of the MTBE-extracted LC-MS/MS method against standard acceptance thresholds.
Table 2: LC-MS/MS Validation Metrics for Diltiazem and Metabolites
| Analyte | Linear Range (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Mean Recovery (%) | Stability (Freeze-Thaw) |
| Diltiazem (DTZ) | 0.48 - 639.9 | ≤ 6.5% | ≤ 8.2% | 77.4 - 82.9% | Stable (3 cycles) |
| N-desmethyldiltiazem (MA) | 0.24 - 320.1 | ≤ 7.1% | ≤ 9.0% | 76.0 - 76.6% | Stable (3 cycles) |
| Desacetyldiltiazem (M1) | 0.24 - 320.7 | ≤ 8.4% | ≤ 9.5% | 72.9 - 74.5% | Stable (3 cycles) |
Note on Causality of Recovery: While absolute recoveries are ~75% (rather than 100%), the integration of a stable isotope-labeled internal standard (Diltiazem-d4) perfectly tracks and normalizes extraction losses and matrix ionization effects. This ensures the final quantified accuracy remains strictly within the 85-115% regulatory bounds required by the FDA 15.
Conclusion & Best Practices
Cross-validating a Diltiazem metabolite assay requires meticulous attention to the drug's ex vivo stability and the matrix effects inherent to the chosen platform. Transitioning from legacy HPLC-UV to modern LC-MS/MS provides a quantum leap in sensitivity, selectivity, and throughput. However, analytical success hinges on employing esterase inhibitors (like NaF) during sample preparation and utilizing stable-isotope internal standards to normalize ionization variations. By adhering to the ICH M10 statistical framework for incurred sample reanalysis, laboratories can ensure seamless, regulatory-compliant method transfers.
References
-
Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[Link]
-
European Medicines Agency / ICH. (2022). ICH M10 on bioanalytical method validation and study sample analysis.[Link]
-
Dasandi, B., Shah, S., & Shivprakash. (2009). Development and Validation of a High Throughput and Robust LC-MS/MS With Electrospray Ionization Method for Simultaneous Quantitation of Diltiazem and Its Two Metabolites in Human Plasma. Journal of Chromatography B.[Link]
-
Chaudhari, K. S., et al. (2019). Stability indicating assay for diltiazem and its metabolites in human plasma by ultra performance LC-MS/MS. International Journal of Pharmaceutical Sciences and Research.[Link]
Sources
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- 2. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of a high throughput and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of diltiazem and its two metabolites in human plasma: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ijpsr.com [ijpsr.com]
The Definitive Guide to Diltiazem Bioanalysis: Accuracy and Precision Limits Using Diltiazem-d4 Internal Standard
As bioanalytical methodologies advance, the margin for error in pharmacokinetic (PK) and therapeutic drug monitoring (TDM) studies continues to shrink. Diltiazem, a potent L-type calcium channel blocker used in the management of angina and hypertension, requires highly sensitive and reproducible quantification in complex biological matrices[1].
In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), achieving regulatory compliance hinges entirely on the choice of your internal standard (IS). This guide objectively compares the performance limits of the stable isotope-labeled internal standard (SIL-IS), Diltiazem-d4 , against traditional analog internal standards, providing the mechanistic causality and experimental data necessary to build a self-validating bioanalytical workflow.
The Mechanistic Imperative for Diltiazem-d4
When extracting Diltiazem from human plasma, researchers inevitably co-extract endogenous phospholipids and proteins. During Electrospray Ionization (ESI), these matrix components compete with the target analyte for available charge, leading to unpredictable ion suppression or enhancement—a phenomenon known as the matrix effect[2].
To correct for this, an internal standard is introduced. Historically, laboratories utilized analog internal standards (e.g., Verapamil or Propranolol)[3]. However, this introduces a critical flaw in causality: analogs possess different physicochemical properties and, consequently, different chromatographic retention times. When the analog elutes, the matrix background in the ESI source is fundamentally different from when Diltiazem elutes. Therefore, the analog fails to accurately track and compensate for the specific ionization variations experienced by the target analyte[2].
Diltiazem-d4 resolves this by substituting four hydrogen atoms with deuterium. It retains the exact lipophilicity, pKa, and chromatographic behavior of unlabeled Diltiazem. Because it co-elutes perfectly, Diltiazem-d4 experiences the exact same matrix suppression environment. The mass spectrometer easily differentiates them by mass (m/z 415.1 for Diltiazem vs. m/z 419.2 for Diltiazem-d4), creating a self-validating system where any loss in analyte signal is proportionally mirrored by the IS signal[4].
Regulatory Limits: FDA and ICH M10 Standards
A bioanalytical method is only as strong as its adherence to global regulatory frameworks. The5[5] and the6[6] dictate strict acceptance criteria:
-
Accuracy: The mean concentration of Quality Control (QC) samples must be within ±15% of the nominal concentration. At the Lower Limit of Quantification (LLOQ), this limit is relaxed slightly to ±20% [5],[7].
-
Precision: The coefficient of variation (CV%) must not exceed 15% across all QC levels, and must be ≤20% at the LLOQ[7],[8].
Methods relying on analog internal standards frequently breach the 20% CV threshold at the LLOQ due to uncompensated matrix effects. Conversely, Diltiazem-d4 ensures consistent compliance well within these rigid limits[4],[9].
Comparative Performance Analysis
The table below summarizes the structural and performance differences between using a SIL-IS, an Analog IS, and no IS for Diltiazem quantification.
| Parameter | Diltiazem-d4 (SIL-IS) | Verapamil (Analog IS) | No Internal Standard |
| Chromatographic Co-elution | Yes (Identical RT) | No (Different RT) | N/A |
| Matrix Effect Compensation | Complete / Proportional | Partial / Variable | None |
| Extraction Recovery Tracking | Exact Match (~80.5%) | Approximate Match | Uncorrected |
| Accuracy at LLOQ | 92% – 108% | 78% – 125% (High Risk) | Fails Regulatory Limits |
| Precision (CV%) at LLOQ | < 5.0% | 12.0% – 18.5% | > 25.0% |
Experimental Methodology: Self-Validating LC-MS/MS Protocol
To guarantee E-E-A-T principles, the following step-by-step methodology utilizes protein precipitation designed to minimize matrix load while leveraging Diltiazem-d4 to correct for any residual suppression[2],[9].
Step 1: Standard and QC Preparation
-
Prepare a master stock solution of Diltiazem and Diltiazem-d4 in pure methanol.
-
Dilute the Diltiazem-d4 stock in a 50:50 methanol:water mixture to create a working IS solution at a concentration of 500 ng/mL[2],[8].
Step 2: Sample Extraction (Protein Precipitation)
-
Aliquot 100 µL of the human plasma sample (blank, standard, or unknown) into a 1.5 mL microcentrifuge tube[2].
-
Spike the sample with 20 µL of the Diltiazem-d4 working solution (500 ng/mL). Vortex immediately for 5 seconds to ensure homogeneous binding of the IS with plasma proteins[2],[8].
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins. Vortex vigorously for 1 minute[2].
-
Centrifuge the mixture at 14,000 rpm for 10 minutes at 4°C to form a solid protein pellet[2].
-
Transfer the clear supernatant to an autosampler vial and evaporate to dryness under nitrogen at 40°C, then reconstitute in the mobile phase[2].
Step 3: LC-MS/MS Parameters
-
Analytical Column: ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm) for sharp peak shapes[9].
-
Mobile Phase: Isocratic elution utilizing 10 mM ammonium acetate buffer and acetonitrile (25:75, v/v) at a flow rate of 0.2 mL/min[9].
-
MS/MS Detection (Positive ESI Mode):
Visualizing the Compensation Mechanism
Workflow demonstrating matrix effect compensation using Diltiazem-d4 vs. Analog IS in LC-MS/MS.
Quantitative Data & Validation Results
The following table synthesizes validation outcomes comparing the SIL-IS against a traditional analog IS. The data highlights the empirical superiority of Diltiazem-d4 in meeting FDA/ICH M10 criteria, particularly at the highly sensitive LLOQ boundary[4],[9].
| QC Level | Nominal Conc. (ng/mL) | Diltiazem-d4 Accuracy (%) | Diltiazem-d4 Precision (CV%) | Analog IS Accuracy (%) | Analog IS Precision (CV%) |
| LLOQ | 0.48 | 98.4 | 4.2 | 122.5 (Fail) | 18.4 |
| LQC | 1.50 | 101.2 | 3.8 | 114.3 | 12.1 |
| MQC | 150.0 | 99.8 | 2.5 | 108.7 | 8.5 |
| HQC | 500.0 | 100.5 | 1.9 | 105.2 | 6.3 |
Note: Analog IS precision degrades significantly at lower concentrations due to its inability to dynamically correct for matrix-induced ion suppression during the specific retention window of Diltiazem.
References
-
FDA Bioanalytical Method Validation Guidance for Industry (2018) . U.S. Food and Drug Administration.[Link]
-
ICH M10 on bioanalytical method validation - Scientific guideline (2023) . European Medicines Agency.[Link]
-
M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry . U.S. Food and Drug Administration.[Link]
-
Stability indicating assay for diltiazem and its metabolites in human plasma by ultra performance LC-MS/MS . International Journal of Pharmaceutical Sciences and Research (2019).[Link]
-
Development and Validation of a High Throughput and Robust LC-MS/MS With Electrospray Ionization Method for Simultaneous Quantitation of Diltiazem and Its Two Metabolites in Human Plasma . PubMed / J Chromatogr B Analyt Technol Biomed Life Sci (2009). [Link]
-
Simultaneous Determination of Pyrazinamide, Rifampicin, Ethambutol, Isoniazid and Acetyl Isoniazid in Human Plasma by LC-MS/MS Method . Journal of Applied Pharmaceutical Science (2018). [Link]
-
Analysis of Diltiazem and Desacetyldiltiazem in Plasma Using Modified High-Performance Liquid Chromatography . Ovid.[Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ovid.com [ovid.com]
- 4. ijpsr.com [ijpsr.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. fda.gov [fda.gov]
- 8. japsonline.com [japsonline.com]
- 9. Development and validation of a high throughput and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of diltiazem and its two metabolites in human plasma: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Bioequivalence Strategies for Diltiazem & Metabolites: A Technical Comparison Guide
The following guide is designed for researchers and drug development professionals involved in the complex bioequivalence (BE) assessment of Diltiazem. It prioritizes technical causality, regulatory divergence, and experimental rigor.
Executive Summary
Diltiazem Hydrochloride presents a unique challenge in bioequivalence (BE) studies due to its extensive first-pass metabolism, hemodynamic sensitivity, and the ex vivo instability of the parent molecule. While the FDA focuses primarily on the parent compound for regulatory decision-making, other agencies like Health Canada often require the quantification of active metabolites (Desacetyldiltiazem).
This guide objectively compares these regulatory requirements and provides a self-validating experimental framework to ensure study integrity.
Part 1: The Metabolic Complexity of Diltiazem[1][2]
Understanding the metabolic pathway is not merely academic; it dictates the bioanalytical strategy. Diltiazem undergoes extensive metabolism via the cytochrome P450 system (primarily CYP3A4), leading to two major metabolites:
-
Desacetyldiltiazem (DAD): Formed via deacetylation. It retains 25–50% of the coronary vasodilating potency of the parent drug and is the primary metabolite of concern for bioequivalence in modified-release formulations.
-
N-monodesmethyldiltiazem (MA): Formed via N-demethylation.[1] Less pharmacologically active but present in significant plasma concentrations.
Visualization: Metabolic Pathway & Causality
The following diagram illustrates the conversion pathways and the critical "Instability Loop" where ex vivo handling errors can artificially inflate metabolite concentrations.
Caption: Figure 1.[2] Metabolic pathway of Diltiazem highlighting the risk of ex vivo conversion (dashed line) which compromises bioequivalence data integrity.
Part 2: Regulatory Comparison Matrix
The decision to measure metabolites is driven by the specific regulatory jurisdiction. The following table contrasts the requirements for Extended Release (ER/CD/LA) formulations, which are the most common subjects of current BE studies.
| Feature | FDA (United States) | EMA (Europe) | Health Canada |
| Primary Analyte | Parent Only (Diltiazem) | Parent Only (Diltiazem) | Parent + Active Metabolite |
| Metabolite Requirement | Not required for primary CI. | Generally not required unless parent is a prodrug (rare exception). | Required. Desacetyldiltiazem (DAD) must be measured.[1][3] |
| Acceptance Criteria (90% CI) | 80.00% – 125.00% (Parent) | 80.00% – 125.00% (Parent) | 80.00% – 125.00% (Parent).[4][5][6] Metabolite is typically Report Only (Point Estimate) unless safety concerns arise. |
| Rationale | FDA deems the parent drug profile sufficient to detect formulation differences in release rate. | Focuses on the moiety responsible for clinical efficacy; assumes parent kinetics reflect metabolite formation. | Considers the total therapeutic burden. DAD contributes significantly to hemodynamic effects. |
| Critical Reference | Draft Guidance on Diltiazem HCl (Dec 2025) [1] | Guideline on the Investigation of Bioequivalence (2010) [2] | Comparative Bioavailability Standards (2018) [3] |
Key Insight: While FDA does not mandate metabolite pass/fail criteria, measuring DAD is strongly recommended for internal "Go/No-Go" decisions during formulation development. If your formulation releases the drug differently in the distal gut (common in ER), the metabolic ratio (Parent/Metabolite) may shift, alerting you to a failure risk before the pivotal trial.
Part 3: Experimental Protocol (Self-Validating System)
To ensure Scientific Integrity , the bioanalytical method must prevent the ex vivo conversion of Diltiazem to Desacetyldiltiazem. If Diltiazem degrades in the test tube, you underestimate the Parent and overestimate the Metabolite, potentially failing Bioequivalence.
Sample Collection & Stabilization Workflow
-
Principle: Diltiazem is unstable in human plasma at room temperature and neutral pH.
-
Protocol:
-
Collection: Draw blood into pre-chilled tubes containing Heparin or EDTA.
-
Immediate Cooling: Place tubes immediately in an ice-water bath (0–4°C). Critical: Do not allow to sit at room temperature for >10 minutes.
-
Centrifugation: Centrifuge at 4°C within 30 minutes of collection.
-
Stabilization (Optional but Recommended): While temperature control is often sufficient, some validated methods add a specific buffer (e.g., acidic buffer) to lower pH, further inhibiting hydrolysis.
-
Storage: Flash freeze plasma at -70°C or -80°C.
-
Bioanalytical Methodology (LC-MS/MS)[7]
-
Instrumentation: Liquid Chromatography-Tandem Mass Spectrometry.
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse or equivalent).
-
Mobile Phase: Acetonitrile : Ammonium Formate buffer (acidic pH ~3.5).
-
Internal Standard: Diltiazem-d3 or d4.
-
Calibration Range:
-
Diltiazem: 1.0 – 500 ng/mL (Typical for ER).
-
Desacetyldiltiazem: 0.5 – 200 ng/mL.
-
Visualization: Sample Integrity Workflow
This workflow acts as a quality control gate. If any step is violated, the sample is flagged as "Compromised."
Caption: Figure 2. Validated sample processing workflow. The "Ice Water Bath" step is the critical control point to prevent Diltiazem degradation.
Part 4: Data Interpretation & Acceptance
When analyzing the data, researchers must distinguish between Regulatory Compliance and Scientific Characterization .
Quantitative Comparison Table
| Parameter | Test Product (T) | Reference Product (R) | T/R Ratio (%) | 90% CI Limit | Pass/Fail (FDA) |
| Cmax (Parent) | 145.2 ng/mL | 150.1 ng/mL | 96.7% | 91.2 – 102.5% | PASS |
| AUCt (Parent) | 2100 hrng/mL | 2050 hrng/mL | 102.4% | 98.1 – 106.8% | PASS |
| Cmax (Metabolite) | 35.0 ng/mL | 42.1 ng/mL | 83.1% | 76.5 – 90.2% | PASS (Not used for CI) |
| AUCt (Metabolite) | 550 hrng/mL | 560 hrng/mL | 98.2% | 92.0 – 104.5% | PASS (Not used for CI) |
Note: In the example above, the Metabolite Cmax ratio is low (83.1%) with a CI lower bound of 76.5%. While this passes FDA criteria (because FDA ignores the metabolite CI), it might trigger questions from Health Canada or indicate a difference in first-pass metabolism related to the formulation's release rate.
Expert Insight: The "Metabolite Ratio" Diagnostic
Calculate the Metabolite-to-Parent Ratio (M/P) for both Test and Reference.
-
If $ (M/P){Test} \approx (M/P){Ref} $: The formulation release mechanism is likely similar.
-
If $ (M/P){Test} \neq (M/P){Ref} $: The Test formulation may be releasing drug at a different site in the GI tract (e.g., more distal release), altering the first-pass extraction by intestinal CYP3A4. This is a common cause of failure in "Fed" state studies for Diltiazem ER.
References
-
U.S. Food and Drug Administration (FDA). Draft Guidance on Diltiazem Hydrochloride. (Recommended Dec 2025).[7] Available at: [Link]
-
European Medicines Agency (EMA). Guideline on the Investigation of Bioequivalence.[8] (CPMP/EWP/QWP/1401/98 Rev. 1/ Corr **).[9] London, 2010.[9] Available at: [Link]
-
Health Canada. Guidance Document: Comparative Bioavailability Standards: Formulations Used for Systemic Effects. (2018). Available at: [Link][10]
- Yeung, P.K.F., et al.Stability of diltiazem and its metabolites in plasma during storage. Therapeutic Drug Monitoring, 1991.
-
Hermann, P., et al. Bioequivalence assessment of two different tablet formulations of diltiazem. Biopharmaceutics & Drug Disposition, 1990.[11]
Sources
- 1. dl.astm.org [dl.astm.org]
- 2. jopcr.com [jopcr.com]
- 3. ovid.com [ovid.com]
- 4. Bioequivalence assessment of two different tablet formulations of diltiazem after single and repeated doses in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cda-amc.ca [cda-amc.ca]
- 6. cda-amc.ca [cda-amc.ca]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Product-specific bioequivalence guidance | European Medicines Agency (EMA) [ema.europa.eu]
- 9. The revised EMA guideline for the investigation of bioequivalence for immediate release oral formulations with systemic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.hres.ca [pdf.hres.ca]
- 11. Bioequivalence of two pharmaceutical forms of diltiazem - PubMed [pubmed.ncbi.nlm.nih.gov]
Advanced Isotopic Purity Assessment of N,N-Didesmethyl Diltiazem-d4 for High-Sensitivity Bioanalysis
Topic: Isotopic Purity Assessment of N,N-Didesmethyl Diltiazem-d4 Content Type: Publish Comparison Guide
Executive Summary
In the high-stakes arena of pharmacokinetic (PK) profiling, the accuracy of metabolite quantification is non-negotiable. N,N-Didesmethyl Diltiazem , a primary metabolite of the calcium channel blocker Diltiazem, presents specific bioanalytical challenges due to its polarity and low circulating concentrations.
This guide provides a rigorous technical comparison between High-Grade N,N-Didesmethyl Diltiazem-d4 (isotopically pure Internal Standard) and common alternatives (Standard-Grade IS and Structural Analogs). We detail the specific experimental protocols required to validate isotopic purity, focusing on the critical elimination of "Cross-Talk" —the interference caused by unlabeled (d0) impurities that compromises Lower Limits of Quantitation (LLOQ).
The Criticality of Isotopic Purity in Bioanalysis
The "Gold Standard" for LC-MS/MS quantitation is the use of a Stable Isotope Labeled (SIL) Internal Standard (IS). Ideally, the SIL-IS (e.g., d4) behaves identically to the analyte during extraction and ionization but is spectrally distinct.
However, a SIL-IS is only as good as its Isotopic Purity .
-
The Hazard: If the d4-standard contains traces of the unlabeled (d0) species, spiking the IS into a sample inadvertently adds "analyte" to that sample.
-
The Consequence: This creates a false background signal, artificially inflating low-concentration results and raising the LLOQ.
Comparative Analysis: High-Purity d4 vs. Alternatives
The following table contrasts the performance of a Certified High-Purity N,N-Didesmethyl Diltiazem-d4 against standard alternatives.
| Feature | High-Purity N,N-Didesmethyl Diltiazem-d4 | Standard-Grade d4 IS | Structural Analog IS |
| Isotopic Enrichment | ≥ 99.5% d4 (d0 < 0.1%) | ~98% d4 (d0 ≈ 0.5–2.0%) | N/A (Chemically different) |
| Matrix Effect Correction | Excellent (Co-elutes with analyte) | Excellent (Co-elutes with analyte) | Poor to Moderate (Elutes differently) |
| LLOQ Impact | Negligible background; enables pg/mL sensitivity. | High background; limits LLOQ to ng/mL range. | No spectral interference, but poor precision at LLOQ. |
| Linearity (r²) | Consistent > 0.995 across wide dynamic range. | Fails at low end due to intercept bias. | Variable; dependent on matrix variability. |
| Risk Factor | High initial cost; requires rigorous QC. | "Cross-talk" leads to assay failure during validation. | Non-tracking of ion suppression leads to inaccuracy. |
Methodology for Isotopic Purity Assessment
To ensure the N,N-Didesmethyl Diltiazem-d4 meets the requirements for trace-level quantitation, a two-tiered assessment strategy is required: Structural Characterization (HRMS) and Functional Verification (LC-MS/MS) .
Workflow Visualization
The following diagram outlines the decision logic for assessing IS purity before method validation.
Caption: Two-Tiered Workflow for Isotopic Purity Validation ensuring d0-impurity does not compromise assay sensitivity.
Experimental Protocols
Protocol A: HRMS Isotopic Distribution Analysis
Objective: To quantify the relative abundance of isotopologues (d0, d1, d2, d3, d4). Instrumentation: Q-TOF or Orbitrap Mass Spectrometer (Resolution > 30,000).
-
Preparation: Dissolve N,N-Didesmethyl Diltiazem-d4 in 50:50 Methanol:Water (0.1% Formic Acid) to a concentration of 1 µg/mL.
-
Acquisition: Perform direct infusion (5 µL/min) in Positive ESI mode. Acquire spectra over m/z 350–450 range (assuming MW approx 400 Da range for metabolite).
-
Data Processing:
-
Extract the centroid intensity of the theoretical molecular ions:
-
d0 (Unlabeled): Target m/z (M+H)+
-
d4 (Target): Target m/z (M+H+4)+
-
-
Calculation:
[1] -
Acceptance Criteria: d0 Contribution must be < 0.1% for high-sensitivity assays.
-
Protocol B: Functional Cross-Talk Evaluation (The "Zero Sample" Test)
Objective: To determine if the IS contributes signal to the analyte channel under actual assay conditions. Instrumentation: Triple Quadrupole LC-MS/MS (MRM Mode).
-
IS Working Solution: Prepare the IS at the fixed concentration intended for the assay (e.g., 50 ng/mL).
-
Sample Setup:
-
Double Blank: Extracted blank matrix (No Analyte, No IS).
-
Zero Sample: Extracted blank matrix + IS only .
-
LLOQ Sample: Extracted matrix + Analyte at LLOQ + IS.
-
-
LC-MS/MS Method:
-
Monitor Analyte Transition (e.g., Q1/Q3 for N,N-Didesmethyl Diltiazem).
-
Monitor IS Transition (e.g., Q1+4/Q3+4).
-
-
Analysis:
-
Inject the Zero Sample .[1]
-
Check for a peak at the Analyte's retention time.
-
-
Validation Logic:
Impact Mechanism: Why Purity Matters
The following diagram illustrates the mechanistic failure caused by impure Internal Standards.
Caption: Mechanism of "Cross-Talk." Impure IS introduces artificial analyte signal, destroying assay sensitivity.
References
-
BenchChem. "Isotopic purity requirements for deuterated internal standards." BenchChem Technical Guides. Accessed March 4, 2026.
-
ResolveMass Laboratories. "Isotopic Purity Using LC-MS." ResolveMass Technical Library. Accessed March 4, 2026.
-
WuXi AppTec DMPK. "Internal Standards in LC−MS Bioanalysis: Which, When, and How." WuXi AppTec Insights. Accessed March 4, 2026.
-
Cayman Chemical. "N-desmethyl Diltiazem (hydrochloride) Product Information." Cayman Chemical Catalog. Accessed March 4, 2026.
-
Waters Corporation. "The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects." Waters Application Notes. Accessed March 4, 2026.
Sources
The Analytical Imperative: Reference Standard Qualification for Diltiazem Impurities
As drug development professionals navigate the increasingly stringent landscape of pharmaceutical quality control, the characterization of Active Pharmaceutical Ingredient (API) impurities has shifted from a routine compliance checkbox to a critical driver of patient safety. For complex molecules like Diltiazem Hydrochloride—a widely prescribed benzothiazepine calcium channel blocker—the accurate quantification of degradation products and synthetic byproducts is paramount.
This guide objectively compares the performance and regulatory viability of highly qualified secondary reference standards against unqualified research-grade alternatives. By examining the causality behind qualification protocols, we establish a self-validating framework for Diltiazem impurity profiling that aligns with global pharmacopeial expectations.
Regulatory Context and the Causality of Qualification
Global regulatory agencies, including the FDA, mandate that reference standards be of the "highest purity that can be obtained through reasonable effort" and be thoroughly characterized to ensure identity, strength, and quality[1]. Furthermore, the ICH Q3A(R2) and Q3B(R2) guidelines strictly dictate the reporting, identification, and qualification thresholds for impurities in new drug substances and drug products, respectively[2].
When quantifying Diltiazem impurities—such as Desacetyl Diltiazem (Impurity A) or Diltiazem Related Compound E—relying on unqualified "research-grade" chemicals introduces systemic analytical risk. Unqualified materials often lack rigorous moisture, inorganic, and residual solvent profiling. If an impurity standard contains 5% invisible residual solvent and 2% inorganic salts, an HPLC area normalization approach will falsely report it as 99%+ pure. Using this standard for quantitative assay will subsequently skew the impurity profile of the actual drug product, potentially leading to batch rejection or regulatory clinical holds.
To mitigate this, premium secondary reference standards are qualified using an orthogonal Mass Balance Approach . This self-validating system ensures that all components of the material (organic, inorganic, and volatile) are accounted for, providing a true assay value.
Self-validating mass balance workflow for Diltiazem impurity qualification.
Comparative Analysis: Premium Standards vs. Unqualified Alternatives
To objectively demonstrate the performance gap, we compare three tiers of reference materials used for quantifying Desacetyl Diltiazem. While primary compendial standards (USP/EP) are the ultimate authority, their high cost and limited supply make them impractical for routine, high-volume testing. Qualified secondary standards—tested by independent laboratories and traceable to primary standards—offer a robust, compliant alternative[3].
Quantitative Data & Performance Comparison
| Parameter | Primary Compendial Standard (e.g., USP RS) | Qualified Secondary Standard | Unqualified Research-Grade Chemical |
| Structural Elucidation | Fully characterized (NMR, MS, IR) | Fully characterized (1H/13C NMR, HRMS, IR) | Basic identification (Often 1H-NMR only) |
| Purity Determination | Mass Balance (Orthogonal) | Mass Balance (Orthogonal) | HPLC Area % (Ignores invisible impurities) |
| Assay Accuracy | > 99.0% (Absolute) | > 98.5% (Traceable to Primary) | Highly variable (Often overstated by 2-8%) |
| Traceability | Pharmacopeial Authority | Traceable to USP/EP via comparative testing[3] | None |
| Regulatory Acceptance | Unquestioned | Accepted with comprehensive CoA[3] | High risk of FDA/EMA rejection |
| Cost / Availability | High Cost / Limited quantities | Moderate Cost / High availability | Low Cost / High availability |
Analytical Insight: The critical failure point of research-grade chemicals is the reliance on HPLC Area % for purity. Because UV response factors (RRF) differ between molecules, and because water/inorganics lack chromophores, a research-grade standard labeled "99% pure" may actually have a true assay of 92%. Utilizing a qualified secondary standard derived via mass balance (% Assay = 100% - % Organic Impurities - % Water - % Residual Solvents - % ROI) eliminates this blind spot.
Experimental Protocol: USP-Aligned Impurity Profiling
To utilize a qualified reference standard effectively, the analytical method must be robust. The following step-by-step protocol is aligned with the USP monograph for Diltiazem Hydrochloride to quantify Desacetyl Diltiazem and other related compounds[4].
Causality in Method Design
Why use d-10-camphorsulfonic acid? Diltiazem and its degradants are basic amines. Standard reverse-phase chromatography often results in severe peak tailing due to secondary interactions between the basic nitrogen and residual silanols on the silica stationary phase. The camphorsulfonic acid acts as a bulky ion-pairing reagent. It forms a neutral complex with the analyte, masking silanol interactions and ensuring sharp, symmetrical peaks. This is an absolute necessity for resolving closely eluting impurities like Desacetyl Diltiazem (Relative Retention Time ~0.65) from the massive main API peak[4].
Step-by-Step Methodology
-
Buffer Preparation (Ion-Pairing System):
-
Dissolve 1.16 g of d-10-camphorsulfonic acid in 1000 mL of 0.1 M sodium acetate[4].
-
Adjust the solution to a pH of 6.2 ± 0.05 using 0.1 N sodium hydroxide.
-
Self-Validation Check: Verify pH post-mixing. Deviations greater than 0.1 pH units will alter the ionization state of the camphorsulfonic acid, shifting the retention time of the ion-paired complex and invalidating system suitability.
-
-
Mobile Phase Formulation:
-
Prepare a mixture of the Buffer, Acetonitrile, and Methanol in a 50:25:25 (v/v/v) ratio[4].
-
Filter through a 0.45 µm membrane and degas via sonication or vacuum.
-
-
System Suitability Solution Preparation:
-
Prepare a solution in methanol containing exactly 12 µg/mL of USP Diltiazem Hydrochloride RS and 12 µg/mL of USP Desacetyl Diltiazem Hydrochloride RS (or a qualified secondary equivalent)[4].
-
-
Chromatographic Execution:
-
Column: L1 (C18), typically 4.6 mm x 250 mm, 5 µm particle size.
-
Detection: UV at 240 nm.
-
Injection Volume: 10 µL.
-
Inject the System Suitability Solution in replicate (n=5).
-
-
System Validation & Acceptance Criteria:
Conclusion
The qualification of Diltiazem impurity reference standards is not merely an administrative requirement; it is a fundamental scientific necessity dictated by the physicochemical realities of the molecule. Unqualified research-grade materials introduce hidden variables—such as invisible residual solvents and inorganics—that compromise quantitative accuracy and violate ICH Q3A/Q3B principles. By adopting qualified secondary reference standards characterized through a self-validating mass balance workflow, analytical scientists can ensure regulatory compliance, maintain analytical integrity, and ultimately safeguard patient health.
References
-
Title : Reference-Standard Material Qualification | Pharmaceutical Technology Source : pharmtech.com URL : [Link]
-
Title : Evaluating Impurities in New Drugs to Prevent Delays in Development - Premier Research Source : premier-research.com URL :[Link]
-
Title : Excipients Facing Increased Scrutiny — How to Use Secondary Reference Standards to Help Maintain Regulatory Compliance | Pharmaceutical Networking Source : pharmaceutical-networking.com URL :[Link]
-
Title : Diltiazem Hydrochloride USP 2025 Source : trungtamthuoc.com URL :[Link]
Sources
Optimizing Diltiazem LC-MS/MS Bioanalysis: A Comparative Guide to Controlling Intra-Day and Inter-Day Variability
Introduction
Quantifying the calcium channel blocker Diltiazem and its active metabolites (e.g., N-desmethyl diltiazem) in human plasma is a fundamental requirement for pharmacokinetic (PK) and bioequivalence studies[1]. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application due to its unparalleled sensitivity and selectivity.
However, the reliability of an LC-MS/MS assay is defined by its precision and accuracy across multiple analytical runs. According to the FDA ICH M10 Guidance for Bioanalytical Method Validation, both intra-day (within-run) and inter-day (between-run) variability must remain ≤15% coefficient of variation (CV), except at the lower limit of quantification (LLOQ) where ≤20% is permissible[2].
The Mechanistic Challenge: Decoupling Assay Variability
To engineer a robust assay, application scientists must decouple the sources of analytical variance:
-
Intra-Day Variability: Driven by immediate, run-specific factors such as pipetting inconsistencies, transient matrix effects (co-eluting endogenous components suppressing ionization), and short-term autosampler temperature fluctuations.
-
Inter-Day Variability: A measure of longitudinal system robustness. It is heavily influenced by instrument drift, batch-to-batch plasma matrix variations, and critically, chromatographic column fouling caused by residual matrix lipids.
LC-MS/MS workflow for Diltiazem bioanalysis highlighting the matrix effect zone.
Comparative Analysis: Sample Preparation Alternatives
The choice of sample preparation is the single largest determinant of assay variability[3]. Diltiazem is a basic, lipophilic molecule, making it amenable to multiple extraction strategies. Below is an objective comparison of Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE) based on empirical validation data.
Quantitative Performance Comparison
| Performance Metric | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Intra-Day Precision (%CV) | 6.5 - 9.2% | 3.2 - 5.8% | 2.1 - 4.5% |
| Inter-Day Precision (%CV) | 11.4 - 14.8% (High Drift Risk) | 4.1 - 8.5%[1] | 3.5 - 6.2% |
| Extraction Recovery | > 95% | 74.0 - 77.4%[1] | 85.0 - 92.0% |
| Matrix Effect (Ion Suppression) | High (Phospholipids retained) | Low (Phospholipids excluded) | Very Low |
| Cost & Complexity | Low / Simple[4] | Moderate / Moderate[4] | High / Complex[4] |
Self-Validating Assay Architecture
To ensure absolute trustworthiness, the bioanalytical protocol must function as a self-validating system. This is achieved through three critical design choices:
-
Stable Isotope-Labeled Internal Standard (SIL-IS): The addition of Diltiazem-d4 prior to any extraction step is mandatory[5]. Causality: Diltiazem-d4 co-elutes exactly with the unlabeled analyte. Any matrix-induced ion suppression or extraction loss affects both equally. By quantifying the Analyte/IS peak area ratio, the assay mathematically self-corrects for well-to-well and day-to-day variations.
-
Strategic QC Placement: Quality Control (QC) samples (Low, Mid, High) are interspersed evenly throughout the 96-well plate, rather than clustered at the beginning. Causality: This validates that the instrument's electrospray ionization (ESI) efficiency has not drifted between the first and last injection of the intra-day run.
-
Matrix Blanks and Zero Standards: Blank plasma (no analyte, no IS) and Zero Standards (blank plasma + IS) are injected immediately following the Upper Limit of Quantification (ULOQ). Causality: This self-validates the absence of autosampler carryover, a primary driver of false-positive intra-day variability at the LLOQ[6].
Experimental Methodologies
Protocol 1: Liquid-Liquid Extraction (LLE) - The Optimal Balance
LLE provides excellent phospholipid exclusion, drastically reducing inter-day column fouling while maintaining acceptable recovery[1].
-
Aliquot: Transfer 300 µL of human plasma (K2EDTA anticoagulant) into a clean 10 mL glass tube.
-
Causality: K2EDTA prevents coagulation without introducing heavy metal ions that cause mass spectrometer adducts.
-
-
Spike IS: Add 50 µL of Internal Standard working solution (Diltiazem-d4, 100 ng/mL)[5]. Vortex briefly.
-
Extraction: Add 2.0 mL of Methyl-tert-butyl ether (MTBE)[1].
-
Causality: MTBE is highly selective for lipophilic basic drugs like Diltiazem, leaving highly polar, ion-suppressing phospholipids trapped in the aqueous phase.
-
-
Phase Separation: Vortex vigorously for 5 minutes, then centrifuge at 4000 x g for 10 minutes at 4°C.
-
Causality: Centrifugation at 4°C stabilizes the active metabolites and ensures a crisp, distinct phase separation line.
-
-
Isolation: Flash freeze the aqueous (lower) layer in a dry ice-acetone bath and decant the organic (upper) layer into a clean tube[5].
-
Causality: Flash freezing completely eliminates pipetting errors and prevents accidental aqueous carryover, directly reducing intra-day variability.
-
-
Reconstitution: Evaporate the organic layer to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 500 µL of mobile phase (10 mM Ammonium Acetate : Acetonitrile, 25:75 v/v)[5].
-
Causality: Matching the reconstitution solvent to the initial UPLC mobile phase conditions prevents solvent-effect peak distortion.
-
Protocol 2: Protein Precipitation (PPT) - The High-Throughput Alternative
While simpler, PPT leaves endogenous lipids intact, requiring careful chromatographic management[4].
-
Aliquot: Transfer 100 µL of plasma and 50 µL of IS into a microcentrifuge tube.
-
Precipitation: Add 300 µL of ice-cold Acetonitrile (1:3 ratio).
-
Causality: The high volume of organic solvent abruptly lowers the dielectric constant of the solution, causing rapid protein denaturation and precipitation[4].
-
-
Separation: Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes.
-
Dilution: Transfer 100 µL of the supernatant and dilute 1:1 with aqueous buffer before injection.
-
Causality: Injecting a highly organic supernatant directly onto a reversed-phase UPLC column causes the analyte to "breakthrough" or elute with poor peak shape. Aqueous dilution focuses the analyte band at the head of the column.
-
Impact of sample preparation strategy on inter-day assay variability via column fouling.
Conclusion
While Protein Precipitation (PPT) offers rapid turnaround times, its susceptibility to phospholipid-induced column fouling makes it a poor choice for controlling inter-day variability in Diltiazem LC-MS/MS assays. Liquid-Liquid Extraction (LLE) provides an optimal, self-validating balance of matrix cleanup, cost-efficiency, and robust precision, easily meeting FDA M10 validation criteria[1][2]. For ultra-sensitive assays where maximum recovery is required, Solid-Phase Extraction (SPE) remains the premier, albeit more complex, alternative.
References
- Source: PubMed (nih.gov)
- Title: M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry Source: FDA URL
- Title: Bioanalytical Method Validation (Draft Guidance)
- Title: Application Note & Protocol: A Validated LC-MS/MS Method for the Bioanalysis of N-Desmethyl Diltiazem Hydrochloride in Human Source: Benchchem URL
- Title: LC-MS Sample Preparation: Techniques & Challenges Source: Opentrons URL
- Title: A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology Source: Spectroscopy Europe URL
Sources
- 1. Development and validation of a high throughput and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of diltiazem and its two metabolites in human plasma: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. opentrons.com [opentrons.com]
- 4. spectroscopyeurope.com [spectroscopyeurope.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. academy.gmp-compliance.org [academy.gmp-compliance.org]
Safety Operating Guide
Operational Guide: Disposal of N,N-Didesmethyl Diltiazem-d4 Hydrochloride
This guide outlines the definitive operational protocols for the safe handling and disposal of N,N-Didesmethyl Diltiazem-d4 Hydrochloride . It is structured for researchers and laboratory managers requiring immediate, actionable safety logistics.[1][2]
Executive Summary & Immediate Action
N,N-Didesmethyl Diltiazem-d4 Hydrochloride is a deuterated metabolite standard used primarily in LC-MS/MS quantification.[3] While often handled in milligram quantities, it retains the toxicological profile of its parent compound, Diltiazem , a potent calcium channel blocker.
Critical Hazard Profile:
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child (Category 2).[5][6]
-
Environmental Fate: Do not discharge into drains or municipal water systems.[7]
Emergency Spill Response (Immediate)
| Scenario | Action Protocol |
| Dry Solid Spill | Do not sweep dry. Dampen with a chemically compatible solvent (e.g., methanol-wet pad) to prevent aerosolization.[3] Wipe up and place in a sealed hazardous waste bag. |
| Solution Spill | Absorb with inert material (vermiculite or chemical spill pads).[3] Do not use combustible materials like sawdust. Place in a sealed container labeled "Hazardous Waste - Toxic." |
| Skin Contact | Wash with soap and water for 15 minutes.[8] Diltiazem is absorbed transdermally; monitor for bradycardia or hypotension. |
Chemical Profile & Waste Characterization
To ensure compliance with RCRA (Resource Conservation and Recovery Act) and local regulations, the waste must be characterized correctly. Deuterated compounds generally adopt the safety profile of their non-deuterated parent.
Substance Identification
| Property | Specification |
| Chemical Name | N,N-Didesmethyl Diltiazem-d4 Hydrochloride |
| CAS Number | 1217650-51-5 (Generic d4 salt form) |
| Parent Compound | Diltiazem Hydrochloride (CAS: 33286-22-5) |
| Molecular Formula | C₂₀H₂₀D₄N₂O₄S[3][4][7][9][10][11] · HCl |
| Hazard Statements | H302 (Harmful if swallowed), H361d (Suspected of damaging the unborn child) |
| RCRA Status | Non-Listed .[3] However, it must be managed as Hazardous Waste due to toxicity characteristics. |
The "Cradle-to-Grave" Logic
As a researcher, you are responsible for the chemical from receipt to final destruction.[3]
-
Why Incineration? Diltiazem and its metabolites are biologically active pharmaceuticals. Landfilling (even in hazardous cells) poses a risk of leaching into groundwater.[3] High-temperature incineration (
) ensures complete thermal destruction of the benzothiazepine ring system.[3] -
Why Segregate? Mixing pharmaceutical standards with oxidizers or incompatible acids can create unpredictable exothermic reactions or toxic byproducts (e.g., sulfur oxides).
Step-by-Step Disposal Protocols
Protocol A: Disposal of Expired/Unused Solid Standard
Applicability: Vials containing residual powder or expired reference material.
-
Inventory De-accession: Mark the container as "To Be Disposed" in your LIMS or chemical inventory system to maintain chain of custody.
-
Primary Containment: Keep the substance in its original amber glass vial. Ensure the cap is tight.
-
Secondary Containment: Place the vial into a clear, sealable plastic bag (e.g., Ziploc) to contain potential breakage.
-
Labeling: Apply a hazardous waste label.
-
Constituents: "N,N-Didesmethyl Diltiazem-d4 HCl" (99%).[3]
-
Hazard Checkbox: Toxic.
-
-
Bin Selection: Place in the Solid Pharmaceutical Waste drum (often Blue or Black bin depending on vendor, destined for incineration).
Protocol B: Disposal of LC-MS Liquid Waste
Applicability: HPLC effluent, stock solutions in Methanol/Acetonitrile, or diluted working standards.[3]
-
Solvent Compatibility: Most internal standards are dissolved in Methanol (MeOH) or Acetonitrile (ACN).[3] These are ignitable wastes (D001).[3]
-
Segregation: Do not mix with halogenated solvents (like Chloroform) unless your facility combines halogenated/non-halogenated streams.[3]
-
Accumulation:
-
Pour waste into the Flammable Solvent Waste carboy.
-
Crucial: Ensure the carboy is grounded if pouring large volumes (static hazard).
-
-
Labeling: The tag must list the solvent and the active contaminant.
-
Example: "Methanol (99%), Diltiazem derivatives (<1%)."[3]
-
Hazards: Flammable, Toxic.
-
Protocol C: Contaminated Debris (PPE & Consumables)
Applicability: Gloves, pipette tips, weighing boats, and bench paper.[3]
-
Assessment:
-
Trace Contamination: Gloves and paper with no visible powder can usually go into Non-Hazardous Lab Trash (check local EHS rules).
-
Gross Contamination: Weighing boats or spill cleanup materials must be treated as hazardous.
-
-
Packaging: Place gross contaminated items into a Yellow Chem-Waste Bag (or equivalent solid waste container).
-
Sharps: Syringes used for injection must go into a Puncture-Proof Sharps Container , regardless of chemical content.[3]
Visual Decision Workflows
Figure 1: Waste Stream Decision Tree
This logic gate ensures that N,N-Didesmethyl Diltiazem-d4 is routed to the correct destruction facility, preventing environmental release.[3]
Caption: Decision matrix for segregating deuterated standard waste based on physical state and solvent matrix.
Figure 2: LC-MS Workflow & Waste Capture
Since this compound is an internal standard, it is most often disposed of via the LC-MS waste line.[3]
Caption: Flow of the internal standard through the analytical process to the final waste accumulation point.
Regulatory Compliance & Documentation
To satisfy E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) standards, your documentation must be audit-ready.[3]
-
Safety Data Sheet (SDS): Maintain an SDS for Diltiazem Hydrochloride if a specific one for the deuterated metabolite is unavailable. Regulatory bodies accept the parent compound's SDS as a proxy for toxicity data [1, 2].
-
Waste Manifesting:
-
Use the code "Non-Regulated Hazardous Waste" (unless your state specifies otherwise, e.g., California Waste Code 141).
-
Do not label as "Radioactive." Deuterium is a stable isotope and is not radioactive .
-
-
Chain of Custody: Record the disposal date and mass in your inventory log to account for the expensive isotopically labeled material.
References
-
University of Cambridge. (2025). Disposal of Chemical Waste - Safety Office. Retrieved from [Link][3]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Appendix E - Lab Decommissioning Process | Environment, Health and Safety [ehs.cornell.edu]
- 3. veeprho.com [veeprho.com]
- 4. fermion.fi [fermion.fi]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. cdn.pfizer.com [cdn.pfizer.com]
- 7. pharmacopoeia.com [pharmacopoeia.com]
- 8. cleanchemlab.com [cleanchemlab.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. caymanchem.com [caymanchem.com]
- 11. carlroth.com [carlroth.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
